molecular formula C12H26N4O5 B1666434 Azido-PEG5-amine CAS No. 516493-93-9

Azido-PEG5-amine

Número de catálogo: B1666434
Número CAS: 516493-93-9
Peso molecular: 306.36 g/mol
Clave InChI: SVPBRIZYFJFLOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-PEG5-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPBRIZYFJFLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619582
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516493-93-9
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and functional characteristics of Azido-PEG5-amine, a heterobifunctional linker critical in modern biochemical and pharmaceutical research.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG)-based derivative that serves as a versatile linker molecule.[1][2] It is characterized by two distinct terminal functional groups: a primary amine (-NH2) on one end and an azide (B81097) (-N3) on the other.[2][3][4] The central PEG5 chain is a hydrophilic spacer composed of five repeating ethylene (B1197577) glycol units, which enhances the solubility of the molecule in aqueous media.[3][4]

This unique bifunctional nature makes this compound an invaluable tool in bioconjugation, chemical biology, and drug development. It is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for its application in experimental design, including reaction stoichiometry and purification protocols.

PropertyValueReference
Chemical Formula C₁₂H₂₆N₄O₅[3][4]
Molecular Weight 306.4 g/mol [3][4]
CAS Number 516493-93-9[1][3]
Purity Typically ≥98%[3][4]
Solubility Soluble in Water, DMSO, DCM, DMF[3]
Appearance Varies (often a solid or oil)
Storage Condition -20°C[3]

Core Chemical Structure and Reactivity

The structure of this compound is defined by its three core components: a primary amine group, a pentaethylene glycol spacer, and a terminal azide group.

  • Amine Group (-NH₂): This functional group is a nucleophile that readily reacts with various electrophiles. It is commonly used for conjugation to molecules containing carboxylic acids (often activated as NHS esters) or carbonyls (aldehydes, ketones) through amide bond formation or reductive amination.[2][3][4]

  • Azide Group (-N₃): The azide is a key functional group for "click chemistry," a set of biocompatible and highly efficient reactions. It allows for specific ligation to molecules containing alkyne groups via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cycloalkynes (e.g., DBCO, BCN) via the strain-promoted alkyne-azide cycloaddition (SPAAC), which forms a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][3]

  • PEG5 Spacer: The hydrophilic chain of five repeating ethylene glycol units separates the two reactive ends. This spacer enhances the aqueous solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

The precise chemical structure is 1-amino-17-azido-3,6,9,12,15-pentaoxaheptadecane.

Visualization of Chemical Structure

The following diagram illustrates the molecular structure of this compound, highlighting the arrangement of its functional groups and the PEG spacer.

Azido_PEG5_amine N1 H₂N C1 CH₂ N1->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 C5 CH₂ O2->C5 C6 CH₂ C5->C6 O3 O C6->O3 C7 CH₂ O3->C7 C8 CH₂ C7->C8 O4 O C8->O4 C9 CH₂ O4->C9 C10 CH₂ C9->C10 O5 O C10->O5 C11 CH₂ O5->C11 C12 CH₂ C11->C12 N2 N₃ C12->N2

Caption: Chemical structure of this compound.

Experimental Protocols: Structural Verification

While detailed, proprietary synthesis protocols are not publicly available, the identity and purity of this compound are typically confirmed using standard analytical chemistry techniques. Researchers procuring this compound can usually obtain this data from the supplier.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic peaks corresponding to the protons and carbons in the ethylene glycol repeat units, as well as distinct signals for the carbons and protons adjacent to the terminal amine and azide groups, confirming their presence and location. Some suppliers make NMR data available for viewing on their product pages.[3]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound. The measured mass should correspond to the calculated mass of the chemical formula C₁₂H₂₆N₄O₅, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, ensuring it is free from significant contaminants or side products from synthesis. A purity of over 98% is common for research-grade material.[3][4]

Logical Workflow for Application

The dual reactivity of this compound allows for a sequential and specific conjugation strategy, which is a cornerstone of its utility.

conjugation_workflow start This compound step1 Step 1: Amine Reaction (e.g., Amide Coupling) start->step1 mol_a Molecule A (with -COOH, NHS-ester, etc.) mol_a->step1 mol_b Molecule B (with Alkyne, DBCO, BCN) step2 Step 2: Azide Reaction (Click Chemistry: CuAAC or SPAAC) mol_b->step2 intermediate Intermediate Conjugate (Azido-PEG5-Molecule A) step1->intermediate intermediate->step2 final_product Final Bifunctional Conjugate (Molecule B-PEG5-Molecule A) step2->final_product

Caption: General workflow for a two-step bioconjugation reaction.

References

Azido-PEG5-amine synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG5-amine

Introduction

This compound is a heterobifunctional linker of significant interest to researchers, scientists, and drug development professionals. It incorporates three key chemical motifs: a primary amine (-NH2), a terminal azide (B81097) group (-N3), and a five-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure makes it an invaluable tool in bioconjugation, targeted drug delivery, and the development of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

The primary amine allows for covalent linkage to molecules containing carboxylic acids or activated esters, while the azide group enables highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[6][7] This guide provides a detailed overview of the synthesis and purification of this compound, focusing on common laboratory protocols and characterization methods.

Synthesis of this compound via Boc Deprotection

The most common and direct route to synthesizing this compound involves the deprotection of its tert-butyloxycarbonyl (Boc)-protected precursor, Boc-NH-PEG5-N3 (also known as Azido-PEG5-Boc). The Boc group serves to "mask" the highly reactive amine, allowing for selective reactions at the azide terminus if needed.[8] Its removal is typically achieved under mild acidic conditions, which cleave the carbamate (B1207046) to reveal the primary amine while leaving the azide group intact.[9]

The acid-catalyzed deprotection mechanism is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate, which yields the free amine, carbon dioxide, and a stable tert-butyl cation.[10]

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Start Material: Boc-NH-PEG5-N3 dissolve Dissolve in Dichloromethane (DCM) start->dissolve add_acid Add Acid: Trifluoroacetic Acid (TFA) or HCl in Dioxane dissolve->add_acid react Stir at Room Temperature (30-60 min) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor product Crude Product: This compound (TFA or HCl salt) monitor->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Acidic Deprotection of Boc-NH-PEG5-N3

This protocol details the removal of the Boc protecting group using Trifluoroacetic acid (TFA).

Materials:

  • Azido-PEG5-Boc (Boc-NH-PEG5-N3)

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Saturated sodium bicarbonate (NaHCO3) solution[8]

  • Brine (saturated NaCl solution)[8]

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)[8]

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Azido-PEG5-Boc starting material in Dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-60 minutes.[1][11]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[11]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

ParameterConditionNotes
Acid Trifluoroacetic Acid (TFA)A 20-50% (v/v) solution in DCM is typical.[10]
4M HCl in 1,4-DioxaneAn alternative to TFA, may require longer reaction times but can be milder for sensitive substrates.[10]
Solvent Dichloromethane (DCM)Commonly used with TFA.
Temperature 0°C to Room TemperatureInitial cooling helps control any exothermic reaction.
Reaction Time 30 - 60 minutesVaries with substrate and acid concentration.[11]
Monitoring TLC, LC-MSUsed to track the disappearance of the starting material.[11]

Table 1: Representative Conditions for Boc Deprotection.

Purification of this compound

After the deprotection reaction, a workup and purification procedure is necessary to neutralize the acid and remove byproducts, yielding the pure this compound. The crude product exists as a salt (e.g., TFA or HCl salt), which can be used directly in some applications or neutralized to the free amine.[11]

Purification_Workflow cluster_purification Purification & Workup Workflow start Crude Product from Rotary Evaporator dissolve Redissolve Residue in DCM start->dissolve wash_bicarb Wash with Saturated NaHCO₃ Solution dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry over Anhydrous Na₂SO₄ or MgSO₄ separate->dry filter_evap Filter and Evaporate Solvent dry->filter_evap product Pure Product: This compound filter_evap->product

Caption: Post-synthesis purification workflow.

Experimental Protocol: Purification by Extraction

Procedure:

  • Neutralization: Dissolve the crude residue from the synthesis step in DCM. Transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize any remaining acid. Allow the layers to separate.[8]

  • Extraction: Drain the lower organic layer. Wash the organic layer with brine to remove residual water and salts.[8]

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.[8] The final product is often a liquid or oil.[12]

For products requiring higher purity, chromatographic methods may be employed.

MethodPrincipleSuitability
Liquid-Liquid Extraction Partitioning between immiscible solvents based on polarity.Effective for removing acidic/basic impurities and salts after reaction workup.[7]
Flash Column Chromatography Separation based on differential adsorption to a solid phase (e.g., silica (B1680970) gel).Useful for removing unreacted starting material and other organic impurities.[7]
Size Exclusion Chromatography (SEC) Separation based on molecular size.Ideal for purifying larger bioconjugates made from the linker, separating them from excess linker.[7]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Provides high-resolution purification and accurate assessment of final product purity.[7]

Table 2: Common Purification Methods.

Application in PROTAC Synthesis

This compound is a widely used PEG-based linker in the synthesis of PROTACs.[3][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker's role is critical, as its length and flexibility influence the formation of a stable ternary complex between the target protein, the E3 ligase, and the PROTAC.

PROTAC_MoA cluster_protac PROTAC Mechanism of Action p PROTAC ternary Ternary Complex (POI-PROTAC-E3) p->ternary Binds POI & E3 Ligase poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub Recruits ub Ubiquitin (Ub) ub->poly_ub degradation Degradation of Target Protein poly_ub->degradation Signals for proteasome Proteasome proteasome->degradation Mediates

Caption: PROTAC mechanism of action.

References

An In-depth Technical Guide to the Physical Properties of Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Azido-PEG5-amine, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is instrumental in the fields of bioconjugation, drug delivery, and the development of complex therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide (B81097) group, a primary amine, and a five-unit PEG spacer, offers a unique combination of reactivity and physicochemical benefits.

Core Physical and Chemical Properties

This compound is a versatile chemical tool designed for the precise and efficient modification of molecules. The key to its utility lies in its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, which is critical for many biological applications.

The quantitative physical and chemical data for this compound are summarized in the table below, compiled from various suppliers and databases.

PropertyValueReference
Molecular Formula C₁₂H₂₆N₄O₅[1][2]
Molecular Weight 306.36 g/mol (values range from 306.19 to 306.4 g/mol )[2][3][4][5]
CAS Number 516493-93-9[1][2]
Appearance Colorless to light yellow liquid/oil[3][5][6]
Purity Typically ≥95% (often available up to 98%)[1][2][4][5][7]
Density ~1.10 g/cm³[3][5]
Solubility Soluble in Water, DMSO, DMF, DCM, THF, and Acetonitrile[1][6]
LogP 0.3384[5]
Flash Point 110 °C[5]
Storage Conditions Recommended at -20°C for long-term storage; 4°C for short-term.[1][3][8]

Experimental Protocols

Ensuring the purity and identity of PEG linkers is critical for the reproducibility of bioconjugation and the efficacy of the final product. The primary analytical methods for assessing the purity of compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the chemical purity of this compound.

  • Instrumentation:

    • HPLC system with a UV or Charged Aerosol Detector (CAD). CAD is often preferred for PEG compounds as they may lack a strong chromophore.

    • C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Water/Acetonitrile (1:1, v/v).

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the detector's linear range.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 5 µL.

      • Gradient Elution:

        • 0-2 min: 5% B

        • 2-15 min: Linear gradient from 5% to 95% B

        • 15-18 min: Hold at 95% B

        • 18-18.1 min: Return to 5% B

        • 18.1-22 min: Re-equilibration at 5% B

    • Data Analysis: Integrate the peak area of the main component and all impurity peaks. Calculate the purity percentage by dividing the main peak area by the total area of all peaks.

2. Structural Confirmation and Purity by ¹H NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and can provide an estimate of purity.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

    • 5 mm NMR tubes.

  • Reagents:

    • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Tetramethylsilane (TMS) as an internal standard (optional).

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

    • Data Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum.

    • Data Analysis:

      • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

      • Confirm the presence of characteristic peaks corresponding to the protons of the ethylene (B1197577) glycol backbone, as well as the protons on the carbons adjacent to the amine and azide groups.

      • Purity can be assessed by comparing the integration of the main compound's peaks to those of any visible impurities.

Visualization of Experimental Workflow

This compound serves as a heterobifunctional linker, enabling the conjugation of two different molecules. The azide group reacts with alkynes via "click chemistry" (either copper-catalyzed or strain-promoted), while the primary amine readily forms stable amide bonds with activated carboxylic acids (e.g., NHS esters).[3][4][9] This dual reactivity allows for a controlled, stepwise synthesis of complex biomolecular constructs.

The diagram below illustrates a general experimental workflow for using this compound to link a molecule containing an alkyne group (Molecule A) with a molecule containing an NHS ester (Molecule B).

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Amide Coupling molA Molecule A (with Alkyne group) intermediate Intermediate Product (Amine-PEG5-Molecule A) molA->intermediate CuAAC or SPAAC Reaction linker This compound linker->intermediate final_product Final Conjugate (Molecule B-PEG5-Molecule A) intermediate->final_product molB Molecule B (with NHS Ester) molB->final_product Amine-NHS Ester Reaction caption General workflow for bioconjugation using this compound.

Caption: General workflow for bioconjugation using this compound.

References

A Deep Dive into the Solubility of Azido-PEG5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the solubility of Azido-PEG5-amine, a bifunctional linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its solubility in both aqueous and organic media, complete with experimental protocols and a visual workflow for solubility assessment.

The unique structure of this compound, featuring a hydrophilic pentaethylene glycol (PEG) spacer, a terminal azide (B81097) group for "click" chemistry, and a primary amine for conjugation, dictates its solubility profile. The PEG chain is instrumental in conferring solubility in aqueous solutions, a critical attribute for biological applications.[1][2]

Quantitative Solubility Data

While precise quantitative solubility data for this compound is not extensively available in published literature, the general solubility characteristics of PEG derivatives provide a strong indication of its behavior.[3][4] The following table summarizes the expected qualitative and semi-quantitative solubility of this compound and structurally related PEG compounds. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.

Solvent SystemClassificationExpected Solubility
Aqueous Solutions
Water / Aqueous Buffers (e.g., PBS)AqueousHigh / Soluble. The hydrophilic PEG spacer enhances solubility in aqueous media.[5][6][7] The ether oxygens of the PEG chain readily form hydrogen bonds with water.[1]
Organic Solvents
Dimethyl Sulfoxide (DMSO)Polar AproticHigh / Soluble.[8] Commonly used for preparing high-concentration stock solutions.[9]
Dimethylformamide (DMF)Polar AproticHigh / Soluble.[8] An alternative to DMSO for stock solution preparation.[9]
Dichloromethane (DCM)Moderately PolarSoluble.[8] Useful for organic synthesis steps.[9]
AcetonitrilePolar AproticSoluble.[8]
Tetrahydrofuran (THF)Polar AproticSoluble.[8]
ChloroformModerately PolarSoluble.[10][11]
Alcohols (e.g., Methanol, Ethanol)Polar ProticLess Soluble.[10][11]
TolueneNon-polarLess Soluble.[10][11]
EtherNon-polarNot Soluble.[10][11]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocols are recommended.

Protocol 1: Qualitative Solubility Determination by Serial Dilution

This method provides a rapid assessment of approximate solubility.

  • Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a clear vial.

  • Solvent Addition: Add a small, measured volume of the solvent of interest (e.g., 100 µL) to the vial.

  • Dissolution: Vortex the mixture vigorously for 2-5 minutes at a controlled temperature.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Titration: If the compound has fully dissolved, continue to add small, precise aliquots of the solvent, vortexing and observing after each addition until precipitation is observed. The concentration at which the compound is fully dissolved is the approximate solubility.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent or buffer of interest in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter compatible with the solvent.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method such as HPLC, UV-Vis spectroscopy (if a chromophore is present or can be derivatized), or NMR with an internal standard.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound, from initial screening to quantitative analysis.

Solubility_Workflow start Start: Assess Solubility of This compound qual_screen Qualitative Solubility Screening (e.g., Serial Dilution) start->qual_screen is_soluble Is the compound visibly soluble at the desired concentration? qual_screen->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes quant_analysis Quantitative Solubility Analysis (e.g., Shake-Flask Method) is_soluble->quant_analysis No / Quantitative Data Needed end_soluble End proceed->end_soluble determine_max_sol Determine Maximum Solubility quant_analysis->determine_max_sol optimize_conditions Optimize Solvent System or Formulation determine_max_sol->optimize_conditions end_insoluble End optimize_conditions->end_insoluble

Workflow for assessing this compound solubility.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that researchers empirically determine the solubility in their specific solvent systems and experimental conditions.

References

The Dual-Reactivity Powerhouse: A Technical Guide to Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and drug development, the ability to selectively and efficiently link different molecular entities is paramount. Azido-PEG5-amine has emerged as a critical tool, offering a versatile and powerful platform for creating complex biomolecular architectures. This heterobifunctional linker, featuring a terminal azide (B81097) group and a primary amine separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer, provides researchers with orthogonal reactive handles for a two-step conjugation strategy. This guide delves into the core functionalities of this compound, its applications, and detailed protocols for its use.

Core Concepts: Deconstructing this compound

At its core, this compound is a molecule designed for elegant and precise molecular engineering. Its structure can be broken down into three key components:

  • The Azide Group (-N₃): This functional group is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage with alkyne-containing molecules.[1][2]

  • The Primary Amine Group (-NH₂): This group provides a classic and robust method for conjugation. It readily reacts with carboxylic acids (in the presence of activators like EDC), activated esters (such as NHS esters), and other carbonyl compounds to form stable amide bonds.[3][4]

  • The PEG5 Spacer (-(CH₂CH₂O)₅-): The five-unit polyethylene glycol linker imparts several advantageous properties. Its hydrophilic nature enhances the solubility of the molecule and its conjugates in aqueous media, which is crucial for biological applications.[4] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction of the conjugated molecules. Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and reducing immunogenicity.[5]

Quantitative Data Summary

For researchers, having access to precise physicochemical properties is essential for experimental design and reproducibility. The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C₁₂H₂₆N₄O₅[3][6]
Molecular Weight 306.4 g/mol [3][4][7]
CAS Number 516493-93-9[3][6]
Purity Typically ≥95% or ≥98%[3][7][8]
Physical Form Colorless to light-colored oil[6]
Solubility Soluble in Water, DMSO, DCM, DMF[3]
Storage Condition -20°C, protected from light and moisture[3][9]

Key Applications and Reaction Pathways

The unique bifunctional nature of this compound makes it a versatile linker in a multitude of applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles and surfaces.[9][10]

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this compound can be used to link a cytotoxic payload to an antibody. The amine group can be reacted with an activated payload, and the azide group can then be "clicked" onto an alkyne-modified antibody.

ADC_Synthesis cluster_payload Payload Activation cluster_linker Linker Conjugation cluster_antibody Antibody Modification & Conjugation Payload Cytotoxic Payload (with -COOH) Activated_Payload Activated Payload (e.g., NHS ester) Payload->Activated_Payload EDC, NHS Azido_PEG5_Payload Azido-PEG5-Payload Conjugate Activated_Payload->Azido_PEG5_Payload Azido_PEG5_Amine This compound Azido_PEG5_Amine->Azido_PEG5_Payload ADC Antibody-Drug Conjugate (ADC) Azido_PEG5_Payload->ADC CuAAC or SPAAC Antibody Antibody Alkyne_Antibody Alkyne-Modified Antibody Antibody->Alkyne_Antibody Modification Alkyne_Antibody->ADC

Workflow for Antibody-Drug Conjugate (ADC) synthesis.
PROTAC Synthesis

This compound is an ideal linker for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1] The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Target_Ligand Target Protein Ligand (e.g., with Alkyne) PROTAC PROTAC Molecule Target_Ligand->PROTAC CuAAC or SPAAC E3_Ligand E3 Ligase Ligand (e.g., with -COOH) Linker_E3 Azido-PEG5-E3 Ligand E3_Ligand->Linker_E3 EDC/NHS Azido_PEG5_Amine This compound Azido_PEG5_Amine->Linker_E3 Linker_E3->PROTAC

General workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize reaction conditions for their specific molecules.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the formation of a stable amide bond between the amine group of the linker and a carboxyl group.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.

  • Conjugation: In a separate tube, dissolve this compound in the reaction buffer. Add the activated NHS ester solution to the this compound solution. A 2-5 fold molar excess of the activated molecule to the linker is a common starting point.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the resulting Azido-PEG5-conjugate using an appropriate method such as reverse-phase HPLC or silica (B1680970) gel chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final product by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between an azide-functionalized molecule (e.g., the product from Protocol 1) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).

  • Reaction Setup: In a reaction vessel, dissolve the azide- and alkyne-functionalized molecules in the chosen reaction solvent. A slight molar excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.

  • Initiation of Reaction: Add THPTA to the reaction mixture to a final concentration of 1-5 mM. Then, add CuSO₄ to a final concentration of 0.1-1 mM. Finally, initiate the reaction by adding sodium ascorbate to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Purification: Once the reaction is complete, purify the triazole-linked conjugate using a suitable method like reverse-phase HPLC or size-exclusion chromatography (SEC).

  • Characterization: Verify the final product by mass spectrometry and other relevant analytical techniques.

CuAAC_Protocol Start Start Prepare_Reagents Prepare Stock Solutions (CuSO₄, Ascorbate, THPTA) Start->Prepare_Reagents Setup_Reaction Dissolve Azide & Alkyne Reactants in Solvent Prepare_Reagents->Setup_Reaction Add_Ligand Add THPTA Ligand Setup_Reaction->Add_Ligand Add_Copper Add CuSO₄ Add_Ligand->Add_Copper Initiate Add Sodium Ascorbate to Initiate Reaction Add_Copper->Initiate Incubate Incubate at Room Temp (1-4 hours) Initiate->Incubate Monitor Monitor Reaction Progress (TLC, LC-MS) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate (HPLC, SEC) Monitor->Purify Reaction Complete Characterize Characterize Final Product (MS, NMR) Purify->Characterize End End Characterize->End

Step-by-step logical flow of the CuAAC protocol.

Conclusion

This compound stands out as a highly valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combining the specific reactivity of the azide group for click chemistry with the robust chemistry of the amine group, all connected by a solubilizing PEG spacer, enables the precise and efficient construction of complex molecular conjugates. From targeted therapeutics like ADCs and PROTACs to advanced functional materials, the applications of this bifunctional linker are vast and continue to expand, empowering the next wave of scientific innovation.

References

A Deep Dive into the Orthogonal Reactivity of Azido-PEG5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-amine is a heterobifunctional linker that has become an indispensable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its structure, featuring a terminal azide (B81097) group, a primary amine, and a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking molecules with high specificity and efficiency. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical attribute for biological applications.[3] This technical guide provides an in-depth analysis of the distinct and orthogonal reactivity of the azide and amine functional groups within the this compound molecule, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

The cornerstone of this compound's utility lies in the orthogonal reactivity of its terminal functional groups. This means that the azide and amine moieties can be reacted selectively under different conditions, allowing for a stepwise and controlled approach to the synthesis of complex bioconjugates.[3] The azide group is primarily utilized in bioorthogonal "click chemistry" reactions, while the primary amine readily participates in well-established acylation and amination reactions.

Reactivity of the Azide Group

The azide group (-N₃) is a key player in bioorthogonal chemistry, meaning it can react selectively within a complex biological environment with minimal side reactions with endogenous functional groups.[4] It is most prominently employed in azide-alkyne cycloaddition reactions to form a stable triazole linkage.[3] Two main variants of this reaction are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[6] The reaction exclusively forms the 1,4-disubstituted triazole isomer.[3]

The active catalyst, Cu(I), is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[7][8] To prevent copper-mediated damage to biomolecules and enhance reaction efficiency, a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is commonly used.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[3][9] The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, obviating the need for a catalyst.[9] This makes SPAAC particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.[10]

Quantitative Data for Azide Reactions

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables provide a summary of key quantitative data to facilitate this decision.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity.[10]High, suitable for in vivo and live-cell applications.[10]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[10]Generally slower than CuAAC, dependent on the cyclooctyne used.[10]
Reactant Stability Terminal alkynes are generally stable.[10]Strained cyclooctynes can be less stable.
Regioselectivity High (exclusively 1,4-disubstituted triazole).[3]Low (mixture of regioisomers).[3]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.[10][11]Typically performed under physiological conditions (neutral pH, aqueous solution, ambient temperature).[10]

Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC.

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Buffer
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.15DMSO
DBCO DerivativesGeneral Azides~0.1 - 2.0Various
DBCO-PEG5-TrastuzumabModel Azides0.18 - 0.37HEPES & PBS
Sulfo-DBCO-amineModel Azides0.27 - 1.22DMEM & RPMI

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions. [3][12] Note: Reaction rates are influenced by factors such as the specific structures of the azide and cyclooctyne, solvent, pH, and temperature. The presence of a PEG linker can enhance reaction rates.[12][13]

Reactivity of the Amine Group

The primary amine (-NH₂) in this compound is a versatile functional group that readily participates in nucleophilic reactions, most commonly forming stable amide bonds.[14]

Amide Bond Formation with Activated Esters (e.g., NHS Esters)

N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming a stable amide linkage under mild conditions.[14][] This is one of the most common methods for labeling proteins and other biomolecules. The reaction proceeds efficiently at a pH range of 7.2 to 9.0.[14] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.[1]

Amide Bond Formation with Carboxylic Acids

The primary amine can also be coupled with a carboxylic acid to form an amide bond. This reaction requires the activation of the carboxylic acid using a coupling agent, such as a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like NHS.[16] Uronium/aminium salt-based coupling agents like HATU are also highly effective.[16]

Quantitative Data for Amine Reactions
Reaction TypepH RangeTemperatureKey Considerations
Amine with NHS Ester 7.2 - 9.0[14]Room Temperature or on ice[1]Avoid amine-containing buffers (e.g., Tris, glycine).[1] NHS esters are susceptible to hydrolysis, especially at higher pH.[14]
Amine with Carboxylic Acid (EDC/NHS) 4.5 - 7.5Room TemperatureCarboxyl group activation is less efficient at pH < 4.5.[17]
Amine with Carboxylic Acid (HATU) 7.0 - 8.5Room TemperatureGenerally faster and more efficient than carbodiimide-based methods.

Table 3: General Reaction Conditions for Amine Conjugations.

Orthogonal Reaction Strategy

The distinct reactivity profiles of the azide and amine groups allow for a sequential and controlled conjugation strategy. For instance, the amine can first be reacted with an NHS ester-functionalized molecule at a slightly basic pH. After purification, the azide group can then be subjected to a CuAAC or SPAAC reaction with an alkyne-containing molecule. This orthogonality is fundamental to the construction of well-defined, multifunctional biomolecular conjugates.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-functionalized molecule to this compound.[3]

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the alkyne-functionalized molecule and this compound (a slight molar excess of 1.1-1.5 equivalents is recommended) in the degassed reaction buffer.[3]

  • In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).[3]

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne.[3]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.[3]

  • Allow the reaction to proceed at room temperature for 1-4 hours.[3]

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the product can be purified by size-exclusion chromatography (SEC) or reversed-phase HPLC to remove excess reagents and catalyst.[3]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of a DBCO-functionalized molecule to this compound.[18]

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed to dissolve the DBCO-reagent)

Procedure:

  • Dissolve the this compound and the DBCO-functionalized molecule in the reaction buffer. A 1.5-5 fold molar excess of the DBCO-functionalized molecule is often used.[18] If the DBCO-reagent has poor aqueous solubility, it can be dissolved in a minimal amount of DMSO before adding to the aqueous reaction mixture.

  • Incubate the reaction at room temperature for 1-4 hours. For less reactive cyclooctynes or lower concentrations, overnight incubation at 4°C may be necessary.[10]

  • Monitor the reaction progress by SDS-PAGE (for proteins), LC-MS, or HPLC.

  • Purify the final conjugate using size-exclusion chromatography or another appropriate chromatographic method to remove any unreacted starting materials.[18]

Protocol 3: Amide Bond Formation with an NHS Ester

This protocol provides a general method for conjugating an NHS ester-functionalized molecule to the amine group of this compound.[1]

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • DMSO or DMF (to dissolve the NHS ester)

Procedure:

  • Dissolve the this compound in the amine-free buffer.

  • Immediately before use, dissolve the NHS ester-functionalized molecule in DMSO or DMF.

  • Add a 10-20 fold molar excess of the NHS ester solution to the this compound solution. The final concentration of the organic solvent should ideally not exceed 10%.[1][19]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1]

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[14]

  • Purify the conjugate by dialysis or size-exclusion chromatography to remove excess reagents and byproducts.[1]

Potential Side Reactions and Mitigation

Azide Group:

  • Reduction to Amine: Azides can be reduced to primary amines by certain reducing agents like dithiothreitol (B142953) (DTT) or phosphines (Staudinger reaction).[20] It is important to avoid these reagents if the azide functionality is to be preserved for a subsequent reaction.

  • Copper-Mediated Damage: In CuAAC, reactive oxygen species can be generated, potentially damaging biomolecules. The use of copper-stabilizing ligands and aminoguanidine (B1677879) can mitigate this.[8]

Amine Group:

  • Hydrolysis of NHS Esters: NHS esters are susceptible to hydrolysis in aqueous solutions, which increases with pH.[14] Therefore, it is crucial to prepare NHS ester solutions immediately before use and to control the reaction pH.

  • Over-modification: Proteins contain multiple lysine (B10760008) residues, and using a large excess of an amine-reactive reagent can lead to heterogeneous products with varying degrees of labeling. Stoichiometry should be carefully controlled to achieve the desired degree of conjugation.[14]

Applications in Drug Development: PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[21] The modular nature of this compound allows for the sequential attachment of a POI ligand and an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Azide Conjugation (Click Chemistry) A This compound C Azido-PEG5-POI Conjugate A->C Amide Bond Formation (pH 7.2-8.0) B POI Ligand with NHS Ester B->C D Azido-PEG5-POI Conjugate F PROTAC Molecule D->F CuAAC or SPAAC E E3 Ligase Ligand with Alkyne E->F

Caption: A representative workflow for PROTAC synthesis using this compound.

Signaling Pathway Visualization in Bioconjugation

While this compound is a tool for synthesis rather than a direct participant in signaling, it is instrumental in creating probes to study such pathways. For example, a kinase inhibitor (POI ligand) can be conjugated to a fluorescent dye via an this compound linker. This fluorescent probe can then be used to visualize the localization of the kinase within a cell, providing insights into its role in a signaling cascade.

Signaling_Probe_Concept cluster_synthesis Probe Synthesis cluster_application Cellular Application Kinase_Inhibitor Kinase Inhibitor (with NHS Ester) Intermediate Azido-PEG5-Inhibitor Kinase_Inhibitor->Intermediate Amine Coupling Azido_PEG_Amine This compound Azido_PEG_Amine->Intermediate Fluorescent_Dye Fluorescent Dye (with Alkyne) Probe Fluorescent Kinase Probe Fluorescent_Dye->Probe Intermediate->Probe Click Chemistry Probe_App Fluorescent Kinase Probe Cell Live Cell Probe_App->Cell Kinase Target Kinase Cell->Kinase Binds to Microscope Fluorescence Microscopy Kinase->Microscope Visualization Pathway_Analysis Signaling Pathway Analysis Microscope->Pathway_Analysis

Caption: Conceptual workflow for creating and using a fluorescent probe for signaling pathway analysis.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers researchers a high degree of control over the synthesis of complex bioconjugates. The orthogonal reactivity of its azide and amine groups, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool in a wide range of applications, from fundamental biological research to the development of next-generation therapeutics. By understanding the specific reaction kinetics, optimal conditions, and potential side reactions associated with each functional group, scientists can fully harness the potential of this remarkable molecule to advance their research goals.

References

A Technical Guide to Commercial Sources and Purity of Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG5-amine, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This guide details its commercial availability, purity specifications, and the experimental protocols for its synthesis, purification, and analysis, enabling researchers to effectively source and utilize this versatile molecule.

Commercial Availability and Purity Specifications

This compound (CAS No. 516493-93-9) is readily available from a variety of commercial suppliers. The purity of the compound is a critical parameter for ensuring reproducibility and success in downstream applications. Most suppliers provide a certificate of analysis (CoA) detailing the purity, which is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

The table below summarizes the offerings from several prominent suppliers. Please note that catalog numbers and exact purity specifications are subject to change and should be verified on the respective supplier's website at the time of purchase.

SupplierStated PurityAnalytical Method(s)
BroadPharm98%NMR, SDS[1]
MedchemExpress98.0%NMR, LCMS[2]
CD Bioparticles98%Not specified[3]
Fluorochem97%Not specified
Conju-Probe>95%Not specified
AxisPharm≥95%Not specified
Precise PEG>96%Not specified
Sigma-AldrichNot specifiedNot specified

Synthesis and Purification of this compound

While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. The following is a representative, multi-step synthesis starting from hexaethylene glycol.

Representative Synthesis of this compound

The synthesis involves a three-step process: 1) monotosylation of hexaethylene glycol, 2) azidation of the tosylated PEG, and 3) conversion of the remaining hydroxyl group to an amine.

G cluster_synthesis Synthesis of this compound A Hexaethylene Glycol B Monotosyl-PEG6-OH A->B p-TsCl, Pyridine (B92270) C Azido-PEG6-OH B->C NaN3, DMF D This compound C->D 1. MsCl, TEA, DCM 2. NH3

A representative synthetic workflow for this compound.

Step 1: Monotosylation of Hexaethylene Glycol

This step involves the selective reaction of one hydroxyl group of hexaethylene glycol with p-toluenesulfonyl chloride (TsCl) to form a tosylate, which is a good leaving group.

  • Materials: Hexaethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve hexaethylene glycol in pyridine and cool the solution in an ice bath.

    • Slowly add a solution of TsCl in DCM to the cooled solution.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude monotosylated product.

Step 2: Azidation of Monotosyl-PEG6-OH

The tosyl group is displaced by an azide (B81097) group through nucleophilic substitution.

  • Materials: Monotosyl-PEG6-OH, sodium azide (NaN3), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the monotosylated PEG in DMF and add sodium azide.

    • Heat the reaction mixture at 80-90°C for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Azido-PEG6-OH.

Step 3: Conversion of Hydroxyl to Amine

The terminal hydroxyl group is first converted to a better leaving group (mesylate) and then displaced by an amine.

  • Materials: Azido-PEG6-OH, methanesulfonyl chloride (MsCl), triethylamine (B128534) (TEA), DCM, ammonia (B1221849) (NH3).

  • Procedure:

    • Dissolve Azido-PEG6-OH and TEA in DCM and cool in an ice bath.

    • Slowly add MsCl and stir the mixture at room temperature for a few hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the mesylated intermediate.

    • Dissolve the mesylate in a solution of ammonia in an organic solvent (e.g., methanol) and stir at room temperature in a sealed vessel until the reaction is complete.

    • Concentrate the reaction mixture to obtain the crude this compound.

Purification Protocol

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Column chromatography is a common method for purifying PEG derivatives.[4][5][6]

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (DCM) is typically used. Due to the basicity of the amine group, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce peak tailing.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM).

    • Load the crude product onto the column.

    • Elute the column with a gradually increasing gradient of methanol in DCM.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods for Purity Assessment

The purity of this compound is typically assessed using a combination of ¹H NMR and RP-HPLC-MS.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the structure and assessing the purity of the final product. The spectrum should show characteristic peaks for the protons in the PEG backbone and the terminal functional groups.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Expected Chemical Shifts (in CDCl₃):

    • ~3.65 ppm (m): A large multiplet corresponding to the protons of the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-O-).

    • ~3.38 ppm (t): A triplet corresponding to the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃).[7][8]

    • ~2.85 ppm (t): A triplet corresponding to the methylene protons adjacent to the amine group (-CH₂-NH₂).[9]

    • ~1.5-2.0 ppm (br s): A broad singlet for the amine protons (-NH₂). The chemical shift of this peak can vary depending on the solvent and concentration.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to determine the purity of the compound by separating it from any non-polar or less polar impurities.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with an additive like 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[10][11]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often used as the PEG backbone does not have a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be employed for more universal detection.

  • Procedure:

    • Dissolve the sample in the initial mobile phase composition.

    • Inject the sample onto the equilibrated RP-HPLC column.

    • Run a linear gradient from a low to a high concentration of the organic solvent.

    • The purity is calculated from the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram.

Applications in Bioconjugation

This compound is a versatile linker used in various bioconjugation applications due to its two orthogonal reactive groups: the azide and the primary amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group can undergo a highly efficient and specific "click" reaction with a terminal alkyne to form a stable triazole linkage. This reaction is widely used to conjugate this compound to alkyne-modified biomolecules, surfaces, or nanoparticles.

G cluster_cuaac CuAAC Reaction Workflow A Prepare Alkyne-modified Molecule Solution D Combine Reactants A->D B Prepare this compound Solution B->D C Prepare Catalyst Solution (CuSO4 + Sodium Ascorbate) C->D E Incubate at Room Temperature D->E F Purify Conjugate E->F

A typical workflow for a CuAAC "click" reaction.
Amine-Reactive Conjugation

The primary amine group can react with various electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This allows for the conjugation of this compound to proteins (via lysine (B10760008) residues), antibodies, or other molecules containing activated carboxyl groups.

This dual functionality allows for a "two-step" conjugation strategy where, for instance, the amine is first reacted with an NHS ester-functionalized molecule, and the resulting azide-terminated conjugate is then used in a subsequent click reaction.

References

An In-depth Technical Guide to the Storage and Handling of Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-amine is a heterobifunctional PEG linker of increasing importance in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, incorporating a terminal azide (B81097) and a primary amine, allows for orthogonal conjugation strategies, such as "click chemistry" and amidation.[2][3][4] Proper storage and handling of this reagent are paramount to ensure its stability, reactivity, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the recommended procedures for this compound.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG) derivative that features an azide group (-N3) on one end and a primary amine group (-NH2) on the other, separated by a 5-unit PEG spacer. This hydrophilic spacer enhances solubility in aqueous media.[4][5]

PropertyValueSource(s)
Molecular Formula C12H26N4O5[3][6]
Molecular Weight ~306.4 g/mol [3][4]
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥95-98%[2][3]
Solubility Soluble in Water, DMSO, DMF, and DCM[3]
Density ~1.10 g/cm³[1]

Storage Recommendations

To maintain the integrity and reactivity of this compound, adherence to appropriate storage conditions is critical. The primary concerns are degradation due to temperature fluctuations, moisture, and light exposure.

ParameterRecommendationRationaleSource(s)
Temperature (Neat) -20°CPrevents thermal degradation of the azide and amine functionalities.[2][3][4]
Temperature (In Solvent) -80°C for 6 months; -20°C for 1 monthEnsures long-term stability and prevents solvent-mediated degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.[7]
Container Tightly sealed, light-protecting vial (e.g., amber vial)Protects the compound from moisture and light-induced degradation.[1][2]
Moisture Avoid prolonged exposure to moistureWater can hydrolyze the compound or interfere with subsequent reactions.[2]

Safety and Handling Protocols

This compound is classified as a chemical that requires careful handling to avoid potential health hazards.

Hazard Identification:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H318: Causes serious eye damage.[8]

  • H335: May cause respiratory irritation.[8]

Experimental Protocol for Safe Handling:

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[8]

    • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.[8]

  • General Hygiene:

    • Do not eat, drink, or smoke in the laboratory.[8]

    • Wash hands thoroughly after handling the compound.[8]

  • Spill and Waste Disposal:

    • In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

    • Dispose of unused material and its container in accordance with local, regional, national, and international regulations.

Experimental Protocol for Dissolution

The high solubility of this compound in a range of aqueous and organic solvents makes it versatile for various applications.[3]

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMF, DMSO, DCM, or water)[2][3]

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Equilibration:

    • Allow the vial of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial.

  • Solvent Addition:

    • Using a calibrated pipette, add the desired volume of anhydrous solvent to the vial to create a stock solution. Common concentrations for stock solutions range from 1 to 10 mg/mL.

  • Dissolution:

    • Tightly cap the vial and vortex gently for 1-2 minutes until the liquid is completely dissolved.[9]

    • If dissolution is slow, the vial may be sonicated in a bath for 5-10 minutes.[9] Avoid excessive heating.

  • Dilution:

    • Once the stock solution is clear, it can be serially diluted into the final aqueous buffer or media for the downstream application.[9]

    • When diluting into an aqueous buffer, add the stock solution to the buffer and mix gently. Observe for any signs of precipitation.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound.

G cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_dissolution Dissolution Protocol storage_temp Store at -20°C (Neat) or -80°C (in Solution) protect Protect from Light & Moisture (Tightly Sealed Amber Vial) storage_temp->protect inert_gas Store Under Inert Gas (Argon or Nitrogen) protect->inert_gas ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Fume Hood ppe->fume_hood avoid_exposure Avoid Inhalation, Skin, and Eye Contact fume_hood->avoid_exposure equilibrate Equilibrate Vial to Room Temp add_solvent Add Anhydrous Solvent (e.g., DMSO, DMF) equilibrate->add_solvent dissolve Vortex or Sonicate to Dissolve add_solvent->dissolve dilute Dilute to Final Concentration dissolve->dilute start Receive this compound use_now Use Immediately? start->use_now cluster_storage cluster_storage use_now->cluster_storage No cluster_handling cluster_handling use_now->cluster_handling Yes end_use Proceed with Experiment cluster_storage->cluster_handling cluster_dissolution cluster_dissolution cluster_handling->cluster_dissolution cluster_dissolution->end_use

Caption: Workflow for the storage and handling of this compound.

References

The Dual-Action Mechanism of Azido-PEG5-amine in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable linking of molecules is paramount. Azido-PEG5-amine has emerged as a powerful and versatile heterobifunctional linker, enabling the creation of complex bioconjugates with enhanced properties. This in-depth technical guide elucidates the core mechanism of action of this compound, providing detailed experimental protocols and quantitative data to empower its effective application in research and therapeutic development.

At its core, this compound is a chemical tool with two distinct reactive ends, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step, controlled conjugation strategy, leveraging the unique reactivities of its terminal azide (B81097) (-N₃) and primary amine (-NH₂) functional groups. The PEG linker itself is not merely a spacer; it imparts crucial physicochemical properties to the resulting conjugate, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.

The Orthogonal Reactivity of Azide and Amine Groups

The key to this compound's utility lies in the orthogonal nature of its reactive moieties. The azide group participates in highly selective "click chemistry" reactions, while the primary amine readily forms stable amide bonds with activated carboxylic acids. This dual reactivity allows for the sequential and specific attachment of different molecules, a critical capability in the synthesis of complex constructs like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Azide Functional Group: A Gateway to "Click" Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, prized for its near-total absence in biological systems and its highly specific reactivity with alkynes. This allows for the precise chemical modification of biomolecules in their native environments. The two primary azide-alkyne cycloaddition reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for a wide range of bioconjugation applications.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address concerns about the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole linkage. The reaction is driven by the release of ring strain in the cyclooctyne and is highly bioorthogonal.

Signaling Pathway for Azide-Alkyne Cycloaddition Reactions

G cluster_0 Azide-Alkyne Cycloaddition cluster_1 CuAAC cluster_2 SPAAC This compound This compound Triazole Linkage Triazole Linkage This compound->Triazole Linkage Terminal Alkyne This compound->Triazole Linkage Strained Alkyne Alkyne-containing Molecule Alkyne-containing Molecule Alkyne-containing Molecule->Triazole Linkage Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Triazole Linkage Strained Alkyne (e.g., DBCO) Strained Alkyne (e.g., DBCO) Strained Alkyne (e.g., DBCO)->Triazole Linkage

Caption: Azide-alkyne cycloaddition pathways for this compound.

The Amine Functional Group: A Reliable Anchor for Amide Bond Formation

The primary amine group of this compound serves as a versatile nucleophile for conjugation to molecules containing electrophilic functional groups. The most common and robust method for amine-based bioconjugation is the reaction with N-hydroxysuccinimide (NHS) esters.

Amine Reaction with NHS Esters: NHS esters react efficiently with primary amines at physiological to slightly alkaline pH (7.2-8.5) to form stable and irreversible amide bonds. This reaction is highly specific for primary amines, which are abundant on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the carbonyl carbon of the NHS ester, leading to the release of NHS as a byproduct.

Signaling Pathway for Amine-NHS Ester Reaction

G cluster_0 Amine-NHS Ester Conjugation This compound This compound Stable Amide Bond Stable Amide Bond This compound->Stable Amide Bond Nucleophilic Attack NHS Ester-activated Molecule NHS Ester-activated Molecule NHS Ester-activated Molecule->Stable Amide Bond NHS byproduct NHS byproduct Stable Amide Bond->NHS byproduct Release

Caption: Mechanism of amide bond formation via NHS ester chemistry.

Quantitative Data Summary

The efficiency of bioconjugation reactions is critical for producing well-defined and functional products. The following tables summarize key quantitative data for the reactions involving this compound.

ParameterCuAACSPAACReference
Reaction Time 1 - 4 hours1 - 12 hours
Reaction Temperature Room TemperatureRoom Temperature
pH Range 4.0 - 7.04.0 - 8.5
Typical Molar Ratio (Linker:Substrate) 3:1 to 10:13:1 to

An In-depth Technical Guide to PEG Linkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Linkers in Proteomics

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of proteomics, offering a versatile scaffold for the conjugation of proteins with a variety of molecules, including therapeutic agents, affinity tags, and other proteins.[1][2] These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, are prized for their hydrophilicity, biocompatibility, and low immunogenicity.[3][4] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles.[5][6]

This technical guide provides a comprehensive overview of the core applications of PEG linkers in proteomics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key experimental workflows and biological pathways.

Core Applications of PEG Linkers in Proteomics

The unique properties of PEG linkers make them suitable for a wide range of applications in proteomics, from enhancing the therapeutic efficacy of protein drugs to enabling advanced analytical techniques for studying protein structure and function.

Protein PEGylation for Enhanced Therapeutics

PEGylation is a clinically validated strategy to improve the pharmacological properties of therapeutic proteins.[2][7] The attachment of PEG chains increases the hydrodynamic radius of the protein, which reduces its renal clearance and shields it from proteolytic degradation, thereby extending its in-vivo half-life and improving its stability.[5][8]

Targeted Protein Degradation using PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][9] PEG linkers are a critical component of PROTACs, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[10]

Chemical Cross-Linking Mass Spectrometry (XL-MS)

PEG-based cross-linkers are valuable tools for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[11] These reagents contain two reactive groups separated by a PEG spacer of a defined length. When reacted with a protein or protein complex, they covalently link amino acid residues that are in close proximity. The resulting cross-linked peptides can be identified by mass spectrometry, providing distance constraints that are used to model the protein's structure and interaction interfaces.[1][12] The hydrophilic nature of the PEG spacer enhances the solubility of both the cross-linker and the resulting cross-linked peptides, which is particularly advantageous for studying large or hydrophobic protein complexes.[2]

Protein Labeling and Enrichment

PEG linkers functionalized with affinity tags, such as biotin (B1667282), are widely used for the selective labeling and enrichment of proteins from complex biological samples.[1] The PEG spacer in these reagents improves their water solubility and reduces steric hindrance, leading to more efficient labeling. The biotin tag allows for the highly specific capture of the labeled proteins using streptavidin-coated beads, facilitating their subsequent identification and quantification by mass spectrometry.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the applications of PEG linkers in proteomics.

Table 1: Quantitative Data on Protein PEGylation Efficiency

Analytical TechniqueInformation ObtainedTypical Quantitative Performance
Size-Exclusion Chromatography (SEC-HPLC) Purity, presence of aggregates, separation of PEGylated speciesQuantification of aggregates (e.g., >99% monomer)[13]
Reversed-Phase HPLC (RP-HPLC) Separation of positional isomers, quantification of reaction productsQuantification of specific PEGylated isoforms[5]
Sodium Dodecyl Sulfate-PAGE (SDS-PAGE) Estimation of apparent molecular weight, visualization of PEGylationSemi-quantitative analysis of product distribution[13]
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Determination of the degree of PEGylation, mass of conjugatesAccurate mass determination of different PEGylated species[14]

Table 2: Quantitative Data on PROTAC-Mediated Protein Degradation with Varying PEG Linker Lengths

PROTACTarget ProteinE3 Ligase LigandPEG Linker LengthDC50 (nM)Dmax (%)Cell Line
PROTAC A TBK1Thalidomide (CRBN)7 atoms>1000<10HEK293T
PROTAC B TBK1Thalidomide (CRBN)12 atoms<10>90HEK293T
PROTAC C TBK1Thalidomide (CRBN)29 atoms29276HEK293T
PROTAC D BRD4Pomalidomide (CRBN)1 PEG unit>5000<20H661
PROTAC E BRD4Pomalidomide (CRBN)4 PEG units<500>80H661
PROTAC F BTKPomalidomide (CRBN)Long1-40>90Ramos

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions. The data presented here is illustrative of the impact of linker length on PROTAC efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers in proteomics.

Protocol 1: Protein Biotinylation using NHS-PEG-Biotin

This protocol describes the labeling of a protein with an amine-reactive biotinylating reagent containing a PEG spacer.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Biotin reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mM.[15]

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG-Biotin solution to the protein solution.[1] The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[4]

Protocol 2: In-Solution Protein Digestion for Mass Spectrometry

This protocol outlines the steps for digesting proteins into peptides prior to mass spectrometry analysis.

Materials:

  • Protein sample

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)

  • Sequencing-grade modified trypsin

  • Quenching solution (e.g., 10% Formic Acid or 1% Trifluoroacetic Acid)

Procedure:

  • Denaturation and Reduction: Dilute the protein sample in digestion buffer. Add the reducing agent (DTT) and incubate at 60°C for 30 minutes.[16]

  • Alkylation: Cool the sample to room temperature and add the alkylating agent (IAA). Incubate in the dark at room temperature for 30 minutes.[16]

  • Quenching of Alkylation: Add DTT to quench the excess IAA.

  • Digestion: Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[8]

  • Quenching of Digestion: Stop the digestion by adding the quenching solution to acidify the sample to a pH of 2-3.[17]

  • Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method before LC-MS/MS analysis.[1]

Protocol 3: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-coated beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-coated beads (agarose or magnetic)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., for cleavable linkers: 50 mM DTT in PBS; for non-cleavable linkers: 0.1 M glycine, pH 2.8, or 8 M guanidine-HCl, pH 1.5)[18][19]

Procedure:

  • Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage solution.[19]

  • Binding: Incubate the biotinylated protein sample with the washed streptavidin beads for 1-2 hours at room temperature with gentle rotation.

  • Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[19]

  • Elution: Resuspend the beads in Elution Buffer. Incubate to release the bound proteins. For cleavable linkers, incubation with a reducing agent will cleave the linker and release the protein. For non-cleavable linkers, harsh denaturing conditions are typically required.[20]

  • Sample Collection: Pellet the beads and collect the supernatant containing the purified proteins for downstream analysis.

Protocol 4: Chemical Cross-Linking of Proteins using BS(PEG)n

This protocol provides a general procedure for cross-linking proteins using an amine-reactive, PEGylated cross-linker.

Materials:

  • Purified protein or protein complex in a non-amine-containing buffer (e.g., HEPES, PBS), pH 7-9

  • BS(PEG)n cross-linker (e.g., BS(PEG)5)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cross-linker Preparation: Immediately before use, prepare a stock solution of the BS(PEG)n cross-linker in anhydrous DMSO (e.g., 25 mM).[1]

  • Cross-Linking Reaction: Add the cross-linker stock solution to the protein solution to achieve the desired final concentration. A common starting point is a 25- to 50-fold molar excess of the cross-linker over the protein.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

  • Sample Analysis: The cross-linked protein mixture can be initially analyzed by SDS-PAGE to visualize the formation of higher molecular weight species. For detailed analysis, the sample is then subjected to in-solution digestion (Protocol 2) followed by LC-MS/MS analysis.[1]

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP -> AMP Ub Transfer E2->TernaryComplex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Chemical Cross-Linking Mass Spectrometry (XL-MS)

XL_MS_Workflow Experimental Workflow for Chemical Cross-Linking Mass Spectrometry (XL-MS) cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinComplex Purified Protein or Protein Complex Crosslinking Chemical Cross-Linking (e.g., BS(PEG)n) ProteinComplex->Crosslinking Quenching Quenching (e.g., Tris buffer) Crosslinking->Quenching Denaturation Denaturation, Reduction, and Alkylation Quenching->Denaturation Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Data Analysis (Identification of cross-linked peptides) LC_MS->DataAnalysis StructuralModeling Structural Modeling DataAnalysis->StructuralModeling

Caption: Experimental workflow for chemical cross-linking mass spectrometry (XL-MS).

Logical Relationship: Benefits of Protein PEGylation

PEGylation_Benefits Logical Flow of Protein PEGylation and its Benefits cluster_benefits Improved Properties cluster_outcomes Therapeutic Outcomes Protein Therapeutic Protein PEGylation PEGylation (Covalent attachment of PEG Linker) Protein->PEGylation PEGylatedProtein PEGylated Protein PEGylation->PEGylatedProtein IncreasedSize Increased Hydrodynamic Radius PEGylatedProtein->IncreasedSize Shielding Steric Shielding PEGylatedProtein->Shielding IncreasedSolubility Increased Solubility PEGylatedProtein->IncreasedSolubility ReducedClearance Reduced Renal Clearance IncreasedSize->ReducedClearance ReducedDegradation Reduced Proteolytic Degradation Shielding->ReducedDegradation ReducedImmunogenicity Reduced Immunogenicity Shielding->ReducedImmunogenicity ImprovedPK Improved Pharmacokinetics (Longer Half-Life) ReducedClearance->ImprovedPK ReducedDegradation->ImprovedPK

Caption: Logical flow of protein PEGylation and its benefits.

References

role of PEGylation in improving drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of PEGylation in Improving Drug Delivery

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, is a clinically and commercially validated strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. By creating a hydrophilic shield and increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, protects against enzymatic degradation, and masks epitopes from the host's immune system.[1] This results in a significantly longer circulation half-life, improved drug stability, enhanced solubility for hydrophobic drugs, and reduced immunogenicity.[1][2] This technical guide provides a comprehensive overview of the core principles of PEGylation, quantitative data on its impact, detailed experimental methodologies for its implementation and characterization, and a discussion of its challenges and future directions.

Introduction to PEGylation

The concept of modifying biological molecules with PEG to improve their therapeutic properties was first described in the 1970s.[3] Since then, it has become a cornerstone of advanced drug delivery. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the U.S. Food and Drug Administration (FDA).[4][5] The process involves the covalent conjugation of PEG chains to a molecule, most commonly proteins, peptides, antibody fragments, or small molecules.[6] This modification alters the physicochemical properties of the parent molecule, such as its conformation, hydrophobicity, and electrostatic binding, leading to a superior pharmacokinetic profile.[2][6] The first PEGylated drug, Adagen (pegademase bovine), was approved by the FDA in 1990, and since then, numerous PEGylated therapeutics have entered the market for a wide range of diseases, including cancer, hepatitis, and chronic kidney disease.[6][7]

Core Principles and Mechanisms of Action

The therapeutic advantages of PEGylation stem from the physicochemical changes it imparts to the conjugated molecule.

  • Increased Hydrodynamic Size: The attachment of PEG chains dramatically increases the molecule's effective size in solution. This larger hydrodynamic radius prevents the drug from being rapidly cleared by the kidneys through glomerular filtration, which is a primary elimination pathway for smaller proteins and peptides.[8][9] The molecular weight of the PEG polymer is a critical factor; PEGs larger than 30 kDa are cleared much more slowly than smaller PEGs.[10]

  • Steric Hindrance and Surface Masking: The flexible PEG chains form a protective, water-rich cloud around the drug molecule.[5] This "stealth" effect provides several benefits:

    • Protection from Proteolysis: It sterically hinders the approach of proteolytic enzymes, increasing the drug's stability in vivo.[1]

    • Reduced Immunogenicity: It masks antigenic epitopes on the protein surface, reducing recognition by the immune system and subsequent formation of neutralizing anti-drug antibodies (ADAs).[8][11]

  • Enhanced Solubility: PEG is amphiphilic and highly soluble in water.[12] Conjugating it to hydrophobic drugs can significantly improve their aqueous solubility, which is often a major hurdle in formulation development.[11][13]

Key Advantages in Drug Delivery

The mechanisms described above translate into several significant pharmacological advantages.

Enhanced Pharmacokinetics

The most profound impact of PEGylation is the alteration of a drug's pharmacokinetics. The reduced renal clearance and protection from degradation lead to a prolonged systemic circulation time (half-life).[8][11] This allows for a reduced dosing frequency, which can improve patient compliance and quality of life.[2] For example, the half-life of native asparaginase (B612624) is approximately 20 hours, necessitating frequent administration, whereas its PEGylated form, pegaspargase, has a half-life of about 357 hours (around 15 days), allowing for dosing every 14 days.[14][15]

Reduced Immunogenicity

Therapeutic proteins, especially those of non-human origin, can elicit an immune response, leading to the production of ADAs. These antibodies can neutralize the drug's effect and cause adverse reactions.[16] PEGylation effectively shields these immunogenic sites, minimizing the risk of an immune response.[11][16] This is a key benefit for drugs like L-asparaginase (Oncaspar®), where PEGylation significantly reduces hypersensitivity reactions in leukemia patients.[8]

Improved Physicochemical Properties

PEGylation enhances the aqueous solubility of poorly soluble compounds and improves the stability of proteins against thermal degradation, enzymatic hydrolysis, and pH variations.[11][13] This not only improves in vivo performance but also aids in drug formulation and extends shelf-life.[8]

Enhanced Tumor Targeting (Passive Accumulation)

In oncology, PEGylated macromolecules and nanoparticles can take advantage of the Enhanced Permeability and Retention (EPR) effect.[8] Tumor vasculature is often poorly formed and "leaky," with wide fenestrations between endothelial cells.[8][12] This allows large molecules like PEGylated drugs to selectively extravasate from the bloodstream into the tumor tissue. Coupled with poor lymphatic drainage in tumors, the drug is retained, leading to its passive accumulation at the target site.[12]

Quantitative Impact of PEGylation on Pharmacokinetics

The following tables summarize key pharmacokinetic (PK) parameters for several approved PEGylated drugs compared to their non-PEGylated counterparts, illustrating the dramatic improvements achieved through this technology.

Drug ComparisonKey Pharmacokinetic ParameterNon-PEGylated ValuePEGylated ValueFold ChangeReference(s)
Interferon alfa-2a vs. Peginterferon alfa-2a Elimination Half-life (t½)~2.3 hours~50 hours (absorption t½)~22x[17]
Renal ClearanceStandard>100-fold reduction>100x[17][18]
Filgrastim (G-CSF) vs. Pegfilgrastim Elimination Half-life (t½)3.5 hours~15 - 80 hours~4-23x[4]
Asparaginase vs. Pegaspargase Elimination Half-life (t½)~1.24 days (~30 hours)~5.3 - 7 days (~127 - 168 hours)~4-6x[5][15][19]
Doxorubicin (B1662922) vs. Doxil® (Liposomal) Elimination Half-life (t½)5.0 hours17.6 - 90 hours~3.5-18x[20][21]
Total Body Clearance (CL)27,099 mL/h/m²28.7 mL/h/m²~942x reduction[20]
Area Under Curve (AUC)0.67 µg·hr/mL783.1 µg·hr/mL~1168x[20]
Naloxone vs. Naloxegol (B613840) Elimination Half-life (t½)~1 - 1.5 hours~7 - 20 hours~5-19x[13][22][23]
Oral Bioavailability~2% (high first-pass metabolism)IncreasedN/A[13][22]

Methodologies and Experimental Protocols

Successful development of a PEGylated therapeutic requires robust methods for both the conjugation reaction and the subsequent characterization of the product.

Experimental Protocol: Amine PEGylation via NHS Ester

This protocol describes a common method for PEGylating proteins at primary amines (N-terminus and lysine (B10760008) side chains) using an N-Hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein to be PEGylated in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

  • Amine-reactive PEG reagent (e.g., mPEG-NHS Ester).

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

  • Quenching buffer (e.g., Tris or glycine (B1666218) buffer).

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography, or ion-exchange chromatography).

Procedure:

  • Preparation: Equilibrate the PEG-NHS ester reagent vial to room temperature before opening to prevent moisture condensation.[3][24]

  • Protein Solution: Prepare the protein solution at a known concentration (typically 1-10 mg/mL) in the reaction buffer.[11][25]

  • Reagent Solubilization: Immediately before use, dissolve the PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[24][25] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[3]

  • Conjugation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved PEG-NHS ester to the stirred protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3][11]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[24][25] Incubation time may need optimization depending on the protein's reactivity.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris) to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and reaction byproducts from the PEGylated protein conjugate. This is typically achieved by size-exclusion chromatography (SEC), ion-exchange chromatography (IEC), or dialysis.[24]

  • Characterization: Analyze the purified product to confirm the degree of PEGylation and purity using methods described below.

Characterization of PEGylated Conjugates

Thorough characterization is essential to ensure product consistency, efficacy, and safety.

SDS-PAGE is a widely used, accessible technique for the initial confirmation of PEGylation.[9] It separates molecules based on their apparent molecular weight. The attached PEG chain increases the hydrodynamic radius, causing the protein to migrate slower on the gel than its unmodified counterpart.[26]

Procedure:

  • Sample Preparation:

    • Prepare samples of the unmodified protein (control) and the purified PEGylated conjugate at the same protein concentration.

    • Mix samples with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol).[27]

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[26][27]

  • Electrophoresis:

    • Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[26]

  • Staining and Visualization:

    • Coomassie Blue Staining: Stains the protein component. The PEGylated protein will appear as a higher molecular weight band, often broader or "smeared" compared to the sharp band of the unmodified protein.[26][28]

    • Barium Iodide Staining: Specifically stains the PEG component. After running the gel, immerse it in 5% barium chloride, rinse, and then immerse in an iodine solution. The PEGylated bands will appear as brown bands against a clear background.[26] This confirms the presence of PEG on the protein.

RP-HPLC separates molecules based on hydrophobicity and can be used to resolve different PEGylated species (e.g., mono-, di-PEGylated) from the unmodified protein.[29][]

Procedure:

  • System Setup:

    • Column: Use a C4 or C18 reversed-phase column suitable for protein analysis.[29][31]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[31]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[31]

    • Temperature: Set the column temperature to a high value (e.g., 45-90°C) to improve peak shape and recovery.[29][31]

  • Sample Analysis:

    • Inject the sample onto the equilibrated column.

    • Elute the components using a gradient of increasing Mobile Phase B.

    • The elution order is typically: free PEG (least retained), followed by the PEGylated conjugate, and finally the more hydrophobic unmodified protein (most retained).[29]

  • Detection: Monitor the column eluent using a UV detector (at 280 nm for protein) and optionally an Evaporative Light Scattering Detector (ELSD) to detect the non-UV-absorbing PEG component.[29]

Visualization of Key Pathways and Workflows

Diagram 1: General Experimental Workflow for Protein PEGylation

PEGylation_Workflow Protein 1. Protein Solution (Amine-free buffer, pH 7-8) Reaction 3. Conjugation Reaction (Stir at RT or 4°C) Protein->Reaction PEG_Reagent 2. PEG-NHS Reagent (Dissolve in DMSO/DMF) PEG_Reagent->Reaction Purification 4. Purification (e.g., SEC or IEX) Reaction->Purification Quench Reaction Analysis 5. Characterization Purification->Analysis Collect Fractions Final Purified PEG-Protein Conjugate Analysis->Final Confirm Purity & Identity

A simplified workflow for the conjugation and purification of a PEGylated protein.
Diagram 2: Mechanism of PEGylation-Induced Pharmacokinetic Improvement

PK_Mechanism Start Drug Molecule PEGylation Covalent Attachment of PEG Chains Start->PEGylation Size Increased Hydrodynamic Size PEGylation->Size Shield Steric Shielding (Hydrophilic Cloud) PEGylation->Shield Kidney Reduced Renal (Glomerular) Filtration Size->Kidney Enzyme Protection from Proteolytic Enzymes Shield->Enzyme Immune Masking of Antigenic Epitopes Shield->Immune HalfLife Prolonged Circulation Half-Life Kidney->HalfLife Enzyme->HalfLife Dosing Reduced Dosing Frequency HalfLife->Dosing

Logical flow showing how PEGylation alters drug properties to improve pharmacokinetics.
Diagram 3: The Enhanced Permeability and Retention (EPR) Effect

EPR_Effect Drug PEGylated Nanoparticle (in Bloodstream) NormalVessel Normal Vasculature (Tight Endothelial Junctions) Drug->NormalVessel No Passage TumorVessel Tumor Vasculature (Leaky Junctions) Drug->TumorVessel Extravasation Selective Extravasation (Permeability) TumorVessel->Extravasation TumorTissue Tumor Interstitium Extravasation->TumorTissue Accumulation Drug Accumulation (Retention) Extravasation->Accumulation Lymphatic Impaired Lymphatic Drainage TumorTissue->Lymphatic Lymphatic->Accumulation

Mechanism of passive drug accumulation in tumors via the EPR effect.
Diagram 4: Anti-PEG Antibody Mediated Clearance

AntiPEG_Response Dose1 First Dose of PEGylated Drug APC Antigen Presenting Cell (e.g., B-Cell) Dose1->APC Recognizes PEG Activation B-Cell Activation & Plasma Cell Differentiation APC->Activation Antibody Production of Anti-PEG IgM/IgG Activation->Antibody ImmuneComplex Formation of Immune Complex Antibody->ImmuneComplex Dose2 Subsequent Dose of PEGylated Drug Dose2->ImmuneComplex Macrophage Macrophage Uptake (via Fc Receptor) ImmuneComplex->Macrophage Clearance Accelerated Blood Clearance (ABC Phenomenon) Macrophage->Clearance

Immunological pathway leading to the Accelerated Blood Clearance (ABC) phenomenon.

Challenges and Limitations of PEGylation

Despite its significant advantages, PEGylation is not without its challenges.

  • Reduced Biological Activity: The steric hindrance provided by the PEG cloud can sometimes interfere with the drug's interaction with its target receptor or substrate, leading to reduced in vitro biological activity.[11][32] This potential loss of potency must be balanced against the gains in pharmacokinetic properties.[33]

  • Immunogenicity of PEG: Although long considered non-immunogenic, evidence has emerged that PEG itself can be immunogenic.[14] Pre-existing or induced anti-PEG antibodies (primarily IgM and IgG) have been observed in a significant portion of the population.[14][32] These antibodies can bind to the PEGylated drug, leading to the "Accelerated Blood Clearance" (ABC) phenomenon, where subsequent doses of the drug are cleared from circulation much faster than the first, compromising efficacy.[1][34][35] This can also lead to hypersensitivity reactions in some patients.[32]

  • Manufacturing and Heterogeneity: The PEGylation reaction can be difficult to control, often resulting in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites.[32] This heterogeneity complicates characterization and can lead to batch-to-batch variability, posing a regulatory challenge.[8] Site-specific PEGylation techniques are being developed to address this issue.[36]

  • In Vivo Accumulation and Vacuolation: High molecular weight PEGs are not readily biodegradable and can accumulate in tissues, particularly in macrophages of the reticuloendothelial system (such as Kupffer cells in the liver).[10] This has been linked to cellular vacuolation, where large vacuoles appear in the cytoplasm of cells, though the long-term toxicological consequences are not fully understood.[32]

Clinical Applications and Future Directions

PEGylation technology has led to the successful development of numerous drugs across various therapeutic areas.[7][37]

Table of Selected FDA-Approved PEGylated Drugs

Drug Name (Brand Name)Parent MoleculeTherapeutic AreaYear Approved
Pegademase bovine (Adagen®)Adenosine DeaminaseSevere Combined Immunodeficiency1990
Pegaspargase (Oncaspar®)L-asparaginaseAcute Lymphoblastic Leukemia1994
Doxorubicin HCl Liposome (Doxil®)Doxorubicin (in liposome)Cancer (Ovarian, Myeloma)1995
Peginterferon alfa-2b (PegIntron®)Interferon alfa-2bHepatitis C, Hepatitis B2000
Pegfilgrastim (Neulasta®)Filgrastim (G-CSF)Neutropenia2002
Peginterferon alfa-2a (Pegasys®)Interferon alfa-2aHepatitis C, Hepatitis B2002
Certolizumab pegol (Cimzia®)Anti-TNFα Fab' fragmentCrohn's Disease, Arthritis2008
Pegloticase (Krystexxa®)UricaseGout2010
Naloxegol (Movantik®)NaloxoneOpioid-Induced Constipation2014

(Source: Data compiled from multiple sources, including[6][7][37])

The future of PEGylation focuses on overcoming its current limitations. Innovations include:

  • Site-Specific PEGylation: Using enzymatic or chemical methods to attach PEG at a single, predetermined site on a protein, yielding a homogeneous product with preserved bioactivity.[8][36]

  • Releasable/Cleavable PEGs: Designing linkers that connect PEG to the drug, which are stable in circulation but cleave to release the unmodified, fully active drug at the target site (e.g., in the low pH of a tumor microenvironment).[2]

  • Alternative Polymers: Exploring other polymers like polysialic acid or poly(sarcosine) that may offer similar benefits to PEG but with lower immunogenicity.[8]

Conclusion

PEGylation is a powerful and proven platform technology that has transformed the therapeutic landscape by dramatically improving the in vivo performance of numerous drugs. By increasing hydrodynamic size and providing a protective hydrophilic shield, it enhances pharmacokinetic profiles, reduces immunogenicity, and improves stability. While challenges such as reduced bioactivity and the anti-PEG immune response remain, ongoing innovations in site-specific conjugation and next-generation polymers promise to further refine this essential tool. For drug development professionals, a thorough understanding of the principles, methodologies, and limitations of PEGylation is critical for harnessing its full potential to create safer and more effective therapies.

References

An In-Depth Technical Guide to the Core Principles of Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation by providing a suite of chemical reactions that are highly specific, efficient, and biocompatible.[1] This technical guide offers a deep dive into the foundational principles of click chemistry, with a particular focus on its application in conjugating biomolecules such as proteins, nucleic acids, and carbohydrates.[1][2] This document will explore the most prominent click reactions, their underlying mechanisms, and provide detailed experimental protocols and quantitative data to facilitate their practical use.

Core Principles of Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" refers to a set of criteria for ideal chemical reactions.[2] These reactions are characterized by being:

  • Modular and broad in scope.

  • High-yielding.[2]

  • Generating only inoffensive byproducts.[2]

  • Stereospecific.[2]

  • Simple to execute with readily available starting materials.

  • Compatible with or conducted in aqueous environments.[2]

In the realm of bioconjugation, an essential additional criterion is bioorthogonality . This signifies that the reaction can occur within a complex biological milieu without interfering with or being influenced by native biochemical processes.[1] The azide (B81097) and alkyne functional groups, central to the most prevalent click reactions, are largely absent in biological systems, rendering them ideal bioorthogonal handles.[1]

Key Click Chemistry Reactions for Bioconjugation

The two most widely utilized click chemistry reactions in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted 1,2,3-triazole.[4][5] This reaction is known for its reliability, high yields, and tolerance to a wide array of functional groups.

Advantages:

  • Fast reaction kinetics.

  • High, often quantitative, yields.[2]

  • Utilizes readily available and stable starting materials.

Limitations:

  • The cytotoxicity of the copper catalyst can be a concern for in vivo applications.

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper(III)-containing intermediate, which subsequently undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst.[1]

To address the cytotoxicity concerns associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a copper catalyst.[] Instead, it utilizes a cyclooctyne (B158145), a highly strained alkyne, which readily reacts with an azide to form a triazole.[] The driving force for this reaction is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne.[][7]

Advantages:

  • Copper-free, making it highly biocompatible and suitable for live-cell and in vivo studies.

  • High degree of bioorthogonality.

Limitations:

  • Slower reaction kinetics compared to CuAAC.

  • The cyclooctyne reagents can be sterically bulky, which may potentially affect the properties of the conjugated biomolecule.

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[8]

Quantitative Data Presentation

The selection between CuAAC and SPAAC is often dictated by the specific application, balancing the need for rapid kinetics with biocompatibility. The following tables provide a summary of key quantitative data for these reactions.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeBiocompatibility
CuAAC 10 to 10⁴Minutes to a few hoursLower (due to copper toxicity)
SPAAC 0.3 to 2.3Hours to overnightHigh (copper-free)
Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC.
ReactionConditionsYieldReference
CuAAC Peptides in DMF, copper wire, 50°C>95%[9]
CuAAC Protein in aqueous buffer with ligandNear-quantitative
SPAAC Protein labeling in live cellsEfficient labeling observed
SPAAC Biotin conjugation to azidocoumarin surfaceSuccessful conjugation
Table 2: Representative Yields for CuAAC and SPAAC Reactions.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC for bioconjugation. Optimization may be necessary for specific biomolecules and applications.

This protocol outlines the labeling of a protein containing an alkyne handle with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)

  • Purification resin (e.g., size exclusion chromatography column)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein solution to the desired final concentration (typically 1-10 mg/mL).

  • Dye Addition: Add the azide-functionalized dye from a stock solution. A 5- to 20-fold molar excess of the dye over the protein is commonly used.

  • Copper-Ligand Premix: In a separate tube, prepare the copper-ligand premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Scavenger Addition: Add aminoguanidine to the protein-dye mixture to a final concentration of 5 mM. This helps to scavenge reactive oxygen species that can be generated.[9]

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM, followed by the addition of the copper-ligand premix.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

This protocol describes the labeling of azide-modified glycans on the surface of living cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Cells with metabolically incorporated azide-modified sugars (e.g., Ac₄ManNAz)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 545)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with PBS to remove any unincorporated sugar.

  • Dye Preparation: Prepare a solution of the DBCO-dye in cell culture medium at the desired final concentration (typically 10-50 µM).

  • Incubation: Add the DBCO-dye solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing: Gently wash the cells three times with PBS to remove any unreacted dye.

  • Analysis: The cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.

Mandatory Visualizations

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Cu_Intermediate Copper(III) Intermediate Triazole Triazole Product Cu_Acetylide->Cu_Intermediate + Azide Cu_Intermediate->CuI Regenerates Catalyst Cu_Intermediate->Triazole Reductive Elimination

Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reaction SPAAC Reaction Strained_Alkyne Strained Alkyne (e.g., Cyclooctyne) Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide Azide (R-N3) Azide->Transition_State Triazole Triazole Product Transition_State->Triazole

Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow start Start incorporate 1. Incorporate Azide or Alkyne Handle into Biomolecule start->incorporate prepare 2. Prepare Reagents and Buffers incorporate->prepare react 3. Perform Click Reaction (CuAAC or SPAAC) prepare->react purify 4. Purify the Bioconjugate react->purify characterize 5. Characterize the Final Product purify->characterize end End characterize->end

General workflow for a bioconjugation experiment using click chemistry.

Applications in Drug Development

Click chemistry has become an indispensable tool in various stages of drug discovery and development.[1][2]

  • Target Identification and Validation: Biotin or fluorescent tags can be "clicked" onto small molecule probes to identify their protein targets.[1]

  • Lead Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[1]

  • Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs with improved therapeutic indices.[1]

  • Drug Delivery: Bioorthogonal click reactions can be used to assemble drug delivery vehicles or to trigger drug release at a specific site in the body.[1]

Conclusion

Click chemistry, particularly the CuAAC and SPAAC reactions, provides a robust and versatile platform for bioconjugation. Its high efficiency, specificity, and bioorthogonality have made it an invaluable tool for researchers in chemistry, biology, and medicine. By understanding the fundamental principles and having access to reliable protocols, scientists can effectively harness the power of click chemistry to advance their research and develop novel therapeutics and diagnostics.[1]

References

The Strategic Integration of Azido-PEG5-amine in the Synthesis of Advanced Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the use of Azido-PEG5-amine as a heterobifunctional linker in the synthesis of antibody-drug conjugates (ADCs). We will delve into the core attributes of this linker, detailed experimental protocols for its application, and the characterization of the resulting ADCs. This document aims to serve as a comprehensive resource for researchers and professionals in the field of targeted therapeutics.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index.

This compound is a heterobifunctional linker featuring a terminal azide (B81097) group and a primary amine, separated by a five-unit polyethylene (B3416737) glycol (PEG) chain. This structure offers several advantages in ADC synthesis:

  • Bifunctionality: The amine and azide groups provide orthogonal handles for a two-step conjugation strategy. The primary amine can be readily conjugated to a payload molecule that has a carboxylic acid or an activated ester, while the azide group allows for a highly specific and efficient "click chemistry" reaction with an alkyne-modified antibody.

  • PEG Spacer: The hydrophilic PEG5 spacer enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help to reduce aggregation and improve the pharmacokinetic profile of the conjugate. The PEG chain can also create a protective "shield" around the payload, potentially reducing immunogenicity and improving in vivo stability.

  • Defined Length: The discrete length of the PEG5 chain ensures the synthesis of a homogenous ADC product, which is a critical factor for regulatory approval and consistent clinical performance.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Synthesis of the Drug-Linker Construct

The first step involves the conjugation of this compound to the cytotoxic payload. This is typically achieved through the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid on the payload.

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Purification: Reverse-phase HPLC system

Procedure:

  • Activation of the Payload: Dissolve the cytotoxic payload in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) to the payload solution. Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation to the Linker: In a separate vial, dissolve this compound in the reaction buffer. Add the activated payload solution to the this compound solution. A typical molar ratio is a slight excess of the activated payload to the linker.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Purification: Purify the resulting drug-linker construct using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the Azido-PEG5-Payload construct by LC-MS and NMR.

Antibody Modification and Conjugation

The azide-functionalized drug-linker is then conjugated to an alkyne-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

Materials:

  • Alkyne-modified monoclonal antibody (mAb)

  • Azido-PEG5-Payload construct

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification: Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation: Exchange the alkyne-modified mAb into the conjugation buffer (amine-free) using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Preparation of "Click Cocktail": In a separate tube, prepare the "click cocktail" by mixing CuSO4 and THPTA (or TBTA) in a 1:5 molar ratio in the conjugation buffer.

  • Conjugation Reaction: Add the Azido-PEG5-Payload construct to the antibody solution. A molar excess of the drug-linker to the antibody (e.g., 5 to 20-fold) is typically used to drive the reaction to completion.

  • Initiation of Reaction: Add the "click cocktail" to the antibody-linker mixture. Then, add a freshly prepared solution of sodium ascorbate to initiate the reaction.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the crude ADC using size-exclusion chromatography (SEC) to remove excess drug-linker and catalyst.

  • Characterization: Characterize the purified ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.

Data Presentation: Characterization of the ADC

The following tables summarize the expected quantitative data for an ADC synthesized using this compound. The values are representative and may vary depending on the specific antibody, payload, and reaction conditions.

ParameterTypical Value/RangeMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR) 3.5 - 4.5HIC-HPLC, LC-MS
Purity (Monomer Content) > 95%Size-Exclusion Chromatography (SEC)
Aggregation < 5%Size-Exclusion Chromatography (SEC)
In Vitro Plasma Stability (% Intact ADC after 7 days) > 90%LC-MS
In Vitro Stability AssayTime Point% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
PEGylated ADC 0 hr100%100%
24 hr~98%~95%
72 hr~95%~92%
168 hr (7 days)~92%~88%

Note: The stability data is illustrative for a typical PEGylated ADC and highlights the expected high stability.

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization Payload Payload Activation Activation Payload->Activation EDC/NHS This compound This compound Conjugation1 Conjugation1 This compound->Conjugation1 Activation->Conjugation1 Purification1 Purification1 Conjugation1->Purification1 RP-HPLC Drug-Linker Drug-Linker Purification1->Drug-Linker Conjugation2 Conjugation2 Drug-Linker->Conjugation2 CuAAC Alkyne-mAb Alkyne-mAb Alkyne-mAb->Conjugation2 Purification2 Purification2 Conjugation2->Purification2 SEC ADC ADC Purification2->ADC DAR_Analysis DAR_Analysis ADC->DAR_Analysis HIC/LC-MS Purity_Analysis Purity_Analysis ADC->Purity_Analysis SEC Stability_Analysis Stability_Analysis ADC->Stability_Analysis In Vitro Assays

Caption: Experimental workflow for ADC synthesis and characterization.

ADC Mechanism of Action and Signaling Pathway

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_pathway Apoptotic Signaling ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Degradation & Payload Release DNA DNA Payload->DNA DNA Damage Caspase3 Caspase-3 Activation DNA->Caspase3 Induction Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized ADC mechanism leading to apoptosis.

Conclusion

This compound is a valuable and versatile tool in the development of next-generation antibody-drug conjugates. Its defined structure, bifunctional nature, and the inclusion of a hydrophilic PEG spacer contribute to the synthesis of homogenous and stable ADCs with favorable pharmacokinetic properties. The detailed protocols and characterization methods provided in this guide offer a framework for the successful implementation of this compound in ADC research and development, ultimately contributing to the advancement of targeted cancer therapies.

Methodological & Application

Application Notes: Azido-PEG5-amine for Peptide Modification via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established strategy to enhance the therapeutic properties of peptides. It can improve solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life.[1][2] Azido-PEG5-amine is a heterobifunctional linker that enables the precise, site-specific PEGylation of peptides through "click chemistry."[3][4] This linker contains three key components: an azide (B81097) group for click chemistry, a five-unit PEG spacer to confer the benefits of PEGylation, and a primary amine for further functionalization if desired.[1][3][4]

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, proceeding with high efficiency under mild, aqueous conditions.[1][5] The two most common types of click chemistry used for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6] This document provides detailed protocols for both methods to conjugate this compound to peptides.

Core Concepts: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific peptide and experimental constraints.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable triazole linkage.[5]Copper-free reaction between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.[6][7]
Key Advantage Fast reaction kinetics and uses simple, readily available alkynes.[5]Biocompatible as it avoids the use of a potentially cytotoxic copper catalyst.[6]
Consideration The copper catalyst can be toxic to cells and may need to be removed from the final product.[5]Requires pre-functionalization of the peptide with a bulky, strained cyclooctyne.[7]
Typical Peptide Modification The peptide is functionalized with a terminal alkyne (e.g., propargylglycine).[1]The peptide is functionalized with a strained alkyne like DBCO or BCN.[7]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a peptide containing a terminal alkyne.

Materials:

  • Alkyne-modified peptide

  • This compound[4]

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[8]

  • Solvent: Degassed phosphate-buffered saline (PBS), pH 7.4. Organic co-solvents like DMSO or DMF can be used if necessary for solubility.[1]

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[9]

Procedure:

  • Peptide Dissolution: Dissolve the alkyne-modified peptide in the chosen solvent system to a final concentration of 1-10 mg/mL.[10]

  • Reagent Preparation (Click Cocktail): In a separate tube, prepare the "click cocktail". For a 1 mL reaction, the following stock solutions and final concentrations are recommended:

ReagentStock Solution ConcentrationFinal Concentration
Copper(II) Sulfate (CuSO₄)100 mM in water1 mM
Sodium Ascorbate1 M in water (prepare fresh)5 mM
TBTA or THPTA100 mM in DMSO or water5 mM
  • Reaction Initiation: Add 1.1 to 1.5 equivalents of this compound to the peptide solution.[11] Subsequently, add the "click cocktail" to initiate the reaction.[1]

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.[11] Monitor the reaction progress by LC-MS.

  • Quenching (Optional): The reaction can be stopped by adding EDTA to chelate the copper catalyst.[1]

  • Purification: Purify the crude reaction mixture using RP-HPLC to isolate the PEGylated peptide.[1][9]

Expected Yield: Conjugation efficiencies for CuAAC reactions are typically high, often exceeding 95%.[5]

CuAAC_Workflow Peptide Alkyne-Modified Peptide Mix Combine Peptide, PEG-Azide, and Cocktail Peptide->Mix PEG_Azide This compound PEG_Azide->Mix Cocktail Prepare 'Click Cocktail' (CuSO4, Ascorbate, Ligand) Cocktail->Mix Incubate Incubate (Room Temp, 1-4h) Mix->Incubate Purify RP-HPLC Purification Incubate->Purify Characterize Characterize (LC-MS, HPLC) Purify->Characterize SPAAC_Workflow Peptide Cyclooctyne-Modified Peptide (e.g., DBCO) Mix Combine Peptide and PEG-Azide Peptide->Mix PEG_Azide This compound PEG_Azide->Mix Incubate Incubate (RT or 37°C, 1-4h) Mix->Incubate Purify RP-HPLC or SEC Purification Incubate->Purify Characterize Characterize (LC-MS, HPLC) Purify->Characterize

References

Application Note: A Step-by-Step Guide to Azido-PEG5-amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG5-amine is a heterobifunctional linker that serves as a versatile tool in bioconjugation, enabling the precise linkage of two different molecules.[1] It features a primary amine (-NH₂) group at one end and an azide (B81097) (-N₃) group at the other, separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The amine group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds, while the azide group participates in highly specific "click chemistry" reactions.[1][2]

This dual reactivity allows for a controlled, stepwise conjugation strategy. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate, making this linker particularly valuable in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and in creating advanced diagnostic and research tools.[3][4]

This guide provides detailed protocols for the two primary bioconjugation strategies using this compound:

  • Amine-First Conjugation: Reacting the amine end of the linker with an activated molecule (e.g., a protein modified with an NHS ester) first, followed by a click chemistry reaction at the azide terminus.

  • Azide-First Conjugation: Performing a click chemistry reaction with an alkyne-containing molecule first, followed by conjugation of the linker's amine group to a second molecule.

Core Bioconjugation Chemistries

Amine-Reactive NHS Ester Coupling

N-hydroxysuccinimide (NHS) esters are one of the most common reagents for modifying primary amines, such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[5][6] The reaction, a nucleophilic acyl substitution, occurs efficiently at a physiological to slightly alkaline pH (7.2-8.5), forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5][7] It is crucial to use amine-free buffers (e.g., PBS, HEPES, Borate) as buffers like Tris will compete for the reaction.[5]

Azide-Alkyne "Click" Chemistry

The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems.[8] It selectively reacts with an alkyne group to form a stable triazole ring. This reaction can be performed in two main ways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to join a terminal alkyne with an azide.[9][10] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[9][11] A stabilizing ligand, such as THPTA, is often included to protect biomolecules from oxidative damage and enhance reaction efficiency.[9][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO).[8][13] The ring strain of the cyclooctyne allows it to react spontaneously with an azide without the need for a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.[8][13]

Experimental Workflow & Reaction Schemes

The following diagrams illustrate the logical flow of a two-step bioconjugation process and the chemical reactions involved.

G cluster_0 Amine-First Pathway cluster_1 Azide-First Pathway A Biomolecule 1 (e.g., Protein w/ Lysines) B Activate Biomolecule 1 (e.g., with NHS-Ester reagent) A->B C Activated Biomolecule 1 (Biomolecule-NHS) B->C D Add this compound C->D E Azide-Functionalized Biomolecule 1 D->E F Purification 1 (Remove excess linker) E->F G Purified Azide-Biomolecule 1 F->G H Add Alkyne-Molecule 2 (e.g., DBCO-Drug) G->H I Click Chemistry Reaction (SPAAC or CuAAC) H->I J Final Conjugate (Biomolecule 1-PEG5-Molecule 2) I->J K Final Purification J->K L Characterization K->L M Molecule 1 (e.g., Alkyne-Fluorophore) N Add this compound M->N O Click Chemistry Reaction (SPAAC or CuAAC) N->O P Amine-Functionalized PEGylated Molecule 1 O->P Q Purification 1 (Remove excess linker) P->Q R Purified Amine-PEG-Molecule 1 Q->R S Add Activated Biomolecule 2 (e.g., Protein-NHS) R->S T Amine Coupling Reaction S->T U Final Conjugate (Molecule 1-PEG5-Biomolecule 2) T->U V Final Purification U->V W Characterization V->W G Two-Step Bioconjugation Reaction Scheme cluster_0 Step 1: Amine Coupling (pH 7.2-8.5) cluster_1 Step 2: Azide-Alkyne Cycloaddition node1 Biomolecule-NHS plus1 + node2 H₂N-PEG5-N₃ arrow1 node3 Biomolecule-NH-CO-PEG5-N₃ (Azide-functionalized Intermediate) node4 Biomolecule-NH-CO-PEG5-N₃ node3->node4 plus2 + node5 Alkyne-Payload (e.g., DBCO-Drug) arrow2 (SPAAC or CuAAC) node6 Final Conjugate

References

Application Notes and Protocols for Protein Labeling with Azido-PEG5-Amine for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins with imaging agents is a cornerstone of modern biological research and drug development. This document provides detailed application notes and protocols for the use of Azido-PEG5-amine, a versatile heterobifunctional linker, in the fluorescent labeling of proteins for imaging applications. This compound possesses a terminal azide (B81097) group for bioorthogonal "click" chemistry and a primary amine for conjugation to imaging probes.[1][2][3] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate and minimizes steric hindrance, thereby preserving the native conformation and function of the labeled protein.

The strategy outlined herein involves a two-stage process. First, a fluorescent dye equipped with an amine-reactive moiety (e.g., an N-hydroxysuccinimide, or NHS, ester) is conjugated to the primary amine of this compound. Second, the resulting fluorescent Azido-PEG5 conjugate is attached to a protein of interest that has been functionalized with a compatible reactive group for the amine. This is typically achieved by modifying the protein with an NHS-ester to introduce a reactive site for the amine of the fluorescent Azido-PEG5 conjugate. This method allows for the stable and specific labeling of proteins for a variety of imaging applications, including fluorescence microscopy and flow cytometry.

Data Presentation

The efficiency of protein labeling is influenced by several factors, including the concentration of reactants, reaction times, and the purification methods employed. The following tables provide representative quantitative data for typical labeling experiments.

Table 1: Dye-Azido-PEG5-Amine Conjugation Efficiency

ParameterValueMethod of Determination
Molar Ratio (Dye-NHS ester : this compound)1 : 1.5Spectrophotometry (UV-Vis)
Reaction Time2 hoursThin-Layer Chromatography (TLC)
Conjugation Efficiency> 95%High-Performance Liquid Chromatography (HPLC)
Purification MethodReverse-Phase HPLC-

Table 2: Fluorescent Azido-PEG5 Labeled Protein Characterization

ParameterValueMethod of Determination
Molar Ratio (Protein : Fluorescent Azido-PEG5)1 : 10-
Degree of Labeling (DOL)2-4 dyes per proteinUV-Vis Spectroscopy
Labeling Efficiency> 90%SDS-PAGE with fluorescence imaging
Final Protein Concentration1 mg/mLBradford Assay
Purification MethodSize-Exclusion Chromatography-

Experimental Protocols

Protocol 1: Conjugation of a Fluorescent Dye-NHS Ester to this compound

This protocol describes the preparation of a fluorescently labeled this compound conjugate.

Materials:

  • Fluorescent dye with an NHS ester functional group (e.g., Alexa Fluor™ 488 NHS Ester)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Thin-Layer Chromatography (TLC) supplies

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the fluorescent dye-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a separate tube, dissolve this compound in the reaction buffer.

  • Add a 1.5 molar excess of the this compound solution to the dye-NHS ester solution.

  • Add TEA or DIPEA to the reaction mixture to a final concentration of 20 mM to catalyze the reaction.

  • Stir the reaction at room temperature for 2 hours, protected from light.

  • Monitor the reaction progress by TLC. The product spot should be fluorescent and have a different retention factor (Rf) than the starting dye.

  • Once the reaction is complete, purify the fluorescent this compound conjugate using reverse-phase HPLC.

  • Lyophilize the purified product and store at -20°C, protected from light and moisture.

Protocol 2: Labeling of a Target Protein with Fluorescent this compound

This protocol details the covalent attachment of the fluorescent this compound conjugate to a protein of interest that has been activated with an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Fluorescent this compound conjugate from Protocol 1

  • Amine-reactive crosslinker (e.g., BS3 or a water-soluble NHS-ester)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Protein Activation:

    • Dissolve the protein of interest in PBS at a concentration of 1-5 mg/mL.

    • Add a 10 to 20-fold molar excess of the amine-reactive crosslinker (e.g., BS3) to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the excess crosslinker by passing the solution through a desalting column equilibrated with PBS, pH 7.4.

  • Labeling Reaction:

    • Immediately add a 10-fold molar excess of the fluorescent this compound conjugate to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

    • Purify the labeled protein from excess fluorescent conjugate and byproducts using a size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, identified by its fluorescence and protein absorbance at 280 nm.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its specific excitation maximum) and using the Beer-Lambert law.

    • Assess the purity and confirm labeling by SDS-PAGE followed by in-gel fluorescence scanning.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Dye-Linker Conjugation cluster_1 Step 2: Protein Labeling cluster_2 Step 3: Application dye Fluorescent Dye (NHS Ester) conjugate Fluorescent Azido-PEG5 Conjugate dye->conjugate Reaction linker This compound linker->conjugate labeled_protein Labeled Protein for Imaging conjugate->labeled_protein Introduction protein Target Protein activated_protein Activated Protein (NHS Ester) protein->activated_protein Activation activated_protein->labeled_protein Labeling imaging Fluorescence Imaging (Microscopy, Flow Cytometry) labeled_protein->imaging

Caption: Workflow for labeling proteins with this compound for imaging.

Example Signaling Pathway: EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[4][5] Imaging EGFR on the cell surface can provide insights into its trafficking and signaling activity in normal and diseased states.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR (Labeled with Fluorescent Azido-PEG5) EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

Application Notes and Protocols for Functionalizing Nanoparticles with Azido-PEG5-amine for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a critical strategy in the development of advanced drug delivery systems. PEGylation enhances the biocompatibility and stability of nanoparticles, and prolongs their circulation time in the bloodstream by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2] The heterobifunctional linker, Azido-PEG5-amine, provides a versatile tool for nanoparticle surface modification. It features a terminal amine group for covalent attachment to the nanoparticle surface and a terminal azide (B81097) group for the subsequent conjugation of therapeutic molecules or targeting ligands via "click chemistry."[3][4]

This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles with this compound, subsequent drug conjugation using click chemistry, and methods for characterization and in vitro evaluation.

Data Presentation

Successful functionalization and drug loading can be quantified at various stages. The following tables summarize typical quantitative data obtained during the process.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterUnmodified NanoparticlesThis compound Functionalized NanoparticlesDrug-Conjugated NanoparticlesTechnique
Hydrodynamic Diameter (nm) 100 ± 5115 ± 8125 ± 10Dynamic Light Scattering (DLS)[5][6]
Polydispersity Index (PDI) < 0.15< 0.20< 0.25Dynamic Light Scattering (DLS)[7]
Zeta Potential (mV) -30 ± 5 (Carboxylated) or +35 ± 5 (Aminated)-15 ± 4-10 ± 3Laser Doppler Velocimetry[5][8]
Surface Azide Group Density (groups/nm²) N/A0.5 - 2.0N/AX-ray Photoelectron Spectroscopy (XPS) or appropriate assay

Table 2: Drug Loading and In Vitro Release Characteristics

ParameterValueMethod
Drug Loading Capacity (DLC) (%) 5 - 15%UV-Vis Spectroscopy or HPLC
Drug Loading Efficiency (DLE) (%) 60 - 90%UV-Vis Spectroscopy or HPLC
Cumulative Drug Release at 24h (pH 7.4) 20 - 30%Dialysis Method with HPLC or UV-Vis Spectroscopy
Cumulative Drug Release at 24h (pH 5.5) 50 - 70%Dialysis Method with HPLC or UV-Vis Spectroscopy

Experimental Protocols

This section provides detailed methodologies for the functionalization of nanoparticles with this compound. Two primary protocols are presented based on the surface chemistry of the starting nanoparticles: carboxylated or amine-functionalized.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylic acid groups on the nanoparticle surface and the primary amine of the this compound linker.[9][10]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • This compound[4]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., centrifugation, dialysis cassettes with appropriate MWCO)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure homogeneity.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS relative to the estimated surface carboxyl groups on the nanoparticles.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Nanoparticles (Optional but Recommended):

    • To improve control over the reaction, remove excess EDC and NHS by centrifuging the nanoparticles and resuspending the pellet in Coupling Buffer. Repeat this washing step twice.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add a 10- to 50-fold molar excess of this compound to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes.

    • Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) or by dialysis against PBS for 24-48 hours.

  • Characterization:

    • Characterize the purified nanoparticles for hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the presence of the azide group on the nanoparticle surface using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles via an NHS Ester Crosslinker

This protocol involves a two-step process where the amine-functionalized nanoparticles are first reacted with a homobifunctional NHS ester crosslinker, which then reacts with the amine group of this compound. A more direct approach involves using a heterobifunctional linker with an NHS ester on one end and a group reactive to the amine on the nanoparticle on the other. For simplicity, we will outline the use of a homobifunctional crosslinker.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminated silica)

  • This compound[4]

  • bis(succinimidyl) penta(ethylene glycol) (bis-NHS-PEG5) or similar homobifunctional NHS ester crosslinker

  • Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., centrifugation, dialysis)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reaction with bis-NHS-PEG5 Crosslinker:

    • Dissolve the bis-NHS-PEG5 crosslinker in anhydrous DMF or DMSO.

    • Add a controlled molar ratio of the crosslinker to the nanoparticle suspension (e.g., a 2- to 10-fold molar excess over surface amine groups) to favor single-ended attachment.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess crosslinker by centrifugation and resuspension in fresh Reaction Buffer. Repeat twice.

  • Conjugation with this compound:

    • Dissolve this compound in Reaction Buffer.

    • Add a 10- to 20-fold molar excess of this compound to the NHS-activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Final Purification:

    • Add Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the functionalized nanoparticles as described in Protocol 1, Step 5.

  • Characterization:

    • Perform characterization as described in Protocol 1, Step 6.

Protocol 3: Drug Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes the conjugation of an alkyne-modified drug to the azide-functionalized nanoparticles.[7][11][12]

Materials:

  • This compound functionalized nanoparticles

  • Alkyne-modified drug or targeting ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed, deionized water or PBS

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

    • Dissolve the alkyne-modified drug in a suitable solvent (e.g., DMSO or water).

  • Click Reaction Setup:

    • In a reaction vessel, disperse the azide-functionalized nanoparticles in degassed water or PBS.

    • Add the alkyne-modified drug to the nanoparticle suspension (a 3- to 10-fold molar excess relative to the estimated surface azide groups is a good starting point).

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the final drug-conjugated nanoparticles using dialysis or size-exclusion chromatography to remove the copper catalyst, excess reagents, and unreacted drug.

  • Characterization:

    • Characterize the final conjugate for hydrodynamic diameter, PDI, and zeta potential.

    • Quantify the drug loading capacity and efficiency using UV-Vis spectroscopy or HPLC.

Protocol 4: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the release of the conjugated drug from the nanoparticles.

Materials:

  • Drug-conjugated nanoparticles

  • Dialysis membrane tubing with an appropriate molecular weight cut-off (MWCO)

  • Release Buffer: PBS at pH 7.4 (simulating physiological conditions) and Acetate buffer at pH 5.5 (simulating endosomal/lysosomal conditions)

  • Magnetic stirrer and stir bar

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Nanoparticle Suspension:

    • Disperse a known amount of drug-conjugated nanoparticles in a specific volume of Release Buffer.

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into the dialysis tubing and securely seal both ends.

    • Immerse the dialysis bag in a larger volume of the same Release Buffer (e.g., 100 mL) to maintain sink conditions.

    • Place the setup on a magnetic stirrer in an incubator at 37°C.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the external Release Buffer and replace it with an equal volume of fresh buffer.

  • Drug Quantification:

    • Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) with a pre-established calibration curve.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.

Mandatory Visualizations

G cluster_0 Nanoparticle Functionalization cluster_1 Drug Conjugation (Click Chemistry) cluster_2 In Vitro Evaluation Carboxylated Nanoparticle Carboxylated Nanoparticle EDC/NHS Activation EDC/NHS Activation Carboxylated Nanoparticle->EDC/NHS Activation 1. Activation Activated Nanoparticle Activated Nanoparticle EDC/NHS Activation->Activated Nanoparticle Azide-Functionalized Nanoparticle Azide-Functionalized Nanoparticle Activated Nanoparticle->Azide-Functionalized Nanoparticle 2. Conjugation This compound This compound This compound->Azide-Functionalized Nanoparticle Drug-Conjugated Nanoparticle Drug-Conjugated Nanoparticle Azide-Functionalized Nanoparticle->Drug-Conjugated Nanoparticle 3. CuAAC Alkyne-Drug Alkyne-Drug Alkyne-Drug->Drug-Conjugated Nanoparticle Cu(I), Ligand Cu(I), Ligand Cu(I), Ligand->Drug-Conjugated Nanoparticle Characterization Characterization Drug-Conjugated Nanoparticle->Characterization Drug Release Study Drug Release Study Drug-Conjugated Nanoparticle->Drug Release Study Cellular Uptake Study Cellular Uptake Study Drug-Conjugated Nanoparticle->Cellular Uptake Study Therapeutic Efficacy Therapeutic Efficacy Cellular Uptake Study->Therapeutic Efficacy

Caption: Experimental workflow for nanoparticle functionalization and drug delivery.

G NP-Azide Azide-Functionalized Nanoparticle Triazole Linkage Stable Triazole Linkage NP-Azide->Triazole Linkage Alkyne-Drug Alkyne-Modified Drug Alkyne-Drug->Triazole Linkage Cu(I) Copper(I) Catalyst Cu(I)->Triazole Linkage Drug-NP Drug-Conjugated Nanoparticle Triazole Linkage->Drug-NP

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a nanoparticle.

G PEGylated NP PEGylated Nanoparticle Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis PEGylated NP->Clathrin-mediated Endocytosis Primary Pathway Caveolae-mediated Endocytosis Caveolae-mediated Endocytosis PEGylated NP->Caveolae-mediated Endocytosis Secondary Pathway Macropinocytosis Macropinocytosis PEGylated NP->Macropinocytosis Size-dependent Cell Membrane Cell Membrane Early Endosome Early Endosome (pH 6.0-6.5) Clathrin-mediated Endocytosis->Early Endosome Caveolae-mediated Endocytosis->Early Endosome Macropinocytosis->Early Endosome Late Endosome Late Endosome (pH 5.0-6.0) Early Endosome->Late Endosome Lysosome Lysosome (pH 4.5-5.0) Late Endosome->Lysosome Drug Release Drug Release Lysosome->Drug Release Cytoplasm Cytoplasm Drug Release->Cytoplasm

Caption: Cellular uptake pathway of PEGylated nanoparticles via endocytosis.[1][13][14]

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of highly specific and sensitive fluorescent probes is a cornerstone of modern biological research and drug discovery. These tools enable the visualization and quantification of biological processes in real-time, providing invaluable insights into cellular function, disease mechanisms, and drug-target engagement.[1] Azido-PEG5-amine is a versatile heterobifunctional linker that has emerged as a powerful building block in the synthesis of bespoke fluorescent probes. This linker features three key components: an azide (B81097) group for bioorthogonal "click" chemistry, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine.

The azide moiety allows for the highly efficient and specific covalent attachment of alkyne-modified fluorophores via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] The PEG spacer enhances the hydrophilicity of the resulting probe, which can improve solubility, reduce non-specific binding, and minimize aggregation.[1] The primary amine provides a reactive site for conjugation to a targeting moiety, such as a small molecule ligand, peptide, or antibody, directing the fluorescent signal to a specific biological target. These application notes provide a comprehensive overview of the strategies and protocols for utilizing this compound in the construction of fluorescent probes.

Core Principles and Advantages of PEGylation

The inclusion of a PEG spacer is a strategic design choice that offers several key advantages for fluorescent probes:

  • Enhanced Hydrophilicity and Solubility : Many organic fluorophores are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG5 linker significantly improves the overall water solubility of the fluorescent probe.

  • Reduced Non-Specific Binding : The PEG linker creates a hydration shell around the probe, which can mask the hydrophobic fluorophore and reduce non-specific interactions with proteins and cell membranes. This leads to a lower background signal and an improved signal-to-noise ratio in imaging and detection assays.

  • Improved Pharmacokinetics : In in vivo applications, PEGylation can increase the circulation half-life of a probe by reducing renal clearance and uptake by the reticuloendothelial system.[3][4][5][6]

  • Minimized Steric Hindrance : The flexible PEG spacer separates the fluorophore from the targeting biomolecule, which is critical for maintaining the binding affinity of the targeting moiety and preserving the brightness of the fluorophore.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C12H26N4O5
Molecular Weight 306.36 g/mol [7]
Purity > 96%[7]
Solubility Water, DMSO, DCM, DMF[8]
Storage Condition -20°C[8]
Table 2: Comparative Performance of a Typical Fluorescent Probe With and Without a PEG5 Linker
ParameterNon-PEGylated ProbePEGylated Probe (with this compound)Benefit of PEGylation
Aqueous Solubility Low to ModerateHighPrevents aggregation, easier handling in biological buffers.
Quantum Yield LowerSignificantly IncreasedReduced self-quenching and enhanced fluorescence brightness.
Non-specific Cell Binding HighSignificantly ReducedLower background signal and improved target specificity.
In vivo Circulation Half-life ShortProlongedIncreased opportunity to reach the target site.[4][5][6]
Conjugation Efficiency Variable> 90% (Click Reaction)Highly efficient and specific bioconjugation.[9]
Antibody Recovery (Post-conjugation) Variable> 85%Gentle reaction conditions preserve protein integrity.[9]

Experimental Protocols

Two primary strategies can be employed for the synthesis of fluorescent probes using this compound, depending on the chemical sensitivities of the fluorophore and the targeting molecule. The "Amine-First" approach is the most direct method when starting with this compound.

"Amine-First" Synthetic Strategy

In this strategy, the this compound linker is first conjugated to a targeting moiety through its primary amine. The resulting azide-functionalized targeting molecule is then reacted with an alkyne-modified fluorescent dye via a CuAAC "click" reaction. This approach is advantageous when the fluorescent dye is sensitive to the conditions required for the initial amine coupling step.

Amine_First_Workflow cluster_0 Step 1: Conjugation to Targeting Moiety cluster_1 Step 2: Click Chemistry This compound This compound Azide_Target Azide-PEG5-Targeting Moiety This compound->Azide_Target Amine Coupling (e.g., EDC/NHS) Targeting_Moiety Targeting Moiety (e.g., peptide, antibody, small molecule) Targeting_Moiety->Azide_Target Final_Probe Fluorescent Probe Azide_Target->Final_Probe CuAAC Click Reaction (CuSO4, Ascorbate) Alkyne_Fluorophore Alkyne-modified Fluorophore Alkyne_Fluorophore->Final_Probe

Caption: "Amine-First" synthetic workflow for fluorescent probe synthesis.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Targeting Moiety

This protocol describes the activation of a carboxylic acid on a targeting molecule (e.g., a peptide or small molecule) and its subsequent conjugation to the primary amine of this compound.

Materials:

  • Targeting molecule with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: MES buffer (or other non-amine, non-carboxyl buffer), pH 5.0-6.0

  • Coupling Buffer: PBS, HEPES, or Bicarbonate buffer, pH 7.2-8.0

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for reactions in organic solvents)

  • Desalting column or RP-HPLC for purification

Procedure:

  • Activation of the Targeting Moiety: a. Dissolve the carboxylic acid-containing targeting molecule (1 equivalent) in anhydrous DMF or Activation Buffer. b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[10] c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[10]

  • Conjugation to this compound: a. In a separate vial, dissolve this compound (1.5 equivalents) in Coupling Buffer (if the activated molecule is in an aqueous buffer) or anhydrous DMF. b. Add the activated targeting molecule solution to the this compound solution. c. If using an organic solvent, add TEA or DIPEA (2-3 equivalents) to act as a base.[10][11] d. Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Purification: a. Upon completion, purify the Azide-PEG5-Targeting Moiety conjugate using a desalting column (for larger molecules like proteins) or RP-HPLC to remove excess reagents and byproducts. b. Characterize the purified product by mass spectrometry to confirm successful conjugation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the Azide-PEG5-Targeting Moiety with an alkyne-modified fluorophore.

Materials:

  • Azide-PEG5-Targeting Moiety (from Protocol 1)

  • Alkyne-modified fluorophore (e.g., DBCO-fluorophore, Alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, dissolve the Azide-PEG5-Targeting Moiety in the reaction buffer. b. Add the alkyne-modified fluorophore. A 1.5 to 5-fold molar excess of the fluorophore over the azide-modified molecule is typically used. If the fluorophore is not water-soluble, it can be dissolved in a minimal amount of DMSO first. c. Add the THPTA solution to the reaction mixture.[12] d. Add the CuSO₄ solution.[12]

  • Initiation of the Click Reaction: a. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12] b. Vortex the mixture gently and allow it to proceed for 1-4 hours at room temperature, protected from light.[9]

  • Purification and Characterization: a. Purify the final fluorescent probe using a desalting column, size-exclusion chromatography, or RP-HPLC to remove the catalyst and excess reagents. b. Characterize the final probe by UV-Vis spectroscopy to determine the degree of labeling (DOL) and by mass spectrometry to confirm the final product.

Application Example: Imaging the EGFR Signaling Pathway

Fluorescent probes synthesized using this compound can be designed to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[13] A probe can be created by conjugating this compound to an EGFR-targeting ligand (e.g., a small molecule inhibitor or a peptide) and then "clicking" on a fluorophore. This allows for the visualization of EGFR localization and trafficking upon activation.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activates PLCg PLCγ/PKC Pathway EGFR->PLCg Activates STAT3 JAK/STAT3 Pathway EGFR->STAT3 Activates Probe Fluorescent Probe (Ligand-PEG5-Fluorophore) Probe->EGFR Binds to Extracellular Domain EGF EGF EGF->EGFR Activates Receptor Cell_Growth Cell Growth RAS->Cell_Growth Cell_Division Cell Division PI3K->Cell_Division Cell_Proliferation Cell Proliferation PLCg->Cell_Proliferation Cell_Survival Cell Survival STAT3->Cell_Survival

Caption: EGFR signaling pathway with fluorescent probe binding.[14]

Protocol 3: Live-Cell Imaging with a Targeted Fluorescent Probe

This protocol provides a general procedure for labeling and imaging live cells with a fluorescent probe synthesized using this compound.

Materials:

  • Cells expressing the target of interest (e.g., EGFR-overexpressing cell line)

  • Cell culture medium

  • Fluorescent probe solution (dissolved in DMSO or PBS)

  • Live-cell imaging medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: a. Culture the cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

  • Probe Preparation: a. Prepare a working solution of the fluorescent probe in live-cell imaging medium. The optimal final concentration should be determined empirically but typically ranges from 1-10 µM.

  • Cell Labeling: a. Wash the cells twice with pre-warmed PBS. b. Replace the PBS with the probe-containing imaging medium. c. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: a. Remove the probe solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: a. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore. Acquire images to observe the localization and dynamics of the target.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of advanced fluorescent probes. Its trifunctional nature allows for a modular and efficient approach to probe design, while the integrated PEG spacer significantly enhances the physicochemical and biological properties of the final construct. The detailed protocols and strategic guidance provided in these application notes will enable researchers, scientists, and drug development professionals to effectively utilize this compound in their efforts to visualize and understand complex biological systems.

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), proving invaluable in bioconjugation, drug discovery, and materials science.[1][2][4] Azido-PEG5-amine is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer. The PEG component enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of conjugated molecules.[5][6] The terminal azide group is ready for the CuAAC reaction, while the amine group allows for subsequent functionalization.

This document provides a detailed protocol for conducting a CuAAC reaction with this compound and an alkyne-containing molecule. It also includes information on the preparation of this compound from its common Boc-protected precursor, Azido-PEG5-Boc.

Reaction Principle

The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a five-membered triazole ring. The reaction is typically carried out in aqueous solutions and is tolerant of a wide variety of functional groups, making it ideal for the modification of complex biomolecules.[2][4] A reducing agent, such as sodium ascorbate (B8700270), is commonly used to generate the active Cu(I) catalyst from a Cu(II) salt like copper(II) sulfate (B86663).[1][7] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is often included to protect the Cu(I) from oxidation and increase reaction efficiency.[8][9]

Experimental Protocols

Protocol 1: Deprotection of Azido-PEG5-Boc to Yield this compound

If starting with the Boc-protected version, the amine must first be deprotected.

Materials:

Procedure:

  • Dissolve Azido-PEG5-Boc in dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to the solution, typically at a concentration of 20-50% (v/v).[10]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the removal of the Boc group.[10]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[10]

  • Co-evaporate with toluene to help remove residual TFA.[5] The resulting this compound (as a TFA salt) can often be used directly in the next step.

Protocol 2: CuAAC Reaction with this compound

This protocol outlines a general procedure for the CuAAC reaction. Optimization may be required depending on the specific alkyne-containing substrate.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

  • Deionized water

Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in deionized water or an appropriate buffer.

  • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).

  • Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[1][8]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[1][8]

  • THPTA/TBTA Ligand: Prepare a 50 mM stock solution in DMSO or water.[1]

Reaction Procedure:

  • In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).

  • Add the this compound solution (1.1 to 1.5 equivalents).[8]

  • Add the reaction buffer to achieve a final concentration of approximately 10-50 mM of the limiting reagent.[1] If necessary, add a co-solvent like DMSO to ensure all reactants are soluble.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1][11]

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining the copper(II) sulfate solution (0.05 equivalents, 5 mol%) and the THPTA/TBTA ligand solution (0.25 equivalents, 25 mol%).[1] A 1:5 molar ratio of copper to ligand is common.[5] Let the complex form for 2-3 minutes.[2]

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents, 50 mol%) to the reaction mixture.[1]

  • Stir the reaction at room temperature. Reactions are often complete within 1-12 hours.[2]

  • Monitor the reaction progress using TLC or LC-MS.[2] The formation of the triazole product can be confirmed by the appearance of a characteristic singlet peak for the triazole proton around δ 7.5-8.5 ppm in ¹H NMR.[1]

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product using silica (B1680970) gel column chromatography, size-exclusion chromatography (SEC), or reversed-phase HPLC to obtain the purified triazole conjugate.[2][5][11]

Data Presentation

Table 1: Typical Reaction Parameters for CuAAC with this compound

ParameterTypical Value/RangeMethod of Determination
Molar Ratio (Azide:Alkyne)1.1:1 to 1.5:1Calculation
Copper Catalyst Loading1-10 mol%Calculation
Ligand to Copper Ratio2:1 to 5:1Calculation
Reducing Agent (Sodium Ascorbate)5-10 equivalents to CopperCalculation
Reaction TemperatureRoom TemperatureThermometer
Reaction Time1 - 12 hoursTLC, LC-MS
Product Yield> 70%Isolated Yield

Table 2: Characterization Data for a Typical PEGylated Triazole Product

Analytical TechniqueExpected Result
¹H NMR Appearance of a singlet peak for the triazole proton around δ 7.5-8.5 ppm. Signals corresponding to the PEG chain and the conjugated molecule.[1]
¹³C NMR Signals for the two triazole carbons between δ 120-150 ppm.[1]
Mass Spectrometry (e.g., ESI-MS) Observation of the molecular ion peak corresponding to the calculated mass of the product.
HPLC/LC-MS A single major peak indicating the purity of the final product.

Mandatory Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Stock_Solutions Prepare Stock Solutions (Azide, Alkyne, CuSO4, Na-Ascorbate, Ligand) Mix_Reactants Mix Alkyne and this compound in degassed buffer Stock_Solutions->Mix_Reactants Catalyst_Premix Prepare Catalyst Premix (CuSO4 + Ligand) Stock_Solutions->Catalyst_Premix Initiate_Reaction Add Catalyst Premix & Sodium Ascorbate Mix_Reactants->Initiate_Reaction Catalyst_Premix->Initiate_Reaction Incubate Incubate at RT (1-12h) Initiate_Reaction->Incubate Monitor Monitor Progress (TLC, LC-MS) Incubate->Monitor Workup Work-up (Extraction) Monitor->Workup Purify Purify Product (Chromatography) Workup->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the CuAAC reaction.

Safety Precautions

  • Organic Azides: While PEGylated azides are generally considered to be relatively safe, organic azides as a class of compounds can be explosive. It is crucial to handle them with appropriate care. For small molecules with a high nitrogen-to-carbon ratio, the risk is higher. Always handle azides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Copper Salts: Copper salts can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Handle all organic solvents in a fume hood and take appropriate measures to avoid fire and explosion hazards.

  • Reaction Exotherm: CuAAC reactions are exothermic. For larger-scale reactions, appropriate cooling may be necessary to control the reaction temperature.[7]

References

Application Notes and Protocols for SPAAC Reaction of Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction for the conjugation of Azido-PEG5-amine to cyclooctyne-functionalized molecules. This bioorthogonal ligation technique is a cornerstone in bioconjugation, enabling the covalent modification of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][] The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][3]

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful click chemistry reaction that proceeds efficiently under mild, physiological conditions.[4] It involves the reaction of a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), with an azide-functionalized molecule to form a stable triazole linkage.[1][3] this compound is a heterobifunctional linker that possesses an azide (B81097) group for SPAAC and a primary amine for conventional amide bond formation, making it a versatile tool in drug delivery, proteomics, and diagnostics.[5][6] The PEG linker not only improves solubility but has also been shown to enhance SPAAC reaction rates.[7][8]

Data Presentation

The efficiency of a SPAAC reaction is largely determined by the second-order rate constant (k₂), which is influenced by the choice of cyclooctyne, the azide, solvent, and pH.[1][7] The following table summarizes representative second-order rate constants for SPAAC reactions involving common cyclooctynes and PEGylated azides, providing a reference for reaction planning.

Strained AlkyneAzide MoietySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Buffer
DBCOPEGylated Azide0.18 - 1.22PBS, HEPES
BCNPEGylated Azide~0.06 - 0.1Acetonitrile:Water
DBCOBenzyl azide~0.6 - 1.0Acetonitrile:Water
BCNBenzyl azide~0.29Not specified
DIBOBenzyl azide~0.3 - 0.7Not specified

This data is compiled from multiple sources for comparative purposes.[3][9][10] Reaction kinetics can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Protocol for SPAAC Conjugation of this compound to a Cyclooctyne-Functionalized Protein

This protocol describes the conjugation of this compound to a protein that has been functionalized with a cyclooctyne group (e.g., DBCO).

Materials:

  • Cyclooctyne-functionalized protein (e.g., DBCO-protein)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES buffer (pH 7.0-8.5).[4][7] Ensure the buffer is free of sodium azide, as it will compete with the azide-linker for the cyclooctyne.[4][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Dissolve the cyclooctyne-functionalized protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).[4][12]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[13] The optimal molar ratio may need to be determined empirically.

    • If using a significant volume of organic solvent, add it dropwise while gently vortexing to prevent protein precipitation. The final concentration of the organic co-solvent should be kept below 10-20% (v/v).[3][4]

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours.[1][4] For faster kinetics, the temperature can be increased to 37°C, provided the biomolecule is stable.[4][12]

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against the reaction buffer.[13]

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectrophotometry

This protocol can be used to monitor the reaction progress by observing the disappearance of the characteristic absorbance of certain cyclooctynes, such as DBCO at ~309 nm.[12]

Materials:

  • Reaction mixture from Protocol 1

  • UV-Vis Spectrophotometer

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO-functionalized molecule should provide an absorbance within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and this compound to zero the instrument.[12]

  • Data Acquisition:

    • Initiate the reaction by adding the this compound to the cuvette containing the DBCO-functionalized molecule.

    • Immediately begin monitoring the absorbance at ~309 nm over time. The decrease in absorbance corresponds to the consumption of the DBCO.[12]

  • Data Analysis:

    • The reaction progress can be followed by plotting absorbance versus time. For kinetic analysis, plotting the reciprocal of the reactant concentration versus time can yield the second-order rate constant.[9]

Mandatory Visualizations

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Prepare Stock Solutions (Azide-PEG5-amine & Cyclooctyne-Molecule) mix Mix Reactants (Molar Excess of Azide) reagent_prep->mix buffer_prep Prepare Reaction Buffer (e.g., PBS, pH 7.4) buffer_prep->mix incubate Incubate (4-24h at 4-37°C) mix->incubate monitor Monitor Reaction (Optional: UV-Vis, LC-MS) incubate->monitor purify Purify Conjugate (SEC or Dialysis) incubate->purify monitor->purify characterize Characterize Product (SDS-PAGE, MS) purify->characterize

Caption: A general experimental workflow for SPAAC bioconjugation.

PROTAC_Synthesis azido_peg This compound intermediate POI Ligand-PEG-amine azido_peg->intermediate SPAAC Reaction poi_ligand POI Ligand (with Alkyne) poi_ligand->intermediate e3_ligand E3 Ligase Ligand (with NHS ester) protac PROTAC Molecule e3_ligand->protac intermediate->protac Amide Coupling

References

Application Notes and Protocols for the Conjugation of Azido-PEG5-amine to Carboxylic Acid-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of polyethylene (B3416737) glycol (PEG) derivatives to molecules such as proteins, peptides, oligonucleotides, or small drugs is a widely employed strategy to enhance their therapeutic properties. This process, known as PEGylation, can improve solubility, stability, and pharmacokinetic profiles of the target molecule.[1] Azido-PEG5-amine is a heterobifunctional linker that provides a versatile platform for bioconjugation.[2] It possesses a primary amine group for conjugation to carboxylic acids and a terminal azide (B81097) group for subsequent "click" chemistry reactions.[2]

This document provides detailed protocols for the conjugation of this compound to carboxylic acid-containing molecules using the robust and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the amine group of the PEG linker and the carboxyl group of the target molecule.

Principle of EDC/NHS Coupling Chemistry

The conjugation process is typically a two-step reaction:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[3][4]

  • Formation of a Stable NHS Ester and Amine Coupling: To enhance stability and efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[3][4] This activated ester then readily reacts with the primary amine of the this compound to form a stable amide bond.[3][5]

The overall reaction scheme is depicted below:

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling Molecule-COOH Carboxylic Acid- Containing Molecule O-Acylisourea O-Acylisourea Intermediate (unstable) Molecule-COOH->O-Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O-Acylisourea->NHS_Ester + NHS NHS NHS Final_Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Final_Conjugate + Azido-PEG5-NH2 This compound Azido-PEG5-NH2

Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound to a carboxylic acid-containing molecule.

Table 1: Key Reaction Parameters

ParameterRecommended Value/RangeRationale
Activation pH 4.5 - 6.0EDC-mediated activation of carboxylic acids is most efficient at a slightly acidic pH.[3][6]
Coupling pH 7.2 - 8.5The reaction of the NHS-ester with the primary amine is most efficient at a slightly alkaline pH.[7][8]
Molar Ratio (EDC:NHS:Carboxyl) 2-10 : 1-5 : 1An excess of EDC and NHS is used to drive the activation reaction to completion.[8]
Molar Ratio (PEG-Amine:Carboxyl) 1.1 - 2.0 : 1A slight excess of the amine-containing PEG ensures efficient coupling to the activated carboxyl groups.
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the stable NHS ester.[8]
Reaction Time (Coupling) 2 hours - OvernightReaction time depends on the reactivity of the amine and the desired yield.[8]
Reaction Temperature Room Temperature or 4°CRoom temperature is generally sufficient, while 4°C can be used for sensitive molecules.
Solvent Anhydrous DMF or DMSOThese solvents are suitable for dissolving both the PEG linker and many carboxylic acid-containing molecules.[7][9]

Table 2: Typical Quantitative Outcomes

ParameterTypical Value/RangeMethod of Determination
Conjugation Efficiency > 80%HPLC, LC-MS
Yield of Purified Conjugate 50 - 80%Dependent on purification method and scale
Purity of Final Product > 95%HPLC, SDS-PAGE (for protein conjugates)

Experimental Protocols

An organized experimental workflow is crucial for a successful conjugation.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis A Prepare Buffers and Reagent Stock Solutions B Activate Carboxylic Acid with EDC and NHS (pH 4.5-6.0, 15-30 min) A->B C Add this compound (pH 7.2-8.5, 2h - overnight) B->C D Quench Reaction (e.g., with hydroxylamine) C->D E Purify Conjugate (SEC, IEX, or RP-HPLC) D->E F Characterize Final Product (LC-MS, HPLC) E->F

Caption: General experimental workflow for conjugation.

Materials and Reagents
  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium phosphate, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification columns (e.g., Size Exclusion, Ion Exchange)

Protocol 1: Two-Step Conjugation in Aqueous Buffer

This is the recommended protocol for biomolecules to minimize potential side reactions.

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.[9]

    • Prepare stock solutions of the carboxylic acid-containing molecule and this compound in the appropriate buffers.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.[5]

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC, followed by a 1.5- to 5-fold molar excess of NHS relative to the carboxylic acid.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[8]

  • Conjugation with this compound:

    • Add the activated carboxylic acid solution to the this compound solution. A 1.1 to 2-fold molar excess of the amine is recommended.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[8]

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 2: One-Step Conjugation in Organic Solvent

This protocol is suitable for small molecules that are soluble in organic solvents.

  • Reaction Setup:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.[7]

    • Add a 2-fold molar excess of EDC and NHS.[7]

    • Stir the solution at room temperature for approximately 30 minutes.[7]

  • Addition of this compound:

    • Add a 1.5-fold molar excess of this compound to the reaction mixture.[7]

    • If necessary, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction.[7]

    • Continue to stir the reaction at room temperature for 1-2 hours.[7]

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Upon completion, the product can be purified by flash chromatography.[7]

Purification and Characterization

The purification of the PEGylated conjugate is a critical step to remove unreacted starting materials and byproducts.[10][11]

Purification Strategies

The choice of purification method depends on the properties of the conjugate and the impurities.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller unreacted molecules and reagents.[][13]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation often shields the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.[][13][14]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for the purification of PEGylated peptides and small molecules.[]

  • Dialysis/Ultrafiltration: These techniques are useful for removing small molecule impurities and for buffer exchange.[13]

The logical flow for selecting a purification method is as follows:

G rect_node rect_node A Significant Size Difference between Conjugate and Reactants? B Yes A->B Yes C No A->C No SEC Use Size Exclusion Chromatography (SEC) B->SEC D Significant Charge Difference? C->D E Yes D->E Yes F No D->F No IEX Use Ion Exchange Chromatography (IEX) E->IEX G Significant Hydrophobicity Difference? F->G H Yes G->H Yes I No G->I No RPHPLC Use Reverse Phase Chromatography (RP-HPLC) H->RPHPLC Complex Consider a combination of methods or alternative purification strategies I->Complex

Caption: Decision tree for selecting a purification method.

Characterization

The final conjugate should be thoroughly characterized to confirm its identity, purity, and integrity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to confirm the successful conjugation by identifying the molecular weight of the final product.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and to quantify the extent of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, NMR can be used to confirm the structure and the formation of the amide bond.[16]

Conclusion

The EDC/NHS-mediated conjugation of this compound to carboxylic acid-containing molecules is a reliable and versatile method for the synthesis of PEGylated compounds. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and reproducible conjugations. Proper purification and characterization are paramount to ensure the quality and functionality of the final product for its intended application in research and drug development.

References

Application Notes: NHS Ester Reaction with Azido-PEG5-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a cornerstone of bioconjugation chemistry, enabling the formation of stable amide bonds.[1][2][3][4] This application note provides a detailed overview and protocol for the reaction of an NHS ester-functionalized molecule with the primary amine of Azido-PEG5-amine. This process yields a molecule functionalized with a terminal azide (B81097) group, ready for subsequent bioorthogonal "click" chemistry reactions.[2][5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[6][7] This methodology is widely applicable in drug delivery, diagnostic assays, and the development of complex biomolecular architectures.[6]

Principle of the Reaction

The conjugation chemistry is based on the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This reaction is highly efficient and selective for primary amines under neutral to slightly basic pH conditions, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][8] The reaction is pH-dependent, with an optimal range of pH 7.2 to 8.5.[1][4][5] Below this range, the amine group is protonated, rendering it non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.[1][4][5]

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R_NHS R-NHS Ester Conjugate R-NH-PEG5-Azide (Amide Bond) R_NHS->Conjugate Forms NHS N-Hydroxysuccinimide (Byproduct) R_NHS->NHS Releases Azido_PEG_Amine Azido-PEG5-NH₂ Azido_PEG_Amine->R_NHS Nucleophilic Attack

Caption: General reaction scheme for the conjugation of an NHS ester with a primary amine.

Experimental Protocols

This section provides a general protocol for the conjugation of an NHS ester-functionalized molecule to this compound. The protocol may require optimization depending on the specific properties of the NHS ester-containing molecule.

Materials Required:
  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[3][5][9]

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer, or 0.1 M HEPES buffer, pH 7.2-8.5.[1][5] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.[2][3][5]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Experimental Workflow

Experimental_Workflow prep_reagents 1. Prepare Reagents dissolve_nhs 2. Dissolve NHS Ester in DMSO/DMF prep_reagents->dissolve_nhs dissolve_peg 3. Dissolve this compound in Reaction Buffer prep_reagents->dissolve_peg reaction 4. Mix and Incubate dissolve_nhs->reaction dissolve_peg->reaction quench 5. Quench Reaction reaction->quench purify 6. Purify Conjugate quench->purify analyze 7. Analyze Product purify->analyze

Caption: A typical workflow for the NHS ester-amine conjugation reaction.

Procedure:
  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use, especially the moisture-sensitive NHS ester.[2][3]

    • Prepare the reaction buffer of choice and adjust the pH to the optimal range (typically 8.3-8.5 for efficient conjugation).[4][5]

  • Dissolution of Reactants:

    • Immediately before use, dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMSO or DMF.[3][5] Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis.[2][3]

    • Dissolve the this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester solution to the this compound solution. A molar excess of the NHS ester (typically 1.1 to 2 equivalents) is often used to drive the reaction to completion, but this may need to be optimized.[3]

    • The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v) to avoid denaturation if working with proteins.[2][3]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2][3][9] Reaction times can be extended up to 4 hours or overnight at 4°C.[1][4][10]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1] This will react with any excess NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted materials and byproducts (e.g., N-hydroxysuccinimide and quenched NHS ester) from the reaction mixture.

    • Common purification methods include size-exclusion chromatography (gel filtration), dialysis, or preparative HPLC.[2][4]

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as LC-MS or TLC to confirm successful conjugation and assess purity.[3][9]

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the NHS ester reaction with this compound.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is often 8.3-8.5.[4][5] Lower pH leads to protonation of the amine, while higher pH increases hydrolysis of the NHS ester.[4][5]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester.[1]
Reaction Time 30 minutes - 4 hoursCan be extended to overnight at 4°C.[1][4] Reaction progress should be monitored if possible.
Molar Ratio (NHS Ester:Amine) 1.1:1 to 20:1For small molecule conjugation, a slight excess of the NHS ester is common.[3] For protein labeling, a larger excess may be needed.[2][3][9]
Solvent Amine-free buffers (e.g., PBS, HEPES) with minimal (<10%) organic co-solvent (DMSO, DMF)Organic solvents are used to dissolve the often hydrophobic NHS ester reagents.[1][2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incorrect pH of the reaction buffer.Verify the pH of the reaction buffer is within the optimal range (7.2-8.5).[4][5]
Hydrolysis of the NHS ester.Prepare the NHS ester solution immediately before use. Avoid moisture.[2][3] Consider performing the reaction at a lower temperature.[1]
Presence of primary amines in the buffer.Use amine-free buffers such as phosphate, bicarbonate, or HEPES.[2][3][5]
Precipitation of Reagents Poor solubility of the NHS ester-functionalized molecule.Increase the percentage of organic co-solvent slightly, ensuring it does not negatively impact other components.

Applications of the Azido-Functionalized Product

The resulting Azido-PEG5-conjugate is a versatile intermediate for further molecular modifications. The terminal azide group can be specifically reacted with molecules containing an alkyne or a strained cyclooctyne (B158145) via "click" chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[2][6][8] This allows for the efficient and specific attachment of a wide variety of moieties, including:

  • Fluorescent dyes and quenchers for imaging and assays.[5]

  • Biotin for affinity purification or detection.

  • Therapeutic agents for targeted drug delivery.

  • Crosslinkers for creating complex biomolecular structures.[8]

This two-step conjugation strategy provides a high degree of control and specificity in the construction of complex bioconjugates.[8]

References

Application Notes: PROTAC Linker Design and Synthesis Using Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3][4][5]

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their hydrophilicity, which can improve the solubility and bioavailability of the final molecule.[1][4][6] Azido-PEG5-amine is a versatile, bifunctional linker of a defined length that offers distinct advantages for PROTAC synthesis. Its primary amine handle allows for conventional amide bond formation with a carboxylated ligand, while the terminal azide (B81097) group enables a highly efficient and bio-orthogonal "click chemistry" reaction with an alkyne-modified ligand.[5] This modular approach facilitates the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[7]

Mechanism of Action

PROTACs function by acting as a bridge between a target protein and an E3 ubiquitin ligase.[8] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[9] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[9][10] The PROTAC molecule is not consumed in the process and can catalytically induce the degradation of multiple protein targets.[11][12]

PROTAC_MoA cluster_0 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC Molecule (this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ubiquitination Polyubiquitination of POI Ternary->Ubiquitination Ub Transfer (from E1/E2) Proteasome 26S Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Recycle->PROTAC Catalytic Cycle Ubiquititination Ubiquititination Ubiquititination->Proteasome

Caption: General mechanism of action for a PROTAC.

Physicochemical Properties of this compound

The this compound linker (systematic name: 1-Amino-14-azido-3,6,9,12-tetraoxatetradecane) possesses properties that are highly advantageous for PROTAC development.

PropertyValue / DescriptionSignificance in PROTAC Design
Molecular Formula C₁₀H₂₂N₄O₄Provides exact mass for analytical characterization (e.g., LC-MS).
Molecular Weight 262.31 g/mol Contributes to the overall molecular weight of the final PROTAC, a key parameter for 'rule-of-five' considerations.
Appearance Colorless to light yellow oilStandard physical state.
Solubility Soluble in water, DMSO, DMF, and other organic solvents.The PEG chain enhances hydrophilicity, which can improve the solubility of the final PROTAC, aiding in formulation and assays.[1]
Functional Groups Primary Amine (-NH₂), Azide (-N₃)Orthogonal handles allow for sequential, controlled conjugation to the POI and E3 ligase ligands.
Length 5 PEG units (~18 atoms)Provides significant, flexible spacing between ligands, which is critical for optimal ternary complex formation.[4]

PROTAC Synthesis Strategy using this compound

A robust and modular two-step synthetic strategy is employed. This approach allows for the separate synthesis of ligand-linker intermediates, which can then be combined in the final step. This is particularly useful for creating a library of PROTACs by varying either the POI or E3 ligase ligand.

  • Step 1: Amide Coupling. The primary amine of this compound is coupled to a ligand (either POI or E3 ligase ligand) that contains a carboxylic acid functional group. This reaction forms a stable amide bond.

  • Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting ligand-linker-azide intermediate is then "clicked" to the second ligand, which must possess a terminal alkyne. This reaction forms a stable triazole ring, completing the PROTAC assembly.[5] This "click chemistry" approach is highly efficient and proceeds with exceptional selectivity.[5]

Synthesis_Workflow cluster_0 Ligand_COOH Ligand 1 (with -COOH) Intermediate Ligand 1-PEG5-Azide Intermediate Ligand_COOH->Intermediate Step 1: Amide Coupling (e.g., HATU, DIPEA) Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Step 2: CuAAC 'Click' Reaction (e.g., CuSO4, Na-Ascorbate) Ligand_Alkyne Ligand 2 (with Alkyne) Ligand_Alkyne->Final_PROTAC

Caption: Two-step synthetic workflow for PROTAC assembly.

Detailed Experimental Protocols

Protocol 1: Amide Coupling of Ligand to this compound

This protocol describes the conjugation of a ligand containing a carboxylic acid (Ligand-COOH) to the amine handle of the linker.

  • Materials:

    • Ligand-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate, Saturated aqueous NaHCO₃, Brine

    • Anhydrous Na₂SO₄

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in a small volume of anhydrous DMF dropwise to the reaction mixture.[13]

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting Ligand-PEG5-Azide intermediate by flash column chromatography.

ParameterTypical Value
Reaction Time 4 - 12 hours
Temperature Room Temp.
Monitoring LC-MS, TLC
Representative Yield 60 - 85%
Purity >95% after chromatography

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to assemble the PROTAC.

  • Materials:

    • Ligand-PEG5-Azide intermediate (1.0 eq)

    • Alkyne-functionalized Ligand (1.05 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.3 eq)

    • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

  • Procedure:

    • Dissolve the Ligand-PEG5-Azide intermediate (1.0 eq) and the alkyne-functionalized ligand (1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).[3]

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. The solution may change color.[3]

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by LC-MS.

    • Upon completion, the crude product can be purified directly.

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC (RP-HPLC).

    • Characterize the final product by LC-MS and NMR to confirm identity and purity.[3]

ParameterTypical Value
Reaction Time 12 - 24 hours
Temperature Room Temp.
Monitoring LC-MS
Representative Yield 70 - 95%[5]
Purity >98% after HPLC

Protocol 3: Evaluation of PROTAC Activity by Western Blot

This is the most common assay to confirm that the synthesized PROTAC induces the degradation of the target protein.[14]

  • Materials:

    • Cultured cells expressing the POI

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Primary antibodies (anti-POI, anti-loading control e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates. Once attached, treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

    • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.

    • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins via electrophoresis and transfer to a PVDF or nitrocellulose membrane.[3]

    • Immunoblotting:

      • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

      • Incubate with primary antibody against the POI overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash and apply ECL substrate.

    • Detection: Image the blot using a chemiluminescence detector.

    • Analysis: Strip the membrane and re-probe with a loading control antibody to confirm equal protein loading. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

WB_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (Anti-POI) F->G H Secondary Antibody Incubation (HRP) G->H I ECL Detection H->I J Analysis & Re-probing (Loading Control) I->J

Caption: Standard workflow for Western Blot analysis.
ResultInterpretation
Decreased POI band intensity Successful PROTAC-mediated degradation of the target protein.
No change in POI band intensity The PROTAC is inactive at the tested concentrations, or the treatment time was insufficient.
No change in loading control band Confirms equal protein loading across lanes, validating the observed changes in POI levels.
"Hook Effect" [12]Degradation is potent at low/intermediate concentrations but is lost at very high concentrations due to excess binary complex formation.

References

Developing Antibody-Drug Conjugates with Azido-PEG5-amine Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. This document provides detailed application notes and protocols for the development of ADCs using Azido-PEG5-amine, a heterobifunctional linker that offers a versatile platform for ADC synthesis.

The this compound linker incorporates a discrete polyethylene (B3416737) glycol (PEG) spacer, which enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and prolong circulation half-life, thereby widening the therapeutic window.[1] The linker possesses two key functional groups: a primary amine (-NH2) and a terminal azide (B81097) (-N3). This structure allows for a flexible, two-stage conjugation strategy:

  • Attachment to the Antibody or Payload: The primary amine can be conjugated to the antibody, for instance, via enzymatic modification of glutamine residues or by reacting with activated carboxyl groups on the mAb.[2][3] Alternatively, it can be reacted with a carboxylated payload.[1]

  • Bioorthogonal "Click" Chemistry: The azide group serves as a bioorthogonal handle for the highly efficient and specific "click" chemistry reaction, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach the other component (payload or antibody, respectively).[4][5]

These notes provide two primary protocols for generating an azide-functionalized antibody using the this compound linker, followed by the conjugation of a cytotoxic payload.

Data Presentation: Quantitative Parameters

The following tables summarize representative quantitative data for the synthesis and characterization of ADCs utilizing short PEG linkers. The precise values are dependent on the specific antibody, payload, and reaction conditions used.

Table 1: Representative Reaction Parameters and Efficiency

ParameterTypical Value/RangeMethod of Determination
Enzymatic Conjugation
Molar Ratio (Linker:Antibody)10:1 to 20:1Calculation
Reaction Time12 - 24 hoursLC-MS
Linker-to-Antibody Ratio (LAR)1.8 - 2.0Mass Spectrometry
Click Chemistry (SPAAC)
Molar Ratio (Payload:Antibody)3:1 to 10:1Calculation
Reaction Time4 - 18 hoursHPLC, LC-MS
Final Average DAR1.8 - 2.0HIC, LC-MS, UV/Vis
Antibody Recovery> 85%UV-Vis Spectroscopy (A280)
Conjugation Efficiency> 90%HPLC or SDS-PAGE

Table 2: Impact of PEG Linker Length on ADC Properties (Representative Data)

Linker TypeAverage DAR AchievedIn Vitro Cytotoxicity (IC50, nM)Plasma Clearance (mL/day/kg)Reference
No PEG~3.55.2High[6][7]
Short PEG (PEG4)~4.17.8Moderate[6][8]
Medium PEG (PEG8)~4.810.5Low[6][8]
Medium PEG (PEG12)~5.212.1Low[6][8]

Note: This data is synthesized from multiple sources to illustrate general trends. A modest decrease in in vitro cytotoxicity with longer PEG linkers can be offset by significantly improved pharmacokinetics and in vivo efficacy.[7]

Experimental Workflow Overview

The development of an ADC using this compound involves a multi-step process, from antibody preparation to final characterization. Two primary pathways for creating the azide-modified antibody are presented, followed by a single click chemistry protocol for payload attachment.

ADC_Workflow cluster_prep Preparation cluster_modification Antibody Modification (Choose One) cluster_conjugation Conjugation & Purification cluster_characterization Characterization & Assays mAb Monoclonal Antibody enzymatic Protocol 1: Site-Specific Enzymatic (Transglutaminase) mAb->enzymatic non_enzymatic Protocol 2: Non-Specific Carboxyl (EDC/NHS Chemistry) mAb->non_enzymatic Payload Alkyne-Payload click_chem Protocol 3: Click Chemistry (SPAAC) Payload->click_chem azide_mAb Azide-Modified mAb enzymatic->azide_mAb non_enzymatic->azide_mAb azide_mAb->click_chem purify_adc Purification (SEC) click_chem->purify_adc final_adc Final ADC purify_adc->final_adc dar_analysis Protocol 4: DAR Analysis (HIC / LC-MS) final_adc->dar_analysis cytotoxicity Protocol 5: In Vitro Cytotoxicity (MTT Assay) final_adc->cytotoxicity

Overall experimental workflow for ADC development.

Experimental Protocols

Protocol 1: Site-Specific Enzymatic Conjugation via Transglutaminase

This protocol achieves site-specific installation of the this compound linker onto a conserved glutamine residue (Q295) in the Fc region of deglycosylated IgG antibodies, yielding a homogeneous product with a drug-to-antibody ratio (DAR) of 2.[2][4]

A. Antibody Deglycosylation

  • Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a phosphate (B84403) buffer (e.g., PBS, pH 7.4).

  • Enzymatic Digestion: Add PNGase F to the antibody solution at a ratio of 1:10 (enzyme:antibody, w/w).

  • Incubation: Incubate the reaction mixture at 37°C for 12-18 hours to ensure complete removal of N-linked glycans.

  • Purification: Purify the deglycosylated antibody using Protein A affinity chromatography or a suitable size-exclusion chromatography (SEC) column to remove the enzyme.

B. Transglutaminase-Mediated Linker Conjugation

  • Reaction Setup: In a reaction vessel, combine the deglycosylated antibody (final concentration ~5 mg/mL), this compound (10-20 molar equivalents), and microbial transglutaminase (MTGase) (0.5-1 mg/mL). The reaction buffer should be a non-amine buffer such as PBS at pH 7.0-7.5.

  • Incubation: Incubate the mixture at 37°C for 12-24 hours with gentle agitation.

  • Purification: Remove excess linker and MTGase by purifying the azide-modified antibody using SEC or Protein A chromatography.

  • Characterization: Confirm the linker-to-antibody ratio (LAR), which should be ~2, using mass spectrometry (LC-MS). The product is now ready for payload conjugation (Protocol 3).

Protocol 2: Non-Specific Conjugation to Antibody Carboxyl Groups

This method conjugates the amine group of the this compound linker to carboxyl groups (aspartic acid, glutamic acid, C-terminus) on the antibody using EDC/NHS chemistry. This results in a heterogeneous ADC population.[3][5]

A. Activation of Antibody Carboxyl Groups

  • Buffer Exchange: Exchange the antibody into an amine-free buffer, such as MES buffer (50 mM MES, pH 6.0). Adjust the antibody concentration to 5-10 mg/mL.

  • Reagent Preparation: Prepare fresh stock solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) in the activation buffer (MES, pH 6.0).

  • Activation Reaction: Add Sulfo-NHS to the antibody solution to a final concentration of 5 mM. Subsequently, add EDC to a final concentration of 2 mM.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

B. Linker Conjugation and Quenching

  • Purification: Immediately purify the activated antibody from excess EDC and Sulfo-NHS using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.5).

  • Conjugation: Immediately add this compound (10-30 molar excess) to the activated antibody solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris or 1 M hydroxylamine, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Final Purification: Purify the azide-modified antibody using SEC to remove unreacted linker and quenching reagents. The product is now ready for payload conjugation (Protocol 3).

Protocol 3: Payload Conjugation via Click Chemistry (SPAAC)

This protocol uses copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to conjugate an alkyne-functionalized payload (e.g., DBCO-Payload) to the azide-modified antibody.[9]

  • Reagent Preparation: Prepare a stock solution of the alkyne-payload (e.g., DBCO-MMAE) in an organic solvent such as DMSO (typically 10-20 mM).

  • Reaction Setup: To the azide-modified antibody solution (1-10 mg/mL in PBS, pH 7.4), add the alkyne-payload stock solution to achieve a 3- to 10-fold molar excess of the payload. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 4-18 hours at 4°C or room temperature with gentle mixing, protected from light.

  • Purification: Purify the final ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload and any aggregates. The elution buffer should be a suitable formulation buffer (e.g., PBS or histidine-based buffer).

  • Storage: Store the final, purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

Accurate determination of the average DAR and the distribution of drug-loaded species is critical. Hydrophobic Interaction Chromatography (HIC) is a primary method for this analysis.[1]

  • Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • HIC System and Column:

    • HPLC System: A standard HPLC or UPLC system.

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Chromatography Conditions:

    • Flow Rate: 0.8 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.) will elute based on hydrophobicity (higher DAR species elute later).

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for that species.

    • Mass spectrometry (LC-MS) can be used as an orthogonal method to confirm the mass of each species and verify the DAR distribution.[10]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency (IC50) of the ADC.[11][12]

  • Cell Seeding: Seed target cancer cells (both antigen-positive and antigen-negative as a control) into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the purified ADC in complete cell culture medium. Add the diluted ADC to the appropriate wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathways

The cytotoxic payloads delivered by ADCs induce cell death primarily by disrupting essential cellular processes, such as microtubule dynamics or DNA replication, which culminates in apoptosis.

MMAE-Induced Apoptosis Pathway Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits the polymerization of tubulin.[13] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and triggers the intrinsic apoptotic pathway.[14]

MMAE_Pathway ADC MMAE-ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization MMAE Free MMAE Internalization->MMAE Linker Cleavage Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Caspases->Apoptosis

MMAE-induced cell cycle arrest and apoptosis.

DM1-Induced Cytotoxicity Pathway DM1, a maytansinoid derivative, also functions as a potent microtubule inhibitor. By binding to tubulin, it suppresses microtubule dynamics, leading to mitotic arrest and cell death through apoptosis and mitotic catastrophe.[3][15]

DM1_Pathway ADC DM1-ADC Internalization Internalization & Lysosomal Degradation ADC->Internalization DM1 Active DM1 Metabolite Internalization->DM1 Microtubule Microtubule Dynamics DM1->Microtubule Suppresses Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Arrest->Mitotic_Catastrophe

References

Surface Modification of Materials Using Azido-PEG5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of materials is a critical process in the development of advanced biomaterials, drug delivery systems, and diagnostic platforms. Azido-PEG5-amine is a heterobifunctional linker that offers a versatile and efficient solution for surface functionalization. This molecule incorporates a five-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (B81097) (N₃) group, and a primary amine (-NH₂) group. This unique structure allows for a two-step, controlled modification of material surfaces.

The PEG spacer imparts hydrophilicity to the surface, which is known to reduce non-specific protein adsorption, enhance biocompatibility, and improve the in vivo circulation time of nanoparticles.[1][2] The primary amine enables covalent attachment to surfaces rich in carboxylic acid groups through stable amide bond formation. Subsequently, the terminal azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the highly efficient and specific conjugation of a wide array of molecules, such as targeting ligands, therapeutic agents, or imaging probes.[3][4][5]

These application notes provide detailed protocols for the surface modification of materials using this compound and the subsequent bio-conjugation via click chemistry.

Data Presentation

Successful surface modification can be quantitatively assessed at each stage. The following tables summarize typical quantitative data expected during the modification process. Actual values will vary based on the substrate material, size, and specific reaction conditions.

Table 1: Physicochemical Characterization of Modified Nanoparticles

Stage of ModificationCharacterization TechniqueParameterTypical Value
Unmodified (Carboxylated) NanoparticlesDynamic Light Scattering (DLS)Hydrodynamic Diameter100 nm
Zeta PotentialZeta Potential-30 mV
This compound Modified Nanoparticles Dynamic Light Scattering (DLS)Hydrodynamic Diameter110-120 nm
Zeta PotentialZeta Potential-15 mV to -5 mV
Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic Peak~2100 cm⁻¹ (Azide stretch)
Post-Click Chemistry Conjugation Dynamic Light Scattering (DLS)Hydrodynamic Diameter120-140 nm (ligand dependent)
Zeta PotentialZeta PotentialDependent on conjugated molecule

Table 2: Surface Characterization of Modified Planar Surfaces

Surface ConditionCharacterization TechniqueParameterTypical Value
Unmodified (Carboxylated) Silicon WaferWater Contact AngleAngle~30-40°
X-ray Photoelectron Spectroscopy (XPS)N 1s SignalAbsent
This compound Modified Surface Water Contact AngleAngle~50-60°
X-ray Photoelectron Spectroscopy (XPS)N 1s SignalPresent
EllipsometryLayer Thickness~2-5 nm
Post-Click Chemistry Conjugation Water Contact AngleAngleDependent on conjugated molecule

Table 3: Quantification of Protein Adsorption and Cell Adhesion

Surface ConditionProtein Adsorption (ng/cm²) (e.g., Fibrinogen)Cell Adhesion (%) (e.g., Fibroblasts)
Unmodified (Carboxylated)300 - 400> 90%
This compound Modified 20 - 50< 20%

Experimental Protocols

The following protocols provide a general framework for the surface modification of carboxylated materials with this compound and subsequent conjugation. Optimization of reagent concentrations and reaction times may be necessary for specific substrates and applications.

Protocol 1: Surface Functionalization of Carboxylated Materials with this compound

This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups using EDC/NHS chemistry.

Materials:

  • Carboxylated material (e.g., nanoparticles, beads, or planar surfaces)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Surface Preparation:

    • For nanoparticles or beads, wash the material with Activation Buffer by centrifugation and resuspension.

    • For planar surfaces, thoroughly clean the surface and wash with Activation Buffer.

  • Activation of Carboxyl Groups:

    • Resuspend or immerse the carboxylated material in Activation Buffer.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add EDC and NHS to the material suspension/solution. A 2-5 fold molar excess over the available carboxyl groups is recommended.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Pellet the nanoparticles/beads by centrifugation and discard the supernatant. Wash 2-3 times with ice-cold Coupling Buffer.

    • For planar surfaces, rinse thoroughly with ice-cold Coupling Buffer.

  • Coupling of this compound:

    • Immediately dissolve this compound in Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL). A 10-50 fold molar excess relative to the surface carboxyl groups is a good starting point.

    • Add the this compound solution to the activated material.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Final Washes:

    • Add Quenching Buffer to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes.

    • Wash the material 3-5 times with Coupling Buffer to remove unreacted this compound and byproducts.

    • The this compound functionalized material is now ready for the next step or can be stored at 4°C.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_quenching Quenching & Washing CarboxylatedSurface Carboxylated Surface (-COOH) EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) CarboxylatedSurface->EDC_NHS ActivatedSurface NHS-Ester Activated Surface EDC_NHS->ActivatedSurface 15-30 min, RT AzidoPEG5Amine This compound in Coupling Buffer (pH 7.2-8.0) ActivatedSurface->AzidoPEG5Amine AzideFunctionalizedSurface Azide-Functionalized Surface (-PEG-N3) AzidoPEG5Amine->AzideFunctionalizedSurface 2-4 h, RT QuenchingBuffer Quenching Buffer (Tris or Glycine) AzideFunctionalizedSurface->QuenchingBuffer FinalProduct Purified Azide-Functionalized Surface QuenchingBuffer->FinalProduct 30 min, RT

Experimental workflow for surface functionalization.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Functionalized Surfaces

This protocol details the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized surface.

Materials:

  • This compound functionalized material

  • Alkyne-containing molecule of interest (e.g., peptide, drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Degassed DI water or PBS

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in DI water), sodium ascorbate (e.g., 100 mM in DI water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in DI water).

    • Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Click Reaction Setup:

    • Disperse the azide-functionalized material in degassed DI water or PBS.

    • Add the alkyne-containing molecule to the suspension. A 5- to 20-fold molar excess relative to the estimated surface azide groups is recommended.

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution (a 1:5 copper to ligand molar ratio is common).

  • Initiation and Incubation:

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Final concentrations of 100-250 µM CuSO₄ and 1-5 mM sodium ascorbate are typical.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the final conjugated material by dialysis, size exclusion chromatography (SEC), or repeated centrifugation and washing to remove the copper catalyst, excess reagents, and byproducts.

G cluster_setup Reaction Setup cluster_initiation Reaction Initiation cluster_purification Purification AzideSurface Azide-Functionalized Surface ReactionMixture Reaction Mixture AzideSurface->ReactionMixture AlkyneMolecule Alkyne-Containing Molecule AlkyneMolecule->ReactionMixture CatalystPremix Catalyst Premix (CuSO4 + THPTA) CatalystPremix->ReactionMixture SodiumAscorbate Sodium Ascorbate (Reducing Agent) ReactionMixture->SodiumAscorbate ClickReaction Click Reaction (1-4 h, RT) SodiumAscorbate->ClickReaction PurificationStep Purification (Dialysis or Centrifugation) ClickReaction->PurificationStep FinalConjugate Final Conjugated Product PurificationStep->FinalConjugate

Workflow for CuAAC click chemistry conjugation.

Biological Interactions and Signaling Pathways

The primary biological consequence of modifying a surface with a PEG linker such as this compound is the significant reduction in non-specific protein adsorption and subsequent cell adhesion.[6][7] This "stealth" property is crucial for in vivo applications of nanoparticles, as it prevents opsonization and clearance by the reticuloendothelial system.[1]

While PEGylation is often considered to create a bio-inert surface, emerging evidence suggests that the interaction of cells with these modified surfaces can still trigger specific signaling pathways. For instance, the adhesion of cells to surfaces is largely mediated by integrin receptors. By conjugating specific ligands (e.g., RGD peptides) to the azide terminus of the PEG linker, it is possible to control and study integrin-mediated cell signaling.

The binding of integrin-specific ligands on a PEGylated surface can lead to the clustering of integrin receptors, initiating a downstream signaling cascade that can influence cell spreading, migration, and proliferation. This cascade often involves the activation of Focal Adhesion Kinase (FAK) and subsequent activation of pathways such as the ERK/MAPK pathway.

G cluster_surface Biofunctionalized Surface cluster_cell Cellular Interaction & Signaling Surface Material Surface PEG_N3 This compound Surface->PEG_N3 Covalent Attachment Ligand Integrin Ligand (e.g., RGD) PEG_N3->Ligand Click Chemistry Integrin Integrin Receptor Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation ERK_MAPK ERK/MAPK Pathway FAK->ERK_MAPK Activation CellularResponse Cellular Response (Adhesion, Spreading, Proliferation) ERK_MAPK->CellularResponse Regulation

Proposed integrin-mediated signaling pathway.

By precisely controlling the surface density of these ligands, researchers can fine-tune the cellular response, making this compound a powerful tool for studying cell-material interactions and designing sophisticated biomaterials for tissue engineering and regenerative medicine.

References

Application Notes and Protocols for Incorporating Azido-PEG5-amine into Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating the heterobifunctional linker, Azido-PEG5-amine, into hydrogel networks. This unique molecule offers a versatile platform for the dual functionalization of hydrogels, enabling the creation of advanced biomaterials for applications in tissue engineering, drug delivery, and 3D cell culture. The protocols detailed below focus on a two-step strategy: initial incorporation of the linker into the hydrogel backbone via its primary amine, followed by the bioorthogonal "clicking" of a molecule of interest to the terminal azide (B81097) group.

Principle of Hydrogel Functionalization with this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a primary amine (-NH2) at one terminus and an azide (-N3) at the other. This dual functionality allows for a sequential and controlled approach to hydrogel modification.

  • Amine-Reactive Crosslinking: The primary amine group can readily react with various functional groups on polymer backbones or crosslinkers, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is widely used to incorporate the linker into the hydrogel network during its formation.

  • Bioorthogonal Click Chemistry: The azide group is a key component for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, the azide can undergo a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-functionalized molecule (e.g., Dibenzocyclooctyne, DBCO). This reaction is bioorthogonal, meaning it can be performed in the presence of biological molecules and even living cells without interfering with their native functions.[1][2][]

This two-step approach enables the precise tethering of bioactive molecules, such as peptides, growth factors, or drugs, to the hydrogel scaffold.

Applications in Research and Drug Development

The ability to covalently link bioactive molecules to a hydrogel scaffold using this compound opens up numerous possibilities:

  • Tissue Engineering: Create hydrogels that mimic the native extracellular matrix (ECM) by tethering cell adhesion peptides like RGD (Arginine-Glycine-Aspartic acid).[4] This can promote cell attachment, proliferation, and differentiation. Growth factors like Bone Morphogenetic Protein-2 (BMP-2) can also be immobilized to induce specific tissue regeneration, such as bone formation.[5][6][7]

  • Controlled Drug Delivery: Covalently attach drugs or therapeutic proteins to the hydrogel network.[8][9][10] This can prevent burst release and provide a sustained and localized delivery of the therapeutic agent, improving its efficacy and reducing systemic side effects.

  • 3D Cell Culture: Develop more physiologically relevant 3D cell culture models by creating hydrogel microenvironments with specific, immobilized signaling molecules.

Experimental Protocols

The following protocols provide a step-by-step guide for a two-stage functionalization of a PEG-based hydrogel using this compound. This example describes the formation of a hydrogel from a multi-arm PEG-NHS ester and a dithiol crosslinker, with the incorporation of this compound, followed by the clicking of a DBCO-functionalized RGD peptide.

Protocol 1: Incorporation of this compound into a PEG Hydrogel

This protocol details the formation of a hydrogel where a portion of the reactive sites on the multi-arm PEG are occupied by this compound.

Materials:

  • 4-Arm PEG-Succinimidyl Carboxymethyl Ester (4-Arm PEG-SCM) (e.g., 10 kDa)

  • This compound

  • Dithiothreitol (DTT) or other dithiol crosslinker

  • Sterile, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve 4-Arm PEG-SCM in cold, sterile PBS (pH 7.4) to a final concentration of 10% (w/v). Prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.[11][12][13]

    • Dissolve this compound in anhydrous DMF or DMSO to create a 100 mM stock solution.

    • Dissolve the dithiol crosslinker (e.g., DTT) in sterile PBS (pH 7.4) to a final concentration of 10% (w/v).

  • Modification of 4-Arm PEG-SCM with this compound:

    • In a sterile microcentrifuge tube, add the desired volume of the 10% 4-Arm PEG-SCM solution.

    • Add the this compound stock solution to the 4-Arm PEG-SCM solution. The molar ratio of this compound to 4-Arm PEG-SCM will determine the density of azide groups in the final hydrogel. A 1:1 molar ratio of amine to one of the four arms of the PEG-SCM is a good starting point.

    • React for 30-60 minutes at room temperature to allow the amine on the linker to react with the NHS ester on the PEG backbone.[14][15]

  • Hydrogel Formation:

    • Add the dithiol crosslinker solution to the Azido-PEG-functionalized 4-Arm PEG-SCM solution. The molar ratio of thiol groups to the remaining NHS ester groups should be 1:1 for complete crosslinking.

    • Mix quickly and thoroughly by pipetting.

    • Immediately cast the solution into a mold of the desired shape and size.

    • Allow the hydrogel to crosslink at 37°C for 30-60 minutes. Gelation can be confirmed by inverting the mold.

  • Washing and Equilibration:

    • Gently remove the hydrogel from the mold and place it in a beaker containing sterile PBS.

    • Wash the hydrogel for 24 hours, replacing the PBS every 8 hours, to remove any unreacted components and by-products.

Protocol 2: Bioorthogonal Ligation of a DBCO-Functionalized Peptide

This protocol describes the "clicking" of a DBCO-functionalized molecule (e.g., DBCO-RGD peptide) onto the azide-functionalized hydrogel.

Materials:

  • Azide-functionalized PEG hydrogel (from Protocol 1)

  • DBCO-functionalized RGD peptide (or other DBCO-modified molecule)

  • Sterile PBS (pH 7.4)

Procedure:

  • Prepare DBCO-Peptide Solution:

    • Dissolve the DBCO-RGD peptide in sterile PBS (pH 7.4) to a desired final concentration (e.g., 1-5 mM).

  • "Click" Reaction:

    • Immerse the azide-functionalized hydrogel in the DBCO-RGD peptide solution.

    • Incubate at 37°C for 4-12 hours, or overnight at 4°C, with gentle agitation. The reaction time may need to be optimized depending on the desired degree of functionalization.[1]

  • Washing:

    • Remove the hydrogel from the peptide solution.

    • Wash the hydrogel extensively with sterile PBS for 24-48 hours, with frequent buffer changes, to remove any unreacted peptide.

  • Sterilization and Storage:

    • The final functionalized hydrogel can be sterilized using standard methods such as UV irradiation or by performing the entire procedure under aseptic conditions.

    • Store the hydrogel in sterile PBS at 4°C.

Data Presentation: Expected Impact on Hydrogel Properties

The incorporation of this compound and subsequent conjugation of bioactive molecules can influence the physical properties of the hydrogel. The following tables provide a summary of expected trends based on data from various PEG hydrogel systems.

Table 1: Effect of PEG Precursor Properties on Hydrogel Characteristics

PEG Molecular Weight (kDa)PEG Concentration (w/v)Swelling Ratio (%)Compressive Modulus (kPa)
3.410%~20~10-30
610%~30~5-15
1010%~40~2-10
620%~15~20-50

Note: Data are synthesized from multiple sources and represent general trends. Actual values will depend on the specific crosslinking chemistry and conditions.[16][17][18][19]

Table 2: Influence of Functionalization on Hydrogel Properties

PropertyBefore FunctionalizationAfter Functionalization with this compound & PeptideRationale
Swelling Ratio BaselineSlight DecreaseThe incorporated linker and peptide can increase the polymer density and crosslinking, leading to a slight decrease in the swelling ratio.
Mechanical Stiffness BaselineSlight IncreaseThe additional covalent bonds from the tethered molecules can increase the overall crosslink density, resulting in a slightly higher mechanical stiffness.
Bioactivity InertBioactiveThe tethered bioactive molecules (e.g., RGD) provide specific binding sites for cells, rendering the hydrogel bioactive.

Visualization of Concepts and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the two-step functionalization of a hydrogel with this compound.

G cluster_0 Step 1: Linker Incorporation cluster_1 Step 2: Bioorthogonal Ligation 4_Arm_PEG_SCM 4-Arm PEG-SCM Mixing_1 Mix & React 4_Arm_PEG_SCM->Mixing_1 Azido_PEG5_amine This compound Azido_PEG5_amine->Mixing_1 Dithiol_Crosslinker Dithiol Crosslinker Dithiol_Crosslinker->Mixing_1 Azide_Hydrogel Azide-Functionalized Hydrogel Mixing_1->Azide_Hydrogel Click_Reaction SPAAC 'Click' Reaction Azide_Hydrogel->Click_Reaction DBCO_Peptide DBCO-RGD Peptide DBCO_Peptide->Click_Reaction Functionalized_Hydrogel RGD-Functionalized Hydrogel Click_Reaction->Functionalized_Hydrogel

Experimental workflow for hydrogel functionalization.
Signaling Pathway: RGD-Integrin Mediated Cell Adhesion

Tethering RGD peptides to the hydrogel provides a surface for cell attachment via integrin receptors. This interaction triggers intracellular signaling pathways that are crucial for cell survival, proliferation, and differentiation.

G RGD RGD Peptide (on Hydrogel) Integrin Integrin Receptor (on Cell Surface) RGD->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Actin Actin Cytoskeleton FAK->Actin organizes Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling activates Cell_Response Cellular Response (Adhesion, Proliferation, Differentiation) Signaling->Cell_Response leads to

Simplified RGD-Integrin signaling pathway.
Signaling Pathway: BMP-2 Induced Osteogenic Differentiation

For bone tissue engineering applications, BMP-2 can be tethered to the hydrogel. BMP-2 binding to its receptor on mesenchymal stem cells initiates the Smad signaling pathway, leading to the expression of osteogenic genes and bone formation.[5][6][7][20][21]

G BMP2 BMP-2 (on Hydrogel) BMPR BMP Receptor (Type I & II) BMP2->BMPR binds Smad Smad 1/5/8 Phosphorylation BMPR->Smad phosphorylates Smad4 Smad4 Complex Formation Smad->Smad4 Nucleus Nuclear Translocation Smad4->Nucleus Runx2 Runx2 Activation Nucleus->Runx2 Osteogenesis Osteogenic Gene Expression Runx2->Osteogenesis

Simplified BMP-2/Smad signaling pathway.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis with Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise construction of peptides on an insoluble resin support.[1][2][3] The most widely adopted method, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[4] This strategy's mild deprotection conditions are compatible with a wide array of modified amino acids, making it ideal for synthesizing complex and functionalized peptides.[4]

One such functionalization, PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a clinically proven strategy to enhance the therapeutic properties of peptides.[5][6][7] PEGylation can improve a peptide's solubility, increase its in vivo stability by reducing renal clearance, and decrease its immunogenicity.[5][6] The incorporation of discrete, monodisperse PEG linkers is crucial for creating homogeneous products with optimal therapeutic efficacy.[6]

This application note provides a detailed protocol for the incorporation of Azido-PEG5-amine, a bifunctional linker, into a peptide sequence during SPPS. This linker introduces a PEG chain for improved pharmacokinetics and a terminal azide (B81097) group. The azide is a versatile chemical handle for "click chemistry," a highly efficient and bioorthogonal reaction, allowing for the subsequent conjugation of various molecules such as fluorophores, targeting ligands, or cytotoxic drugs.[8][9][10]

Materials and Reagents

ReagentGradeSupplierNotes
Fmoc-Rink Amide MBHA ResinSynthesis GradeVariousChoice of resin determines C-terminal functionality.
Fmoc-Protected Amino AcidsSynthesis GradeVariousStandard side-chain protecting groups (e.g., Boc, tBu, Trt).
This compound>95% PurityBroadPharmBifunctional linker.
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeVariousCoupling reagent.
Oxyma PureSynthesis GradeVariousCoupling additive to suppress racemization.
Piperidine (B6355638)ACS GradeVariousFor Fmoc deprotection.
N,N-Dimethylformamide (DMF)Anhydrous, Amine-FreeVariousPrimary solvent for SPPS.[11]
Dichloromethane (DCM)ACS GradeVariousFor resin washing.
Diisopropylethylamine (DIEA)Reagent GradeVariousBase for coupling and neutralization.
Trifluoroacetic acid (TFA)Reagent GradeVariousFor cleavage from resin and side-chain deprotection.
Triisopropylsilane (TIS)Reagent GradeVariousScavenger to prevent side reactions during cleavage.
Dithiothreitol (DTT)Reagent GradeVariousScavenger, particularly for Trp-containing peptides.
Diethyl EtherACS GradeVariousFor peptide precipitation.
Acetonitrile (B52724) (ACN)HPLC GradeVariousMobile phase for purification.
WaterHPLC GradeVariousMobile phase for purification.

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of Fmoc-Rink Amide resin (typically 0.1 mmol scale for initial synthesis) and place it into a suitable reaction vessel.[11]

  • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure optimal reaction kinetics.[11]

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

  • Add DIC (3-5 equivalents) to the amino acid solution to pre-activate it for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the reaction completion, a small sample of the resin can be taken for a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Incorporation of this compound
  • Following the final amino acid coupling and subsequent Fmoc deprotection, the resin is ready for the incorporation of the this compound linker.

  • Dissolve this compound (2-3 equivalents), Oxyma Pure (2-3 equivalents), and DIC (2-3 equivalents) in DMF.

  • Add the solution to the resin and agitate for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for cleavage.

Peptide Cleavage and Deprotection
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For peptides containing tryptophan, add 1-2% Dithiothreitol (DTT) to the cocktail.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Peptide Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[12]

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12][13][14]

Data Presentation

Table 1: Summary of Reagents for a 0.1 mmol Scale Synthesis

StepReagentEquivalentsAmount
Resin Fmoc-Rink Amide (0.5 mmol/g)1200 mg
Deprotection 20% Piperidine in DMF-5 mL (x2)
Amino Acid Coupling Fmoc-Amino Acid3-50.3-0.5 mmol
Oxyma Pure3-50.3-0.5 mmol
DIC3-50.3-0.5 mmol
Linker Coupling This compound2-30.2-0.3 mmol
Oxyma Pure2-30.2-0.3 mmol
DIC2-30.2-0.3 mmol
Cleavage Cleavage Cocktail-10 mL

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Loop->Deprotection1 n cycles Wash3 Wash (DMF) Deprotection2->Wash3 PEGylation This compound Coupling (Linker, DIC, Oxyma) Wash3->PEGylation Wash4 Wash (DMF, DCM) PEGylation->Wash4 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: Workflow for solid-phase synthesis of an Azido-PEGylated peptide.

Signaling Pathway/Logical Relationship

Peptide_Modification_Pathway Peptide Resin-Bound Peptide with N-terminal Amine AzidoPeptide Azido-PEGylated Peptide on Resin Peptide->AzidoPeptide SPPS Coupling AzidoPEG This compound + Coupling Reagents AzidoPEG->AzidoPeptide CleavedPeptide Crude Azido-PEGylated Peptide in Solution AzidoPeptide->CleavedPeptide TFA Cleavage ClickReaction Click Chemistry (CuAAC or SPAAC) CleavedPeptide->ClickReaction Alkyne Alkyne-Modified Molecule (e.g., Drug, Dye) Alkyne->ClickReaction FinalProduct Final Conjugated Peptide Product ClickReaction->FinalProduct

References

Application Notes and Protocols for Fluorescent Labeling of Cells using Azido-PEG5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of cellular components is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of biomolecules, elucidation of complex cellular processes, and assessment of drug-target engagement. Bioorthogonal chemistry, particularly the azide-alkyne cycloaddition "click" reaction, has emerged as a powerful tool for this purpose due to its high specificity and biocompatibility.[1]

This document provides detailed application notes and protocols for the fluorescent labeling of cells using linkers containing an azide (B81097) group and a five-unit polyethylene (B3416737) glycol (PEG) spacer. The Azido-PEG5 moiety serves as a versatile chemical handle. The azide group allows for highly efficient and specific attachment of fluorescent probes via click chemistry, while the hydrophilic PEG5 spacer enhances solubility and minimizes non-specific binding.[2]

Two primary strategies for introducing the azide group onto or into cells are presented:

  • Metabolic Labeling: Cells are cultured with precursors containing azide groups (e.g., L-azidohomoalanine for proteins or azido (B1232118) sugars for glycans), which are incorporated into newly synthesized biomolecules.

  • Direct Chemical Labeling: Cell surface proteins are directly labeled with a bifunctional linker, such as Azido-PEG5-NHS Ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Following azide functionalization, cells are treated with a fluorescent probe bearing a complementary alkyne group, leading to covalent attachment and fluorescent signaling. Protocols for both copper-catalyzed (CuAAC) and strain-promoted, copper-free (SPAAC) click chemistry are provided, accommodating both fixed and live-cell applications.[3][4]

Signaling Pathways and Experimental Workflows

Chemical Principles of Labeling

The core of this methodology lies in the two-step labeling process. First, an azide handle is introduced to the cellular target. Second, a fluorescent alkyne is covalently attached via click chemistry.

G cluster_0 Step 1: Azide Installation cluster_1 Step 2: Fluorescent Labeling Cellular Target Cellular Target Azide-Modified Cell Azide-Modified Cell Cellular Target->Azide-Modified Cell Metabolic Labeling or Amine-Reactive Conjugation Fluorescently Labeled Cell Fluorescently Labeled Cell Azide-Modified Cell->Fluorescently Labeled Cell Click Chemistry (CuAAC or SPAAC) Azido-PEG5-Linker Azido-PEG5-Linker Azido-PEG5-Linker->Azide-Modified Cell Alkyne-Fluorophore Alkyne-Fluorophore Alkyne-Fluorophore->Fluorescently Labeled Cell

Two-step cell labeling workflow.
Experimental Workflow Overview

The general workflow involves preparing the cells, introducing the azide group through one of the primary methods, performing the click chemistry reaction with a fluorescent alkyne, and finally, analyzing the results via fluorescence microscopy or flow cytometry.

G start Start: Prepare Cell Culture (Adherent or Suspension) method_choice Choose Azide Installation Method start->method_choice metabolic Protocol 1: Metabolic Labeling (e.g., with Azido Sugar or Amino Acid) method_choice->metabolic  Nascent Biomolecules direct Protocol 2: Direct Chemical Labeling (e.g., with Azido-PEG5-NHS Ester) method_choice->direct Cell Surface Proteins   wash1 Wash Cells metabolic->wash1 direct->wash1 click_choice Choose Click Chemistry Reaction wash1->click_choice spaac Protocol 3A: SPAAC Reaction (Live Cells) click_choice->spaac Copper-Free cuaac Fix & Permeabilize Cells click_choice->cuaac Copper-Catalyzed wash2 Wash Cells to Remove Excess Fluorophore spaac->wash2 cuaac_reaction Protocol 3B: CuAAC Reaction (Fixed Cells) cuaac->cuaac_reaction cuaac_reaction->wash2 analysis Analyze Cells wash2->analysis microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow

General experimental workflow.

Application Data

The efficiency of fluorescent labeling is dependent on several parameters, including reagent concentrations and incubation times. The following tables provide typical starting ranges for optimization.

Table 1: Metabolic Labeling Parameters
ParameterConcentration RangeTypical Incubation TimeTarget BiomoleculeReference
Ac₄ManNAz (Azido Sugar)25 - 75 µM1 - 3 daysSialoglycans[5]
L-azidohomoalanine (AHA)25 - 100 µM1 - 4 hoursNascent Proteins[6][7]
Table 2: Direct Chemical Labeling Parameters (Two-Step)
StepReagentConcentration RangeTypical Incubation TimeNotesReference
1. Azide InstallationAzido-PEG5-NHS Ester0.5 - 2 mM30 minutes at 4°CReaction at 4°C minimizes internalization. Use amine-free buffer (e.g., PBS, pH 8.0).[6]
2. QuenchingTris or Glycine10 - 50 mM15 minutes at 4°CStops the NHS ester reaction by consuming unreacted linker.[8]
Table 3: Click Chemistry Reaction Parameters
Reaction TypeReagentConcentration RangeTypical Incubation TimeApplicationReference
SPAAC DBCO-Fluorophore10 - 50 µM1 - 2 hoursLive or Fixed Cells[3]
CuAAC Alkyne-Fluorophore1 - 10 µM30 - 60 minutesFixed Cells[6]
CuSO₄1 mM30 - 60 minutesFixed Cells[6]
Copper Ligand (THPTA)5 mM30 - 60 minutesFixed Cells[6]
Sodium Ascorbate (B8700270)10 mM30 - 60 minutesFixed Cells[6]

Experimental Protocols

Note on Azido-PEG5-amine: The protocols below describe the most common and effective methods for introducing an Azido-PEG5 moiety onto or into cells. The this compound linker itself contains a primary amine and is not directly reactive with cell surface amines. To achieve labeling of cell surface proteins, an amine-reactive version, such as Azido-PEG5-NHS Ester , is required. Protocol 2 is based on the use of such a reagent.

Protocol 1: Metabolic Labeling of Cellular Biomolecules with Azide Precursors

This protocol describes the incorporation of azide-containing metabolic precursors into nascently synthesized proteins or glycans.

1.1. Materials

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • For protein labeling: Methionine-free medium, L-azidohomoalanine (AHA)

  • For glycan labeling: Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

1.2. Procedure: Metabolic Incorporation

  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and grow to the desired confluency (typically 60-80%).

  • Metabolic Labeling (choose one):

    • For Proteins: Aspirate the complete medium, wash cells once with warm PBS, and incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine stores. Replace the medium with fresh methionine-free medium supplemented with 25-100 µM AHA. Incubate for 1-4 hours under normal cell culture conditions.[7]

    • For Glycans: Add Ac₄ManNAz directly to the complete culture medium to a final concentration of 25-75 µM. Incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.[5][9]

  • Harvesting and Washing:

    • For adherent cells, wash three times with PBS.

    • For suspension cells, harvest by centrifugation (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet three times by resuspending in PBS and centrifuging.

  • Proceed to Click Chemistry: The azide-modified cells are now ready for fluorescent labeling using either the SPAAC protocol for live cells (Protocol 3A) or the CuAAC protocol for fixed cells (Protocol 3B).

Protocol 2: Direct Chemical Labeling of Cell Surface Amines

This protocol details a two-step method to first label cell surface proteins with an azide group using an amine-reactive linker, followed by fluorescent tagging.

2.1. Materials

  • Suspension or adherent cells

  • Ice-cold PBS, pH 8.0

  • Azido-PEG5-NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 50 mM Tris-HCl or Glycine in PBS, pH 8.0

  • Rocking platform or orbital shaker

2.2. Procedure: Azide Installation on Cell Surface

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation (300 x g, 5 min, 4°C). Wash twice with ice-cold PBS (pH 8.0). Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a concentration of 10-25 x 10⁶ cells/mL.[6]

    • Adherent Cells: Grow cells to confluency. Aspirate the culture medium and wash the monolayer three times with ice-cold PBS (pH 8.0).[6]

  • Prepare Labeling Reagent: Immediately before use, prepare a 20 mM stock solution of Azido-PEG5-NHS Ester in anhydrous DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[6]

  • Labeling Reaction:

    • Suspension Cells: Add the Azido-PEG5-NHS Ester stock solution to the cell suspension to a final concentration of 1-2 mM.

    • Adherent Cells: Add the Azido-PEG5-NHS Ester stock solution to ice-cold PBS (pH 8.0) to a final concentration of 1-2 mM and immediately add this solution to the cells, ensuring the monolayer is fully covered.

  • Incubation: Incubate the cells for 30 minutes at 4°C on a gentle rocking platform. Performing the reaction on ice minimizes the internalization of the labeling reagent.[8]

  • Quench Reaction:

    • Suspension Cells: Add Quenching Buffer to the cell suspension and incubate for 15 minutes at 4°C with gentle mixing.

    • Adherent Cells: Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer.[6]

  • Final Wash: Wash the cells three times with ice-cold PBS (pH 7.4) to remove excess quenching buffer and unreacted linker.

  • Proceed to Click Chemistry: The azide-labeled cells are now ready for fluorescent tagging via SPAAC (Protocol 3A) or CuAAC (Protocol 3B).

Protocol 3: Fluorescent Labeling via Click Chemistry

3A. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cells

This copper-free method is ideal for labeling live cells as it avoids copper-induced cytotoxicity.[3][4]

  • Prepare Cells: Use live, azide-modified cells from Protocol 1 or 2, washed and resuspended in an appropriate imaging medium or PBS.

  • Prepare Fluorophore: Prepare a stock solution of a strained alkyne fluorophore (e.g., DBCO-Cy5, DBCO-FITC) in DMSO.

  • Labeling Reaction: Add the strained alkyne-fluorophore to the cell suspension to a final concentration of 10-50 µM.

  • Incubation: Incubate for 1-2 hours at the cells' optimal growth temperature (e.g., 37°C), protected from light.[3]

  • Washing: Wash the cells three times with PBS or imaging medium to remove unincorporated fluorophore.

  • Analysis: The cells are now fluorescently labeled and ready for immediate analysis by live-cell imaging or flow cytometry.

3B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This highly efficient reaction is suitable for fixed cells. Copper catalysts can be toxic to living cells.[6][10]

  • Prepare Cells: Use azide-modified cells from Protocol 1 or 2.

  • Fixation: Resuspend cells in 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature. Wash cells three times with PBS.

  • Permeabilization (Optional): If labeling intracellular targets, resuspend the fixed cells in 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • 875 µL PBS

    • 100 µL THPTA ligand (50 mM stock, 5 mM final)

    • 10 µL Alkyne-Fluorophore (1 mM stock in DMSO, 10 µM final)

    • 10 µL CuSO₄ (100 mM stock, 1 mM final)

    • 5 µL Sodium Ascorbate (2 M stock, freshly prepared, 10 mM final) - Add last to initiate the reaction.

  • Labeling Reaction: Resuspend the fixed cell pellet in the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.[6]

  • Washing: Wash the cells three times with PBS containing 1% BSA to remove excess reagents.

  • Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by fluorescence microscopy or flow cytometry.

Protocol 4: Assessment of Cell Viability

It is crucial to assess cell health after any labeling procedure, especially when developing a new protocol.

4.1. Materials

  • Labeled and control (unlabeled) cell suspensions

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

4.2. Procedure

  • Sample Preparation: Mix a small volume of your cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Counting: Load the mixture into a hemocytometer. Using a light microscope, count the number of viable (clear, unstained) cells and non-viable (blue, stained) cells.

  • Calculation: Calculate the percentage of viable cells using the formula:

    • Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100

  • Comparison: Compare the viability of labeled cells to mock-treated control cells to determine if the labeling protocol induces significant cytotoxicity. Other methods like MTT or luminescent ATP assays can also be used for a more quantitative assessment of metabolic activity.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Weak Fluorescent Signal Inefficient metabolic incorporation or chemical labeling.Optimize the concentration and incubation time of the azide precursor or NHS ester. Ensure the NHS ester reagent is fresh and was dissolved in anhydrous DMSO immediately before use.
Incomplete click chemistry reaction.Ensure all click reaction components are fresh, especially the sodium ascorbate for CuAAC. For SPAAC, a longer incubation time may be needed.
Photobleaching.Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium for fixed-cell microscopy.
High Background Fluorescence Non-specific binding of the fluorophore.Increase the number of wash steps after the click reaction. Include a blocking agent like 1% BSA in the wash buffer for fixed cells.
Fluorophore concentration is too high.Titrate the alkyne-fluorophore to a lower concentration.
High Cell Toxicity / Low Viability High concentration of labeling reagents.Perform a dose-response curve to find the optimal, non-toxic concentration for the azide precursor and/or NHS ester.
Copper toxicity (CuAAC).Ensure you are using the CuAAC protocol only on fixed cells. For live cells, always use the SPAAC (copper-free) method.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the cell culture medium or reaction buffer is low (typically < 0.5%).

References

Troubleshooting & Optimization

troubleshooting low yield in Azido-PEG5-amine click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low product yield, encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Azido-PEG5-amine.

Frequently Asked Questions (FAQs)

Q1: My this compound click reaction has a very low or no yield. What are the most common causes?

A1: Low yields in CuAAC reactions typically stem from a few critical factors. The most common issues are the inactivation of the copper catalyst, the purity and integrity of the reagents, and suboptimal reaction conditions, including the presence of dissolved oxygen.[1] The hydrophilic nature of the this compound can also influence the ideal solvent system and may lead to aggregation at high concentrations.[2][3][4]

Q2: How can I prevent my copper catalyst from becoming inactive?

A2: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2] To maintain a catalytically active copper source:

  • Use a Reducing Agent: A reducing agent, most commonly sodium ascorbate (B8700270), is used to reduce Cu(II) to Cu(I) in situ. It is critical to use a freshly prepared solution of sodium ascorbate, as it degrades over time.[1][3]

  • Deoxygenate Solvents: Dissolved oxygen is a primary cause of Cu(I) oxidation. Before starting the reaction, thoroughly degas all solvents and the reaction mixture by bubbling an inert gas, such as argon or nitrogen, through them.[1]

  • Utilize a Stabilizing Ligand: A suitable ligand is essential for protecting the Cu(I) catalyst from oxidation and dissociation.[3][5][6]

Q3: Which copper-stabilizing ligand should I use, and in what amount?

A3: The choice of ligand is crucial for stabilizing the Cu(I) catalyst.[5][7] For reactions in organic solvents, tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often used.[7][8] For reactions in aqueous media, which are common for PEGylated molecules, a water-soluble ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is highly recommended as it improves biocompatibility and prevents copper-mediated damage to biomolecules.[5][8] The ligand-to-copper ratio is also critical; a ratio of 1:1 to 5:1 is typically recommended to ensure the copper ion is properly chelated and stabilized.[1][2]

Q4: I've confirmed my catalyst is active. What reaction conditions should I optimize?

A4: If catalyst activity is not the issue, optimizing the reaction conditions is the next step:

  • Reactant Stoichiometry: While the theoretical ratio of azide (B81097) to alkyne is 1:1, using a slight excess (e.g., 1.1 to 2 equivalents) of one reactant (whichever is more accessible or stable) can help drive the reaction to completion.[1][9]

  • Solvent System: The hydrophilic PEG spacer in this compound gives it good solubility in water.[3] Effective solvent systems often include mixtures of water with co-solvents like DMSO, t-butanol, or DMF to ensure all reactants remain fully dissolved.[3][9]

  • pH: The CuAAC reaction is generally robust across a wide pH range (typically 4 to 12).[3][10] However, for specific substrates, the optimal pH may need to be determined empirically.

  • Temperature and Time: Most click reactions proceed efficiently at room temperature within 1-4 hours.[2] For sterically hindered substrates or sluggish reactions, gentle heating (e.g., 37-50°C) or extended reaction times (up to 24 hours) may be necessary.[3][4][9]

Q5: I observe precipitation or cloudiness in my reaction mixture. What is happening and how can I fix it?

A5: Precipitation is often caused by the aggregation of PEGylated reagents or products, especially at high concentrations in aqueous buffers.[2] This can sequester reactants and halt the reaction.[4] To address this:

  • Reduce Concentration: Lower the concentration of the PEGylated starting materials.[2]

  • Add a Co-solvent: Introducing an organic co-solvent like DMSO can help maintain the solubility of all species.[2]

  • Adjust Buffer Conditions: Modifying the pH or ionic strength of the reaction buffer can sometimes prevent aggregation.[2]

Q6: Could side reactions be consuming my starting materials?

A6: Yes, several side reactions can compete with the desired cycloaddition:

  • Alkyne Homodimerization: In the presence of copper and oxygen, terminal alkynes can undergo oxidative coupling to form diynes, which consumes the alkyne starting material.[2] This is another reason why deoxygenating the reaction and using a stabilizing ligand is critical.

  • Buffer Interference: Avoid amine-containing buffers like Tris or glycine, as the amine groups can chelate the copper catalyst, rendering it inactive.[2] Phosphate-buffered saline (PBS) is a common and effective choice.[3]

  • Azide Reduction: If using phosphine-based reagents in your workflow, be aware that they can reduce azides to amines via the Staudinger reaction, consuming your azido-PEG reagent.[11]

Troubleshooting Workflow

The following diagram provides a systematic approach to diagnosing the cause of low reaction yield.

TroubleshootingWorkflow start Low or No Product Yield q_catalyst Is the Copper Catalyst Active? start->q_catalyst a_catalyst_no NO q_catalyst->a_catalyst_no No q_reagents Are Reagents Pure & Stoichiometry Correct? q_catalyst->q_reagents Yes sol_catalyst1 Use Freshly Prepared Sodium Ascorbate a_catalyst_no->sol_catalyst1 sol_catalyst2 Thoroughly Degas Solvents and Mixture sol_catalyst1->sol_catalyst2 sol_catalyst3 Use a Stabilizing Ligand (e.g., THPTA) sol_catalyst2->sol_catalyst3 a_reagents_no NO q_reagents->a_reagents_no No q_conditions Are Reaction Conditions Optimal? q_reagents->q_conditions Yes sol_reagents1 Verify Purity of Azide and Alkyne a_reagents_no->sol_reagents1 sol_reagents2 Use Slight Excess (1.1-2x) of One Reagent sol_reagents1->sol_reagents2 sol_reagents3 Ensure Proper Storage of this compound (-20°C) sol_reagents2->sol_reagents3 a_conditions_no NO q_conditions->a_conditions_no No success Yield > 80% q_conditions->success Yes sol_conditions1 Optimize Solvent System (e.g., add DMSO co-solvent) a_conditions_no->sol_conditions1 sol_conditions2 Adjust pH and Temperature sol_conditions1->sol_conditions2 sol_conditions3 Check for Aggregation; Reduce Concentration if Needed sol_conditions2->sol_conditions3 sol_conditions4 Avoid Incompatible Buffers (e.g., Tris) sol_conditions3->sol_conditions4

Caption: A step-by-step workflow for troubleshooting low yield in CuAAC reactions.

Quantitative Data Summary

For successful conjugation, optimizing the concentration and ratios of reaction components is key. The following table provides recommended starting points for a typical CuAAC reaction.

ComponentRecommended Concentration / RatioNotes
Copper Source (e.g., CuSO₄)50 µM to 500 µMHigher concentrations can sometimes damage sensitive biomolecules.[1][7]
Reducing Agent (Sodium Ascorbate)1 mM to 10 mM (20-50 eq. to Cu)Always prepare fresh. A significant excess ensures the copper remains in the Cu(I) state.[1][9]
Stabilizing Ligand (e.g., THPTA)1:1 to 5:1 (Ligand:Copper)A 5:1 ratio is often recommended for bioconjugation to fully protect the biomolecule and stabilize the catalyst.[2]
Reactant Stoichiometry (Azide:Alkyne)1:1.1 to 1:2A slight excess of the more stable or accessible reagent can improve yield.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a starting point for the conjugation of an alkyne-modified molecule to this compound.

Reagent Preparation:

  • Prepare a stock solution of your alkyne-containing molecule and this compound in a degassed buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

  • Prepare a stock solution of the copper source (e.g., 20 mM CuSO₄ in degassed water).[8]

  • Prepare a stock solution of the ligand (e.g., 100 mM THPTA in degassed water).[8]

  • Immediately before use , prepare a stock solution of the reducing agent (e.g., 100-300 mM sodium ascorbate in degassed water).[1][8]

Reaction Setup:

  • In a reaction tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand-to-copper molar ratio is common) and let it sit for 2-3 minutes.[2][12]

  • In a separate tube, combine the this compound and the alkyne-containing molecule to their desired final concentrations.

  • Add the catalyst premix to the azide/alkyne mixture and mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2][12]

Incubation and Monitoring:

  • Incubate the reaction at room temperature for 1-4 hours. If using fluorescent reagents, protect the reaction from light.[2]

  • Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC, until the starting materials are consumed.

Purification:

  • Once the reaction is complete, the product can be purified to remove excess reagents and the catalyst. Common methods include size-exclusion chromatography (SEC) or reversed-phase HPLC.[12]

Protocol 2: Systematic Optimization of Reaction Conditions

To maximize yield, systematically vary key parameters in a series of small-scale trial reactions.

Design of Experiments:

  • Set up an array of small-scale reactions (e.g., 20-50 µL final volume).

  • Vary one parameter at a time while keeping others constant, based on the recommendations in the table above.

    • Copper Concentration: Test a range from 50 µM to 500 µM.

    • Ligand:Copper Ratio: Evaluate ratios of 1:1, 2:1, and 5:1.

    • Temperature: Compare reactions run at 4°C (overnight), room temperature, and 37°C.

  • Analyze the results of each reaction by LC-MS or another quantitative method to determine the optimal conditions for your specific system.[1]

CuAAC Reaction Mechanism

The diagram below illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I)-Ligand (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Alkyne R1-Alkyne Alkyne->Cu_Acetylide Metallacycle Intermediate Metallacycle Cu_Acetylide->Metallacycle Azide This compound Azide->Metallacycle Metallacycle->CuI regenerates catalyst Product Triazole Product Metallacycle->Product Protonolysis

Caption: The catalytic cycle for the CuAAC click chemistry reaction.

References

preventing the reduction of the azide group in Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals. It provides guidance on preventing the unwanted reduction of the azide (B81097) group in Azido-PEG5-amine during conjugation and other synthetic procedures. Here, you will find troubleshooting advice and frequently asked questions to help ensure the integrity of your azide-functionalized molecules and the success of your experiments.

Troubleshooting Guide: Preventing Unwanted Azide Reduction

This guide addresses specific issues you might encounter related to the stability of the azide group in your experimental workflows.

Issue 1: Low or No Yield in a Conjugation Reaction Involving a Reducing Agent

Question: I am performing a conjugation reaction that requires the reduction of disulfide bonds in my protein before labeling with an this compound reagent. My final yield is very low. I suspect the azide group is being reduced. What is the likely cause?

Answer: The most probable cause is your choice of reducing agent. Many common thiol-based reducing agents, as well as certain phosphines, are known to reduce azides to primary amines.[1][2][3] This side reaction consumes your azide-functionalized reagent, making it unavailable for the intended conjugation (e.g., click chemistry), thus leading to poor yields.

Recommended Solutions:

  • Sequential Reaction: The most reliable method is to first reduce the disulfide bonds, then completely remove the reducing agent before adding your this compound.[2] Removal can be accomplished via:

    • Spin filtration / Buffer exchange

    • Dialysis

    • Desalting columns[2]

  • Use of Azide-Compatible Reagents: If a sequential process is not feasible, consider alternative reagents. However, the safest approach remains the separation of reduction and labeling steps.[2]

Table 1: Compatibility of Common Reducing Agents with Azide Groups

ReagentChemical ClassCompatibility with AzidesRecommendation
Dithiothreitol (DTT) ThiolIncompatible Known to reduce azides to amines.[2][4] Avoid simultaneous use.
2-Mercaptoethanol (BME) ThiolIncompatible Known to reduce azides. Avoid simultaneous use.[2]
Tris(2-carboxyethyl)phosphine (TCEP) PhosphineIncompatible Known to reduce azides. Avoid simultaneous use.[2]
Triphenylphosphine (TPP) PhosphineIncompatible Reduces azides via the Staudinger reaction.[5][6] Do not use unless this is the intended reaction.
Sodium Borohydride (NaBH₄) HydrideIncompatible A strong reducing agent that will reduce azides.[3][7]
Lithium Aluminium Hydride (LiAlH₄) HydrideIncompatible A very strong reducing agent that will readily reduce azides.[1][3]
Catalytic Hydrogenation (H₂/Pd/C) HydrogenolysisIncompatible A standard method for reducing azides to amines.[1]
Issue 2: How to Confirm if Azide Reduction Has Occurred

Question: I suspect my this compound has been unintentionally converted to an amine. How can I verify this?

Answer: The most direct and definitive method for confirming the reduction of an azide to an amine is mass spectrometry (LC-MS) .[2] This technique allows you to precisely measure the molecular weight of your starting material and product.

  • The azide group (-N₃) has a mass of approximately 42.01 Da.

  • The resulting primary amine group (-NH₂) has a mass of approximately 16.02 Da.

If reduction has occurred, you will observe a characteristic net mass loss of 26.0 Da in your molecule.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of this compound? this compound is a heterobifunctional linker.[8] It contains:

  • An azide group (-N₃) , which is used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9][10]

  • A primary amine group (-NH₂) , which can be used for conjugation to molecules containing carboxylic acids, activated NHS esters, or carbonyls.[8][10]

  • A hydrophilic PEG5 spacer , which enhances solubility in aqueous media.[10]

Q2: Which common laboratory reagents should I be most concerned about causing azide reduction? You should avoid the simultaneous presence of your azide-containing molecule with strong reducing agents. Key reagents to avoid include thiol-based compounds like DTT and BME, phosphines like TCEP and triphenylphosphine, complex metal hydrides like LiAlH₄ and NaBH₄, and catalytic hydrogenation conditions (e.g., H₂ over Pd/C).[1][2][3]

Q3: Are there any "azide-safe" reducing agents? While the safest strategy is always to perform reduction and azide-based conjugation sequentially, some conditions are milder than others.[2] However, a universally "safe" reducing agent that is also effective for purposes like disulfide bond cleavage is not readily available, as the conditions that reduce disulfides often also reduce azides. The compatibility can be highly dependent on pH, temperature, and reaction time.[2] Therefore, removal of the reducing agent prior to adding the azide compound is the most robust experimental design.[2]

Q4: My antibody storage buffer contains sodium azide (NaN₃). Do I need to remove it before conjugation? Yes. Although sodium azide is the source of the azide functional group, its presence as a preservative in buffers can interfere with certain conjugation reactions.[2] Specifically, it can compete in reactions or affect reagents, particularly in amine-reactive conjugations involving NHS esters. It is standard practice to remove sodium azide from buffers by dialysis or buffer exchange before proceeding with bioconjugation.[2]

Experimental Protocols
Protocol 1: Sequential Disulfide Reduction and Azide Labeling

This protocol describes the recommended workflow for labeling a protein with this compound after reducing its internal disulfide bonds.

  • Disulfide Reduction:

    • Dissolve your protein in a suitable buffer (e.g., PBS, pH 7.2-7.5).

    • Add a 10-20 fold molar excess of a reducing agent (e.g., DTT or TCEP).

    • Incubate at room temperature for 1-2 hours.

  • Removal of Reducing Agent:

    • Remove the reducing agent completely using a desalting column or spin filtration device with a molecular weight cutoff (MWCO) appropriate for your protein.

    • Wash the protein with 3-4 volumes of degassed, nitrogen-purged buffer (e.g., PBS, pH 7.4) to ensure all traces of the reducing agent are gone.

  • Azide Labeling (via Amine-Reactive Conjugation):

    • Immediately after removing the reducing agent, add your this compound reagent (if it has been activated, e.g., as an NHS ester) to the protein solution. Use a 10-20 fold molar excess of the labeling reagent.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the excess, unreacted this compound reagent using a desalting column, spin filtration, or dialysis.

Protocol 2: Analysis of Azide Reduction by LC-MS

This protocol outlines the general steps to confirm the integrity of your this compound or its conjugate.

  • Sample Preparation:

    • Prepare a small aliquot (5-10 µL) of your starting this compound reagent as a control.

    • Prepare a similar aliquot of your final reaction mixture or purified product.

    • Dilute the samples in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration suitable for your mass spectrometer (typically in the µM range).

  • LC-MS Analysis:

    • Inject the samples onto a suitable liquid chromatography column (e.g., a C18 column) to separate the components.

    • Elute the components into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Interpretation:

    • Analyze the spectrum for the control sample to identify the peak corresponding to the correct mass of the intact this compound.

    • Analyze the spectrum for your experimental sample. Look for a new peak with a mass that is 26.0 Da less than the mass of the starting material. The presence of this peak confirms the reduction of the azide group to an amine.

Troubleshooting Workflow

// Node Definitions start [label="Start:\nLow Conjugation Yield or\nSuspected Side Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Step 1: Review Reagents\nWere reducing agents used\nsimultaneously with azide?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Yes Path yes_path [label="Yes", color="#EA4335"]; cause_reduction [label="Likely Cause:\nAzide reduction by agents\nlike DTT, TCEP, or Phosphines.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_sequential [label="Solution A:\nUse Sequential Workflow\n1. Reduce Protein\n2. REMOVE Reductant\n3. Add Azide-PEG", fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Path no_path [label="No", color="#4285F4"]; check_other_causes [label="Step 2: Investigate Other Causes", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Other Causes phosphine_cause [label="Potential Cause:\nPresence of other reducing\nreagents (e.g., phosphine-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; harsh_ph_cause [label="Potential Cause:\nExtreme pH or high temperature\ndegrading the linker", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Verification verify [label="Step 3: Verify Reduction\nby Mass Spectrometry (LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mass_shift [label="Look for Mass Loss of 26.0 Da\n(-N₃ → -NH₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Edges start -> check_reagents; check_reagents -> cause_reduction [label="Yes", color="#EA4335"]; cause_reduction -> solution_sequential [style=bold, color="#34A853"];

check_reagents -> check_other_causes [label="No", color="#4285F4"]; check_other_causes -> phosphine_cause [label=" e.g., Staudinger\n Ligation? "]; check_other_causes -> harsh_ph_cause [label=" Reaction\n Conditions? "];

{rank=same; cause_reduction; check_other_causes}

phosphine_cause -> verify [style=dashed]; harsh_ph_cause -> verify [style=dashed]; solution_sequential -> verify [label="Verify Success", style=dashed, color="#34A853"];

verify -> mass_shift [style=bold]; } }

Caption: Troubleshooting workflow for diagnosing and preventing the reduction of this compound.

References

managing side reactions during Azido-PEG5-amine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the conjugation of this compound to molecules containing carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It contains two primary reactive groups: an amine group (-NH2) and an azide (B81097) group (-N3), separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The amine group is reactive towards activated carboxylic acids, such as NHS esters, while the azide group is used in "click chemistry" reactions, like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] The PEG spacer enhances solubility in aqueous media.[1][2]

Q2: What is the most common method for conjugating the amine group of this compound?

The most common method for conjugating the primary amine of this compound is through amidation with a carboxyl group using carbodiimide (B86325) chemistry. This typically involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate then readily reacts with the primary amine of this compound to form a stable amide bond.[5][6]

Q3: What are the optimal pH conditions for EDC/NHS coupling with this compound?

The EDC/NHS coupling reaction involves two steps with different optimal pH ranges:

  • Activation of the carboxyl group: This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[4][7][8]

  • Coupling to the primary amine: The reaction of the NHS ester with the primary amine is favored at a neutral to slightly basic pH, typically in the range of 7.0-8.5.[4][9][10] For optimal results, a two-step protocol with pH adjustment is often recommended.[4]

Q4: What types of buffers should be used for the conjugation reaction?

It is crucial to use non-amine-containing buffers, as primary amines in the buffer will compete with the this compound for reaction with the NHS ester.[7][10] Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES.[4][7][9] Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation step but can be used to quench the reaction.[7][9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to carboxyl-containing molecules using EDC/NHS chemistry.

Problem Potential Cause Recommended Solution
Low or no conjugation yield Suboptimal pH: Incorrect pH for either the activation or coupling step.Verify the pH of your reaction buffers. Consider a two-step protocol where activation is performed at pH 4.5-6.0, followed by adjustment to pH 7.0-8.5 for the coupling step.[4]
Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.[4][11]Use fresh, high-quality EDC and NHS. Allow reagent vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[4][10]
Inappropriate Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates.Use non-amine-containing buffers such as PBS, MES, or HEPES for the reaction.[4][7]
Hydrolysis of NHS ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH.[9]Perform the reaction promptly after the activation step. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis.[12]
Presence of unexpected side products N-acylisourea formation: The O-acylisourea intermediate formed by EDC can rearrange to a stable N-acylisourea byproduct that is unreactive towards amines.The addition of NHS or Sulfo-NHS minimizes this side reaction by converting the O-acylisourea to a more stable NHS ester.[5]
Intra- or intermolecular crosslinking of the amine-containing molecule: If the molecule to be conjugated has multiple carboxyl groups, self-conjugation can occur.Use a molar excess of this compound to favor the desired reaction.
Reduction of the azide group: The azide group can be reduced to an amine in the presence of certain reducing agents like DTT or some phosphines.[1]Avoid the use of reducing agents that are incompatible with azides. If a reducing agent is necessary, consider using TCEP.
Difficulty in purifying the final conjugate Presence of unreacted this compound: Inefficient removal of excess linker.Use an appropriate purification method based on the size and properties of your conjugate, such as size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane.[1][8]
Presence of EDC/NHS byproducts: Residual activation reagents and their byproducts in the final product.Quench the reaction with an amine-containing buffer like Tris or hydroxylamine (B1172632).[7] Purify the conjugate using dialysis or desalting columns.[4]

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by the molar ratios of the reagents. The following table provides a summary of commonly used molar ratios.

Reagent Typical Molar Excess (relative to Carboxyl Groups) Reference
EDC 2- to 10-fold[4]
NHS/Sulfo-NHS 2- to 5-fold[4]
This compound 10- to 50-fold[8]

The stability of the NHS ester is highly dependent on the pH of the solution. The table below shows the half-life of an NHS ester at different pH values.

pH Half-life of NHS ester Reference
7.04-5 hours (at 0°C)[9]
8.610 minutes (at 4°C)[9]
9.0< 9 minutes[13]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Carboxyl-Containing Molecule

This protocol is recommended to minimize side reactions.

  • Reagent Preparation:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening the vials to prevent moisture condensation.[5]

    • Prepare a stock solution of the carboxyl-containing molecule in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0).[8]

    • Prepare fresh solutions of EDC and NHS in activation buffer immediately before use.[4]

    • Prepare a stock solution of this compound in a coupling buffer (e.g., PBS, pH 7.4).[8]

  • Activation of Carboxyl Groups:

    • To the solution of the carboxyl-containing molecule, add EDC (2-10 fold molar excess) and NHS (2-5 fold molar excess).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[4]

  • Conjugation with this compound:

    • Immediately after activation, add the desired amount of this compound (10-50 fold molar excess) to the activated molecule solution.[8]

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris or hydroxylamine to a final concentration of 10-50 mM) to the reaction mixture.[4][8]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active NHS esters.[8]

  • Purification of the Conjugate:

    • Remove unreacted this compound and reaction byproducts using a suitable purification method, such as a desalting column, dialysis, or size-exclusion chromatography.[8]

Analytical Characterization:

The success of the conjugation can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.[1][14]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify the degree of labeling.[1][15]

  • NMR Spectroscopy: To provide detailed structural information.[1]

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) cluster_quenching Quenching cluster_purification Purification Carboxyl_Molecule Carboxyl-containing Molecule Activated_Molecule NHS-activated Molecule Carboxyl_Molecule->Activated_Molecule 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Molecule Conjugate Azido-PEG5-Conjugate Activated_Molecule->Conjugate 2h RT or O/N 4°C Azido_PEG5_amine This compound Azido_PEG5_amine->Conjugate Quenched_Mixture Quenched Reaction Mixture Conjugate->Quenched_Mixture 15-30 min, RT Quenching_Buffer Quenching Buffer (e.g., Tris) Quenching_Buffer->Quenched_Mixture Purification Purification (SEC, Dialysis) Quenched_Mixture->Purification Pure_Conjugate Purified Conjugate Purification->Pure_Conjugate

Caption: Experimental workflow for the two-step EDC/NHS conjugation of this compound.

Reaction_Mechanism R_COOH R-COOH O_acylisourea O-acylisourea (unstable intermediate) R_COOH->O_acylisourea EDC EDC EDC->O_acylisourea NHS NHS Azido_PEG_NH2 Azido-PEG5-NH2 Amide_bond R-CO-NH-PEG5-Azide (Stable Amide Bond) Azido_PEG_NH2->Amide_bond NHS_ester R-CO-NHS (NHS ester) O_acylisourea->NHS_ester + NHS N_acylisourea N-acylisourea (side product) O_acylisourea->N_acylisourea rearrangement NHS_ester->Amide_bond

Caption: Reaction mechanism for EDC/NHS mediated amidation showing the desired pathway and a potential side reaction.

Troubleshooting_Logic Start Low Conjugation Yield Check_pH Is pH optimal? (Activation: 4.5-6.0, Conjugation: 7.0-8.5) Start->Check_pH Check_Reagents Are reagents fresh and handled correctly? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH / Use two-step protocol Check_pH->Adjust_pH No Check_Buffer Is the buffer non-amine containing? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents Use fresh EDC/NHS Check_Reagents->Use_Fresh_Reagents No Success Yield Improved Check_Buffer->Success Yes Change_Buffer Change to PBS, MES, or HEPES Check_Buffer->Change_Buffer No Adjust_pH->Check_Reagents Use_Fresh_Reagents->Check_Buffer Change_Buffer->Success

Caption: Troubleshooting logic for low conjugation yield in this compound reactions.

References

optimizing reaction buffer and pH for Azido-PEG5-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with Azido-PEG5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for bioconjugation experiments. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues you might encounter.

Section 1: Reactions Involving the AMINE Group

This section focuses on the conjugation of this compound via its primary amine, typically by reacting it with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry for conjugating this compound to a carboxylic acid? The conjugation is typically a two-step process using carbodiimide (B86325) chemistry.[1]

  • Activation Step: The carboxylic acid on your target molecule is activated with a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a more stable NHS ester intermediate.[1]

  • Coupling Step: The primary amine of this compound performs a nucleophilic attack on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[2][3]

Q2: What is the optimal pH for each step of the amine coupling reaction? Optimal pH is critical and differs for the activation and coupling steps. A two-step protocol with pH adjustment is highly recommended for maximum efficiency.[1]

  • Activation (Carboxylic Acid → NHS Ester): The most efficient pH range is slightly acidic, between 4.5 and 6.0 .[1]

  • Coupling (NHS Ester + Amine): The reaction with the primary amine is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5 .[4][5] At this pH, the amine is sufficiently deprotonated and nucleophilic.[6]

Q3: Which buffers should I use for the amine coupling reaction? The choice of buffer is critical to avoid competing reactions.

  • Activation Step (pH 4.5-6.0): Use a buffer that does not contain primary amines or carboxylates. MES buffer (2-(N-morpholino)ethanesulfonic acid) is a common and effective choice.[1]

  • Coupling Step (pH 7.0-8.5): Use a non-amine-containing buffer. Phosphate-buffered saline (PBS) , borate (B1201080) buffer, or carbonate/bicarbonate buffers are suitable.[2][5][7] Avoid buffers like Tris or glycine, as their primary amines will compete with your this compound, reducing the yield.[5][7]

Q4: Why is my conjugation yield low when reacting the amine group? Low yield is a common problem that can often be traced to a few key factors:

  • Suboptimal pH: The pH for either the activation or coupling step was outside the optimal range.[1]

  • Hydrolysis of NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at high pH. This competing reaction inactivates the ester before it can react with the amine.[8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2]

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to degradation and loss of activity.[1][5]

  • Interfering Buffer Components: Using buffers containing primary amines (e.g., Tris) will quench the reaction.[5]

Troubleshooting Guide: Low Yield in Amine Coupling
Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH Verify the pH of your buffers before use. For a two-step reaction, use MES buffer at pH 4.5-6.0 for activation and then adjust to pH 7.2-8.5 with a phosphate (B84403) or borate buffer for coupling.[1][4]
Hydrolysis of Intermediates Prepare EDC and NHS solutions immediately before use and add them to the reaction without delay.[9] Proceed to the coupling step promptly after the 15-minute activation. Consider using Sulfo-NHS for increased stability of the active ester in aqueous solutions.[1]
Inactive Reagents (EDC/NHS) Use fresh, high-quality EDC and NHS. Equilibrate reagent vials to room temperature before opening to prevent moisture condensation.[1][9]
Competing Amines in Buffer Ensure your buffers are free of primary amines. Do not use Tris or glycine. Use PBS, MES, or borate buffers.[5]
Multiple or Unwanted Products Reaction with other functional groups While NHS esters primarily target primary amines, side reactions with hydroxyl groups (Ser, Thr, Tyr) can occur.[4] To favor N-terminal modification over lysine (B10760008) modification, consider running the reaction at a slightly lower pH (~7.0).[1]
Difficulty in Purification Excess Unreacted PEG An insufficient molar excess of the target molecule can leave a large amount of unreacted this compound. Optimize the molar ratio of reactants; a common starting point is a 5- to 50-fold molar excess of the PEG reagent over the protein/molecule.[5][10]
Quantitative Data: pH and NHS Ester Stability

The stability of the NHS ester intermediate is highly pH-dependent. As pH increases, the rate of hydrolysis competes more significantly with the desired amine reaction.

pH Value Half-life of NHS Ester Implication for Reaction
7.0 (at 0°C)~4-5 hours[2]Relatively stable, but amine reactivity is lower.
8.0~125-210 minutes[11]A good compromise between amine reactivity and ester stability.
8.5~130-180 minutes[11]Increased amine reactivity, but faster hydrolysis. Work quickly.
8.6 (at 4°C)~10 minutes[2]Very rapid hydrolysis; reaction efficiency is likely to be poor.
9.0~110-125 minutes[11]Very rapid hydrolysis; generally not recommended unless the amidation reaction is extremely fast.[11]

Table data compiled from multiple sources providing ranges for different NHS ester molecules.[2][11]

Experimental Protocol: Two-Step Amine Coupling

This protocol describes the activation of a carboxylic acid on a target molecule (e.g., a protein) and subsequent conjugation to this compound.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5[12]

  • Reagents: EDC, Sulfo-NHS, this compound

  • Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0[12]

Procedure:

  • Molecule Preparation: Dissolve your carboxylate-containing molecule in ice-cold Activation Buffer.

  • Reagent Preparation: Prepare 10 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.[7] Prepare a stock solution of this compound in the reaction buffer.

  • Activation Step: Add a 2-10 fold molar excess of EDC and Sulfo-NHS to the molecule solution.[1] Incubate for 15-30 minutes at room temperature with gentle mixing.[12]

  • pH Adjustment: Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer or by performing a rapid buffer exchange using a desalting column.[1]

  • Coupling Step: Add the this compound solution to the activated molecule. A slight molar excess of the PEG linker may be used.[12] Incubate for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Quenching (Optional): To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes.[1][12]

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)) to remove unreacted reagents.[1]

Visualizations: Amine Coupling Workflow & Troubleshooting

AmineCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step start Target Molecule (-COOH) reagents Add EDC & Sulfo-NHS start->reagents MES Buffer pH 4.5 - 6.0 activate Activated NHS Ester reagents->activate 15-30 min @ RT couple Stable Amide Bond (Conjugate) activate->couple Adjust to pH 7.2 - 8.5 (e.g., PBS Buffer) peg This compound (-NH2) peg->couple purify Purification (SEC / IEX) couple->purify Optional Quench (e.g., Tris)

Caption: Workflow for two-step conjugation to the amine group of this compound.

TroubleshootingAmine start Low Conjugation Yield? ph_check Check pH of Buffers start->ph_check Yes reagent_check Check Reagents (EDC/NHS) start->reagent_check Yes buffer_check Check Buffer Composition start->buffer_check Yes ph_activation Activation pH < 4.5 or > 6.0? ph_check->ph_activation ph_coupling Coupling pH < 7.0 or > 8.5? ph_activation->ph_coupling No ph_solution Solution: Adjust pH to optimal range ph_activation->ph_solution Yes ph_coupling->ph_solution Yes reagent_quality Reagents old or improperly stored? reagent_check->reagent_quality reagent_solution Solution: Use fresh, high-quality reagents reagent_quality->reagent_solution Yes buffer_amines Buffer contains Tris or Glycine? buffer_check->buffer_amines buffer_solution Solution: Use non-amine buffer (PBS, MES, Borate) buffer_amines->buffer_solution Yes

Caption: Troubleshooting logic for low yield in NHS ester-amine coupling reactions.

Section 2: Reactions Involving the AZIDE (B81097) Group (Click Chemistry)

This section focuses on conjugating a molecule to the azide terminus of this compound using click chemistry, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of using the azide group for conjugation? The azide group is one half of a "click chemistry" pair. It reacts very specifically with an alkyne-functionalized molecule to form a stable triazole linkage.[13] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups. The two main types are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Uses a copper(I) catalyst to join a terminal alkyne and an azide.[14][15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with the azide.[14][16]

Q2: What is the optimal buffer and pH for a CuAAC reaction? CuAAC reactions are robust and can work over a wide pH range (typically 4-12).[17] However, they are most commonly performed in aqueous buffers at or near neutral pH (e.g., PBS at pH 7.4) .[14] The choice of buffer is less restrictive than for NHS-ester chemistry, but you must avoid buffers containing chelating agents like EDTA, which will sequester the copper catalyst. Also, avoid buffers containing sodium azide for obvious reasons.[18]

Q3: My CuAAC "click" reaction is not working. What could be wrong?

  • Copper Catalyst Issues: The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state. The reaction requires a reducing agent, typically sodium ascorbate (B8700270) , to be added fresh to reduce Cu(II) (from a CuSO₄ source) to Cu(I) in situ.[15]

  • Ligand Absence/Degradation: A copper-stabilizing ligand, such as THPTA , is often required to prevent copper precipitation and protect the target molecule from damage.[15]

  • Poor Reagent Quality: Verify the purity and integrity of your alkyne-containing molecule and the this compound.[17]

  • Oxygen Exposure: Oxygen can oxidize the Cu(I) catalyst. While not always necessary for small-scale reactions, degassing solvents can sometimes improve yields.[17]

Experimental Protocol: CuAAC "Click" Reaction

This protocol describes the conjugation of this compound to an alkyne-modified molecule.

Materials:

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reagents: Alkyne-modified molecule, this compound

  • Catalyst/Reagent Stock Solutions:

    • Copper(II) Sulfate (CuSO₄) in water (e.g., 20-100 mM)[15]

    • Ligand (e.g., THPTA) in water (e.g., 100-200 mM)[15]

    • Sodium Ascorbate in water (prepare fresh, e.g., 100-300 mM)[15]

Procedure:

  • Reagent Preparation: Dissolve the alkyne-modified molecule and the this compound in the Reaction Buffer. A 3- to 10-fold molar excess of one component is often used to drive the reaction.[19]

  • Prepare Catalyst Premix: In a separate tube, incubate CuSO₄ with the ligand (e.g., THPTA) in a 1:2 to 1:5 molar ratio for several minutes before adding to the reaction.[15][19]

  • Initiate Reaction: Add the reagents to the main reaction tube in the following order: a. The catalyst premix (e.g., to a final concentration of 0.1-1 mM CuSO₄).[19] b. Freshly prepared sodium ascorbate (e.g., to a final concentration of 1-5 mM).[15][19]

  • Incubation: Gently agitate or stir the reaction at room temperature. Reactions are often complete within 1-4 hours, and sometimes as fast as 15-60 minutes.[15][19] Protect the reaction from light if using fluorescent molecules.[19]

  • Purification: Purify the final conjugate using an appropriate method (e.g., SEC, RP-HPLC, or dialysis) to remove the copper catalyst and excess reagents.[14]

Visualization: CuAAC Click Chemistry Workflow

ClickChemistryWorkflow cluster_reactants Reactants cluster_catalyst azide This compound reaction Combine in Buffer (e.g., PBS pH 7.4) Incubate 1-4h @ RT azide->reaction alkyne Alkyne-Modified Molecule alkyne->reaction Click Click Cocktail Cocktail Reagents Reagents catalyst CuSO4 (Copper Source) catalyst->reaction reducer Sodium Ascorbate (Reducing Agent) reducer->reaction ligand THPTA (Ligand) ligand->reaction product Stable Triazole Linkage (Conjugated Product) reaction->product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Technical Support Center: Azido-PEG5-amine CuAAC Catalyst Selection and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving Azido-PEG5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a catalyst system for the CuAAC reaction with this compound?

A1: A common and effective starting point is an in situ generated Cu(I) catalyst system. This typically involves using a Copper(II) sulfate (B86663) (CuSO₄) salt in combination with a reducing agent, most commonly sodium ascorbate (B8700270).[1][2] To enhance reaction efficiency and protect sensitive biomolecules from copper-mediated damage, a stabilizing ligand is crucial.[1][2][3] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended water-soluble ligand for bioconjugation applications.[4][5]

Q2: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and when should I choose one over the other for my this compound conjugation?

A2: The primary difference is the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst for a rapid and highly regioselective reaction, yielding a 1,4-disubstituted triazole.[5][6] SPAAC, on the other hand, is a copper-free reaction that uses a strained cyclooctyne, making it ideal for applications in living systems or where copper cytotoxicity is a concern.[4][5] Choose CuAAC when reaction speed is critical and the presence of copper is tolerable. Opt for SPAAC for in vivo applications or when working with highly sensitive biological systems.[5]

Q3: My alkyne-containing molecule is poorly soluble in aqueous buffers. How can I improve solubility for the CuAAC reaction?

A3: To improve the solubility of hydrophobic reactants, you can add an organic co-solvent to the aqueous reaction buffer. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used.[4] It is advisable to keep the final concentration of the organic co-solvent low (typically <10%) to avoid potential denaturation if you are working with proteins.[4] In some cases, performing the reaction in denaturing or solvating conditions can also help expose buried alkyne groups.[1]

Q4: How can I remove the copper catalyst and unreacted this compound after the reaction?

A4: Several purification techniques can be employed. Size Exclusion Chromatography (SEC) is highly effective for separating the larger PEGylated conjugate from smaller unreacted PEG linkers and low molecular weight impurities.[5] Ion Exchange Chromatography (IEX) can be used to separate molecules based on charge, which may be altered upon PEGylation.[5] For removal of the copper catalyst, a chelating agent like EDTA can be added to the reaction mixture upon completion.[5] Dialysis or ultrafiltration are also useful for removing small molecule impurities and unreacted reagents.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Oxidation of Cu(I) catalyst - Degas all buffers and solutions thoroughly with an inert gas (e.g., argon or nitrogen) before use.[5] - Perform the reaction under an inert atmosphere.[5] - Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) from oxidation.[4][5] - Ensure the sodium ascorbate solution is freshly prepared.[4]
Insufficient Reducing Agent - Use an adequate excess of the reducing agent (e.g., sodium ascorbate). A 3- to 10-fold excess is common.[2][5]
Inaccessible Alkyne/Azide (B81097) Groups - For large biomolecules, reactive groups may be buried within hydrophobic regions. Consider adding a denaturing or solvating agent like DMSO to the reaction mixture.[1][5]
Interference from Buffers or Additives - Avoid amine-containing buffers such as Tris or glycine, as they can chelate copper and inhibit the reaction.[2][5] Phosphate (B84403) buffers are a good alternative.[4] - Avoid using phosphines like TCEP as reducing agents, as they can interfere with the CuAAC reaction.[1][5]
Incorrect Order of Reagent Addition - A recommended order of addition is to first mix the CuSO₄ with the ligand, add this premix to the solution of your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate solution.[7]

Issue 2: Presence of Side Products

Possible Cause Troubleshooting Steps
Homodimerization of Terminal Alkynes - This oxidative coupling is a common side reaction.[5] - Ensure the reaction is performed under an inert atmosphere and that all solutions are degassed. - The use of a stabilizing ligand and an adequate amount of reducing agent can help minimize this side reaction.
Aggregation of PEGylated Product - High concentrations of PEG reagents can lead to aggregation.[5] - Reduce the concentration of the this compound and/or the substrate. - Modify the reaction environment by adjusting the pH or ionic strength. - Consider adding excipients known to reduce protein aggregation if working with biomolecules.
Modification of Biomolecules - Copper and sodium ascorbate can generate reactive oxygen species that may oxidize sensitive amino acid residues (e.g., histidine, arginine).[2] - Use a copper-chelating ligand to protect the biomolecule. A 5:1 ligand to copper ratio is often recommended.[1]

Quantitative Data Summary

Table 1: Comparison of Common CuAAC Catalyst Components and Conditions

Parameter Typical Range/Value Notes
This compound Concentration 1.1 - 1.5 equivalents (relative to alkyne)A slight excess is used to drive the reaction to completion.[4]
Copper (CuSO₄) Concentration 0.05 - 0.25 mMHigher concentrations can increase reaction rate but also risk biomolecule damage.[1]
Ligand (e.g., THPTA) Concentration 5-fold excess relative to CopperProtects Cu(I) from oxidation and accelerates the reaction.[1][7]
Reducing Agent (Sodium Ascorbate) Concentration 3 - 10-fold excess relative to CopperEnsures reduction of Cu(II) to the active Cu(I) state.[2]
Reaction Temperature Room Temperature to 37°CMild temperatures are generally sufficient.[3][4]
Reaction Time 1 - 4 hoursCan vary depending on reactant concentrations and reactivity.[3][4]
pH 7.0 - 8.0The reaction is tolerant of a pH range of 4-12, but neutral to slightly basic conditions are common for bioconjugation.[8][9]

Experimental Protocols

Protocol: General Procedure for CuAAC of this compound with an Alkyne-functionalized Molecule

This protocol provides a general starting point and may require optimization for specific applications.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed phosphate buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if needed

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your alkyne-functionalized molecule in degassed buffer.

    • Prepare a stock solution of this compound in the same degassed buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 10-100 mM stock solution of THPTA in deionized water.

  • Reaction Setup (Example for a 1 mL final volume):

    • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).

    • Add the this compound stock solution (1.1 - 1.5 equivalents).

    • Add the reaction buffer to bring the volume to near the final desired volume. If necessary, add a co-solvent to ensure solubility, keeping the final concentration below 10%.

    • In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).[6]

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like HPLC or LC-MS.

  • Quenching and Purification:

    • The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Proceed with purification using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.[5]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) C Combine Alkyne and Azide-PEG5-amine A->C B Degas Buffers and Solutions B->C E Add Catalyst Premix to Reactants C->E D Prepare Catalyst Premix (CuSO4 + Ligand) D->E F Initiate with Sodium Ascorbate E->F G Incubate (1-4h, RT) F->G H Quench Reaction (e.g., EDTA) G->H I Purify Conjugate (SEC, IEX, Dialysis) H->I J Analyze Product (LC-MS, HPLC) I->J

Caption: General experimental workflow for the CuAAC reaction.

Troubleshooting_CuAAC Start Low or No Product Yield? Cause1 Cu(I) Oxidation? Start->Cause1 Check Catalyst Solution1 Degas Solutions Use Inert Atmosphere Use Ligand (THPTA) Fresh Ascorbate Cause1->Solution1 Yes Cause2 Buffer Interference? Cause1->Cause2 No Solution2 Avoid Amine Buffers (Tris) Use Phosphate Buffer Cause2->Solution2 Yes Cause3 Inaccessible Groups? Cause2->Cause3 No Solution3 Add Co-solvent (DMSO) Use Denaturants Cause3->Solution3 Yes Cause4 Incorrect Reagent Order? Cause3->Cause4 No Solution4 Premix CuSO4/Ligand Add Ascorbate Last Cause4->Solution4 Yes

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

purification strategies for Azido-PEG5-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the purification of these versatile linkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) (-N₃) group and a primary amine (-NH₂) group, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The azide group is ideal for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4] The primary amine can be conjugated to molecules with carboxylic acids or activated esters.[2] The PEG spacer enhances solubility in aqueous media.[1][2] Common applications include bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][4]

Q2: How can I assess the purity of my this compound conjugate?

A combination of analytical techniques is recommended for a comprehensive purity assessment:[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the product and identifying impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the compound's identity and detect any structural impurities.[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the product and helps in the identification of side products.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a sealed container, protected from light and moisture.[2][7][8] When handling, it is advisable to use anhydrous solvents like DMF or DMSO and avoid prolonged exposure to moisture.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem 1: Low Yield of the Final Conjugate

Low product yield can be a significant issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material.[9] Extend the reaction time if necessary.
Suboptimal Reaction Conditions For click chemistry reactions, ensure the pH is within the optimal range (typically 4-12 for CuAAC).[1] The choice of solvent can also impact the reaction rate.
Poor Reagent Quality Verify the purity of all reaction partners and reagents. Impurities can lead to side reactions and lower yields.[1]
Product Loss During Purification Optimize the purification method to minimize product loss. This may involve adjusting the mobile phase in chromatography or using a different extraction solvent.
Problem 2: Presence of Impurities in the Final Product

The presence of unreacted starting materials or side products is a common challenge.

Impurity Type Identification Method Recommended Purification Strategy
Unreacted this compound HPLC, MSSize Exclusion Chromatography (SEC) is effective for removing smaller, unreacted linkers from larger conjugated products.[1][5] Reversed-Phase Chromatography (RPC) can also be used, separating based on polarity.[5]
Side Products from Azide Reduction MS, IR Spectroscopy (loss of azide signal)Avoid the use of reducing agents like phosphines (e.g., triphenylphosphine) unless intended.[1] Protect the reaction from light, especially when using catalysts that could induce photochemical reduction.[1]
Boc-protected Precursor (if applicable) HPLC, MSEnsure complete deprotection of the Boc group by monitoring the reaction with TLC or LC-MS.[1][9] If incomplete, repeat the deprotection step with fresh reagents.[9]
Problem 3: Difficulty in Removing Unreacted PEGylated Linker

Excess PEG linker can be challenging to remove due to its properties.

Issue Potential Cause Recommended Solution
Co-elution in Chromatography Similar size or polarity of the product and excess linker.Optimize chromatographic conditions. For SEC, ensure the column's fractionation range is appropriate.[1] For RPC, adjust the gradient to improve separation.[5]
Emulsion Formation During Extraction Vigorous shaking or presence of amphiphilic molecules.Gently swirl or invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine can help break the emulsion.[5]
Poor Separation in Extraction Similar solubility of the product and linker in both phases.Experiment with different organic solvents or adjust the pH of the aqueous phase to alter the solubility of your product if it contains acidic or basic functional groups.[5]

Experimental Protocols & Methodologies

General Purification Workflow

The purification strategy for this compound conjugates is highly dependent on the properties of the final product. A general workflow is illustrated below.

G cluster_0 Post-Reaction Work-up cluster_1 Primary Purification cluster_2 Analysis & Final Purification Crude Reaction Mixture Crude Reaction Mixture Quench Reaction Quench Reaction Crude Reaction Mixture->Quench Reaction Solvent Removal Solvent Removal Quench Reaction->Solvent Removal Chromatography Chromatography Solvent Removal->Chromatography Extraction Extraction Solvent Removal->Extraction Precipitation Precipitation Solvent Removal->Precipitation Purity Analysis (HPLC, MS) Purity Analysis (HPLC, MS) Chromatography->Purity Analysis (HPLC, MS) Extraction->Purity Analysis (HPLC, MS) Precipitation->Purity Analysis (HPLC, MS) Further Purification (if needed) Further Purification (if needed) Purity Analysis (HPLC, MS)->Further Purification (if needed) Purity < Target Pure Conjugate Pure Conjugate Purity Analysis (HPLC, MS)->Pure Conjugate Purity ≥ Target Further Purification (if needed)->Purity Analysis (HPLC, MS)

General purification workflow for this compound conjugates.
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This method is particularly useful for separating larger bioconjugates from smaller, unreacted linkers.[1]

  • Column Selection: Choose an SEC column with a fractionation range suitable for the molecular weight of your target conjugate.[1]

  • Equilibration: Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline for biomolecules).[1]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter it to remove any particulate matter.[1]

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV or refractive index detector.[1]

  • Fraction Collection: Collect the fractions corresponding to the desired product peak. The larger conjugate should elute before the smaller, unreacted linker.[1]

  • Analysis: Analyze the collected fractions for purity using HPLC or MS.[1]

Protocol 2: Purification by Liquid-Liquid Extraction

This technique is effective when the product and impurities have different solubilities in immiscible solvents.[5][10]

  • Solvent Selection: Choose an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous phase (e.g., water, brine) where your product preferentially dissolves in one phase and the impurities in the other.[10]

  • Extraction: Dissolve the crude mixture in the chosen organic solvent and transfer to a separatory funnel. Add an equal volume of the aqueous phase.[5]

  • Separation: Shake the funnel, allowing the layers to separate. Drain the lower layer. Repeat the extraction of the organic layer with fresh aqueous phase multiple times to ensure complete removal of water-soluble impurities.[5][10]

  • Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]

Protocol 3: Purification by Precipitation

Precipitation can be employed when the product and unreacted linker exhibit significantly different solubilities in a given solvent system.[5]

  • Solvent System Selection: Identify a "good" solvent in which your crude mixture dissolves and an "anti-solvent" in which your product is insoluble, but the impurities are soluble.[5]

  • Precipitation: Dissolve the crude mixture in a minimal amount of the good solvent. Slowly add the anti-solvent while stirring to induce precipitation of the desired product.[5]

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the precipitate with the anti-solvent to remove any remaining soluble impurities.[5]

Data Summary

The following table summarizes typical reaction parameters and efficiencies for the conjugation of Azido-PEG5 linkers to antibodies, which can serve as a general guideline.

ParameterTypical Value/RangeMethod of Determination
Molar Ratio (Linker:Antibody)10:1 to 30:1Calculation
Reaction Time (Amide Coupling)2 - 4 hoursHPLC
Reaction Time (Click Chemistry)1 - 4 hoursHPLC
Antibody Recovery> 85%UV-Vis Spectroscopy (A280)
Conjugation Efficiency> 90%HPLC or SDS-PAGE

Table adapted from BenchChem Application Notes.[9]

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

G Problem Encountered Problem Encountered Analyze Purity (HPLC, MS, NMR) Analyze Purity (HPLC, MS, NMR) Problem Encountered->Analyze Purity (HPLC, MS, NMR) Low Yield Low Yield Analyze Purity (HPLC, MS, NMR)->Low Yield Presence of Impurities Presence of Impurities Analyze Purity (HPLC, MS, NMR)->Presence of Impurities Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Review Purification Strategy Review Purification Strategy Low Yield->Review Purification Strategy Identify Impurity Identify Impurity Presence of Impurities->Identify Impurity Select Appropriate Purification Method Select Appropriate Purification Method Identify Impurity->Select Appropriate Purification Method Re-purify Re-purify Select Appropriate Purification Method->Re-purify Re-purify->Analyze Purity (HPLC, MS, NMR)

A logical workflow for troubleshooting purification issues.

References

Technical Support Center: Purification of Azido-PEG5-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the removal of excess Azido-PEG5-amine from reaction mixtures after bioconjugation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound from my reaction mixture?

A1: Removing unreacted this compound is a critical step to ensure the purity, quality, and reliability of your final bioconjugate. Residual PEG linkers can interfere with downstream applications, lead to inaccurate characterization and quantification of your conjugate, reduce therapeutic efficacy, and potentially cause off-target effects.

Q2: What are the most common methods for removing unconjugated this compound?

A2: The primary methods for removing small molecules like this compound (Molecular Weight: ~306.4 g/mol ) from larger bioconjugates are based on significant differences in size, charge, and hydrophobicity. The most effective techniques include:

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.[1][]

  • Dialysis/Diafiltration: A simple and widely used method for separating molecules based on size through a semi-permeable membrane.[3]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity.[]

  • Precipitation: This method can be effective if the conjugated product and the unreacted PEG linker have different solubilities in a specific solvent system.

Q3: How do I choose the best purification method for my experiment?

A3: The optimal purification method depends on several factors, including the size and stability of your bioconjugate, the scale of your experiment, the required level of purity, and the available equipment. The decision-making workflow below can help guide your choice.

Purification Method Selection Workflow

Purification_Workflow start Start: Reaction Mixture (Bioconjugate + Excess this compound) size_check Is the Bioconjugate MW significantly larger than PEG linker (e.g., >10 kDa)? start->size_check scale_check What is the scale of the experiment? size_check->scale_check Yes other_methods Consider other methods (e.g., Precipitation, HIC) size_check->other_methods No purity_check Is high purity required? scale_check->purity_check Small to Medium Scale (<100 mL) dialysis Dialysis / Diafiltration scale_check->dialysis Large Scale (>100 mL) sec Size Exclusion Chromatography (SEC) purity_check->sec Yes purity_check->dialysis No (Initial Cleanup) iex Ion Exchange Chromatography (IEX) purity_check->iex Charge Difference? rphplc Reversed-Phase HPLC (RP-HPLC) purity_check->rphplc Hydrophobicity Difference?

Caption: A decision workflow for selecting a purification method.

Data Presentation: Comparison of Purification Methods

The following table provides a qualitative comparison of the common methods for removing excess this compound. The efficiency and processing times are estimates and can vary depending on the specific experimental conditions.

Purification MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius).[]>95%>90%High resolution for separating large products from small unreacted PEG; applicable to a wide range of biomolecules.[1][4]Can be time-consuming for large sample volumes; potential for product dilution.[5]
Dialysis / Diafiltration Separation using a semi-permeable membrane based on molecular weight cutoff (MWCO).[3]90-98%>90%Simple, cost-effective, and suitable for buffer exchange.[5]May not completely remove all unreacted PEG; risk of product loss due to membrane binding; can be slow.[5][6]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[]>98%80-95%High resolution; can separate species with different degrees of PEGylation.[7]Requires charge difference between product and impurities; requires method development (buffer pH, salt gradient).[4]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[]>99% (analytical/small scale)70-90%Excellent for separating positional isomers and reaction by-products.[8]Organic solvents can denature sensitive proteins; peak broadening can be an issue with PEGylated compounds.[9]
Precipitation Differential solubility in a given solvent/anti-solvent system.VariableVariableSimple, scalable, and fast.Highly dependent on the specific solubility properties of the product; may not achieve high purity.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol provides a general procedure for the removal of excess this compound from a protein conjugate.

Materials:

  • SEC column (e.g., Superdex® 200, Sephacryl® S-300, or equivalent)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer containing at least 150 mM salt to prevent ionic interactions.

  • Clarified PEGylation reaction mixture (filtered through a 0.22 µm filter).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical column).[1]

  • Sample Loading: Load the clarified reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1]

  • Elution: Elute the sample with the mobile phase in an isocratic mode. The larger PEGylated conjugate will elute first, followed by the smaller unreacted protein (if any), and finally the small this compound linker.[1]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins).[1]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated conjugate.[1]

Protocol 2: Dialysis

This protocol is designed for the removal of excess this compound from a bioconjugate solution.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3-5 kDa for larger proteins, ensuring it is significantly smaller than the conjugate but larger than the PEG linker).

  • Dialysis buffer (compatible with your bioconjugate).

  • Stir plate and stir bar.

  • Beaker or container large enough to hold at least 100-200 times the sample volume.

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.[10]

  • Load the Sample: Carefully load your reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.[3]

  • Dialysis: Place the loaded tubing/cassette into the beaker with the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.[3]

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight for efficient removal.[3][11]

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified bioconjugate.[3]

Troubleshooting Guides

Issue 1: Residual this compound Detected After Purification
Possible CauseRecommended Solution
(SEC) Inappropriate column choice or conditions.Ensure the column's fractionation range is suitable for separating your conjugate from the small PEG linker. Decrease the flow rate or sample volume to improve resolution.[1]
(Dialysis) Incorrect MWCO of the membrane.Use a dialysis membrane with a MWCO that is low enough to retain your conjugate but large enough to allow the ~0.3 kDa PEG linker to pass through freely.
(Dialysis) Insufficient dialysis time or buffer changes.Increase the total dialysis time to >24 hours and perform at least 3-4 buffer changes with a large volume of fresh buffer.[3]
(IEX/RP-HPLC) Co-elution of the PEG linker with the product.Optimize the gradient (shallower gradient may improve separation). For IEX, adjust the pH and salt concentration of the buffers. For RP-HPLC, try a different column (e.g., C4 instead of C18) or modify the mobile phase.[12]
Issue 2: Low Recovery of the Purified Conjugate
Possible CauseRecommended Solution
(SEC/IEX/RP-HPLC) Non-specific binding to the column matrix.Ensure the column is properly equilibrated. For SEC, consider adding modifiers like arginine to the mobile phase to reduce non-specific interactions.[5] For IEX, adjust the salt concentration of the mobile phase.
(Dialysis) The bioconjugate is passing through the membrane.Use a dialysis membrane with a smaller MWCO. Remember that the MWCO is a nominal value, and elongated molecules may pass through more easily than spherical ones of the same molecular weight.[6]
(All Methods) Sample precipitation or aggregation during purification.Ensure all buffers are compatible with your bioconjugate's stability (pH, ionic strength). For chromatography, filter the sample before loading. Consider running the purification at a lower temperature (e.g., 4°C).
Issue 3: Poor Peak Resolution in HPLC/FPLC
Possible CauseRecommended Solution
(SEC) Sample volume is too large.The sample volume should ideally be less than 5% of the column volume for high-resolution separation.[1]
(IEX/RP-HPLC) Inappropriate gradient slope.A shallower gradient can enhance the separation of species with similar properties.[12]
(RP-HPLC) Peak broadening due to PEG polydispersity.This is an inherent challenge. Using a column with a different stationary phase or optimizing the mobile phase and temperature may help.[9]
(All Chromatography) Column overload.Reduce the amount of sample injected onto the column.[9]

References

dealing with aggregation of proteins during Azido-PEG5-amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling with amine-reactive Azido-PEG5 reagents, such as Azido-PEG5-NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is Azido-PEG5-amine labeling and what is it used for?

A1: this compound labeling is a bioconjugation technique used to attach a molecule containing an azide (B81097) group to a protein. This is typically achieved by reacting an amine-reactive Azido-PEG5 derivative, most commonly an Azido-PEG5-NHS ester, with primary amines on the protein surface, such as the side chains of lysine (B10760008) residues. The resulting azide-labeled protein can then be used in "click chemistry" reactions, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently link it to another molecule containing an alkyne group.[1][2] The PEG5 (pentaethylene glycol) spacer is a hydrophilic linker that helps to increase the solubility of the labeled protein and minimize steric hindrance.[3]

Q2: Why is my protein aggregating during the this compound labeling reaction?

A2: Protein aggregation during labeling is a common issue that can be attributed to several factors:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A buffer pH close to the protein's isoelectric point (pI) will minimize its solubility and increase the likelihood of aggregation.[2]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions that can lead to aggregation.[2][4][5]

  • Over-labeling: Attaching too many Azido-PEG5 molecules to the protein can alter its surface properties, such as charge and hydrophobicity, leading to a decrease in solubility and subsequent aggregation.[2][5]

  • Localized High Reagent Concentration: The Azido-PEG5-NHS ester is often dissolved in an organic solvent like DMSO or DMF.[6] Adding this solution too quickly to the aqueous protein solution can create localized high concentrations of the organic solvent, which can cause protein denaturation and precipitation.[2][5]

  • Increased Hydrophobicity: While the PEG linker itself is hydrophilic, the modification of surface amines can sometimes lead to an overall increase in the hydrophobicity of the protein, promoting aggregation.[2][5]

Q3: Can the PEG spacer in the Azido-PEG5 reagent help prevent aggregation?

A3: Yes, the polyethylene (B3416737) glycol (PEG) spacer is included in the reagent in part to help mitigate aggregation.[2] PEG is a hydrophilic polymer that, when attached to a protein, can increase the overall solubility and stability of the conjugate.[7][8][9] It can also provide a steric shield that can help to prevent protein-protein interactions that lead to aggregation.[8] However, the benefits of the PEG spacer can be outweighed by the other factors mentioned above, such as over-labeling or suboptimal buffer conditions.

Q4: What is the optimal pH for labeling proteins with an Azido-PEG5-NHS ester?

A4: The optimal pH for an NHS ester reaction with primary amines is typically between 7.2 and 8.5.[10] At this pH range, the primary amine groups on the protein are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. However, it is crucial to balance reaction efficiency with protein stability, as some proteins may be unstable and prone to aggregation at higher pH values.[10] It is often recommended to perform a pH screening study to determine the optimal pH for your specific protein.

Q5: What type of buffer should I use for the labeling reaction?

A5: It is essential to use an amine-free buffer for the labeling reaction.[1][6][11] Buffers that contain primary amines, such as Tris or glycine, will compete with the protein for reaction with the Azido-PEG5-NHS ester, which will significantly reduce the labeling efficiency.[6][11] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers.[1][3][12]

Troubleshooting Guide

If you are experiencing protein aggregation during your this compound labeling experiment, consult the following troubleshooting table.

Problem Potential Cause(s) Recommended Solution(s)
Protein precipitates immediately upon addition of the Azido-PEG5-NHS ester solution. Localized high concentration of organic solvent (e.g., DMSO, DMF).Add the reagent solution dropwise to the protein solution while gently stirring.[2] Reduce the volume of organic solvent by using a more concentrated stock of the reagent. The final concentration of the organic solvent should ideally not exceed 10%.[6][13]
The protein solution becomes cloudy or turbid during the incubation period. The molar excess of the Azido-PEG5-NHS ester is too high, leading to over-labeling and reduced solubility.Reduce the molar excess of the reagent. Perform a titration experiment with a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your protein.[5][10]
The protein concentration is too high.Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[5]
The reaction temperature is too high, causing protein instability.Perform the incubation at a lower temperature (e.g., 4°C) for a longer period.[10]
The buffer pH is not optimal for protein stability.Perform a pH screening experiment to identify the pH at which your protein is most stable (typically 1-1.5 pH units away from the pI).[2]
The labeled protein appears aggregated after purification. The protein is unstable in the final storage buffer.Ensure the storage buffer is optimal for the stability of your protein. Consider adding stabilizing excipients.
Aggregates were not fully removed during purification.Use a high-resolution purification method like size exclusion chromatography (SEC) to separate monomers from aggregates.[5]

Optimizing Reaction Parameters

To minimize aggregation, it is crucial to optimize the labeling reaction conditions. The following table provides a starting point for key parameters.

Parameter Recommended Range Rationale
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction kinetics but also increase the risk of aggregation. If aggregation is observed, reducing the concentration is a key first step.[5]
PEG:Protein Molar Ratio 5:1 to 20:1A higher ratio increases the degree of labeling but also elevates the risk of over-labeling and subsequent aggregation. It is recommended to start with a lower ratio and perform a titration to find the optimal balance for your specific protein.[5][10]
Reaction pH 7.2 - 8.0This range balances the need for efficient reaction of primary amines with the NHS ester while maintaining the stability of most proteins and minimizing hydrolysis of the NHS ester.[10] A pH around 7.4 is often a good starting point.
Temperature 4°C to Room Temperature (20-25°C)Lowering the reaction temperature to 4°C can significantly improve the stability of many proteins and reduce the rate of aggregation, though it may require a longer incubation time.[10]
Incubation Time 30 minutes to 2 hoursThe optimal time depends on the reactivity of your protein and the reaction temperature. Shorter incubation times may be sufficient at room temperature, while longer times may be needed at 4°C.[6][13]

The Role of Stabilizing Excipients

If optimizing the core reaction parameters is insufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial. These molecules can help to maintain the native conformation of the protein and prevent intermolecular interactions.

Excipient Class Examples Typical Concentration Mechanism of Action
Sugars / Polyols Sucrose, Trehalose, Glycerol, Sorbitol5-10% (w/v) for sugars, 5-20% (v/v) for polyolsThese molecules are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state of the protein.[5][14]
Amino Acids Arginine, Glycine, Proline50-200 mMCan suppress protein-protein interactions and increase protein solubility.[14][15][16]
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01-0.1% (v/v)Can prevent surface-induced aggregation and may stabilize proteins by interacting with hydrophobic patches.[15][16][17]

Experimental Protocols

Protocol 1: Azido-PEG5-NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with an Azido-PEG5-NHS ester. It is recommended to optimize the conditions for your specific protein.

Materials:

  • Protein of interest

  • Azido-PEG5-NHS Ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

  • Prepare the Azido-PEG5-NHS Ester Solution:

    • Allow the vial of Azido-PEG5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the Azido-PEG5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM Azido-PEG5-NHS ester solution to achieve the desired molar excess (e.g., 20-fold).

    • Slowly add the Azido-PEG5-NHS ester solution to the protein solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10%.[6]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[13]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted Azido-PEG5-NHS ester and other small molecules by purification using a desalting column or dialysis.[6]

  • Storage:

    • Store the labeled protein under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[1][18]

Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)

SEC is a powerful method to separate and quantify soluble aggregates from the monomeric protein.

Materials:

  • Labeled and unlabeled protein samples

  • SEC column suitable for the molecular weight range of your protein and its potential aggregates

  • HPLC or FPLC system

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the protein samples (e.g., at 14,000 x g for 5-10 minutes) to remove any insoluble precipitates.[8]

  • Injection: Inject a defined volume of the supernatant onto the column.

  • Elution and Detection: Elute the proteins with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric protein and any soluble aggregates (which will elute earlier).

    • Integrate the area under each peak to determine the relative percentage of monomer and aggregates.

    • Compare the chromatograms of the labeled protein to the unlabeled control to assess the extent of aggregation induced by the labeling process.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein (1-5 mg/mL in amine-free buffer) add_reagent Add Reagent to Protein (Target Molar Ratio) protein_prep->add_reagent reagent_prep Prepare Azido-PEG5-NHS Ester (10 mM in DMSO/DMF) reagent_prep->add_reagent incubate Incubate (RT for 30-60 min or 4°C for 2h) add_reagent->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Labeled Protein (SEC or Dialysis) quench->purify analyze Analyze for Aggregation (e.g., SEC, DLS) purify->analyze

Caption: A typical experimental workflow for protein labeling with Azido-PEG5-NHS ester.

troubleshooting_flowchart Troubleshooting Protein Aggregation start Protein Aggregation Observed q_timing When does aggregation occur? start->q_timing immediately Immediately after adding reagent q_timing->immediately Immediately during_incubation During incubation q_timing->during_incubation Gradually sol_immediate Cause: Solvent Shock Solution: 1. Add reagent slowly 2. Reduce organic solvent % immediately->sol_immediate sol_incubation Causes: Over-labeling, High Concentration, Suboptimal Temp/pH Solutions: 1. Reduce PEG:Protein ratio 2. Lower protein concentration 3. Incubate at 4°C 4. Optimize buffer pH 5. Add stabilizers during_incubation->sol_incubation

Caption: A troubleshooting flowchart for addressing protein aggregation during labeling.

References

Technical Support Center: Conjugating Azido-PEG5-Amine to Large Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conjugation of Azido-PEG5-amine to large biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a heterobifunctional linker molecule. It contains two different reactive groups: a primary amine (-NH2) and an azide (B81097) (-N3), connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The primary amine allows for covalent attachment to biomolecules via accessible amino acids like lysine (B10760008) or activated carboxyl groups. The azide group serves as a bioorthogonal handle for "click chemistry," enabling highly specific and efficient conjugation to a molecule containing a complementary alkyne group.[2] The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[3][4]

Q2: What are the primary methods for conjugating this compound to a large biomolecule like an antibody?

A2: A common and effective method is a two-step conjugation strategy.[5] First, the primary amine of this compound is coupled to the biomolecule. This is often achieved by reacting it with the carboxyl groups (e.g., on aspartic or glutamic acid residues) of the biomolecule after their activation with EDC and NHS (or Sulfo-NHS).[6][7] Alternatively, if the this compound is first converted to an NHS ester, it can react with primary amines (lysine residues) on the protein.[3] The second step involves the "click" reaction, where the newly introduced azide group on the biomolecule is conjugated to an alkyne-containing molecule of interest.[5]

Q3: What is "click chemistry" and why is it advantageous?

A3: Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups.[8][9] The most common click reaction used in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[4] A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, especially in cellular environments where copper toxicity is a concern.[4] The high specificity and efficiency of click chemistry allow for precise control over the conjugation process.[]

Q4: My biomolecule is sensitive. What are the key reaction conditions to control?

A4: For sensitive biomolecules, it is crucial to maintain conditions that preserve their structure and function. Key parameters to control include:

  • pH: Amine-reactive conjugations (like with NHS esters) are typically performed at a slightly alkaline pH (7.2-8.5) to ensure the lysine amines are deprotonated and nucleophilic.[3][] EDC/NHS chemistry for activating carboxyl groups is often more efficient at a slightly acidic pH (6.0).[6]

  • Temperature: Most conjugation reactions are performed at room temperature or 4°C to maintain protein stability.[12][13] Lower temperatures can slow the reaction rate but may be necessary for particularly sensitive molecules.[13]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) when using NHS-ester chemistry, as they will compete with the reaction.[3] Phosphate-buffered saline (PBS) is a common choice.[3]

Q5: How does PEGylation affect my biomolecule?

A5: PEGylation, the attachment of PEG chains, can offer several benefits, including:

  • Increased solubility and stability.[14]

  • Reduced immunogenicity by masking epitopes.[14]

  • Improved pharmacokinetic profile (longer circulation half-life).[4]

  • Protection from proteolytic degradation.[15]

However, it can also potentially reduce the biological activity of the biomolecule if the PEG chain sterically hinders an active site.[16] Site-specific conjugation strategies can help mitigate this.[16]

Troubleshooting Guide

Low Conjugation Efficiency

Q: My final yield of the conjugated biomolecule is very low. What are the possible causes and how can I improve it?

A: Low conjugation efficiency can stem from several factors related to either the initial amine coupling or the subsequent click chemistry step.

  • Inefficient Amine Coupling (EDC/NHS Chemistry):

    • Hydrolysis of Activated Esters: The NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous buffers. Ensure you use the activated linker immediately.[7]

    • Suboptimal pH: The pH for EDC/NHS activation of carboxyl groups is critical and typically optimal around pH 6.0.[6] The subsequent reaction with the amine should be at pH 7.2-7.4.[6]

    • Inactive Reagents: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and consider preparing stock solutions in anhydrous solvents like DMSO or DMF.[17]

    • Insufficient Molar Excess: You may need to increase the molar ratio of the this compound linker to your biomolecule. A 10 to 30-fold molar excess is a common starting point.[5]

  • Inefficient Click Chemistry (CuAAC):

    • Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II). Include a reducing agent like sodium ascorbate (B8700270) in your reaction mixture.[8]

    • Catalyst Poisoning: Impurities in your reagents or buffers can inactivate the copper catalyst.

    • Steric Hindrance: The azide group on your biomolecule might be in a sterically hindered location. The PEG5 spacer is designed to minimize this, but it can still be a factor.[18]

Biomolecule Aggregation

Q: I'm observing precipitation/aggregation of my protein during the conjugation reaction. What can I do to prevent this?

A: Protein aggregation during PEGylation is a common challenge that can be addressed by optimizing reaction conditions and formulation.[19]

  • High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions. Try performing the conjugation at a lower protein concentration.[13]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can impact protein stability. Screen a range of pH values and salt concentrations to find the optimal conditions for your specific protein.[13]

  • Use of Stabilizing Excipients: Adding stabilizers to your reaction buffer can help prevent aggregation. Common examples include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine).[13]

  • Control the Reaction Rate: A very fast reaction can sometimes lead to aggregation. Consider lowering the temperature to 4°C or adding the PEG reagent stepwise in smaller aliquots.[13]

  • Avoid Cross-linking: If you are using a bifunctional PEG reagent, there is a risk of cross-linking multiple protein molecules, which leads to aggregation. Ensure you are using a monofunctional PEG reagent if this is a concern.[19]

Difficulty in Purification

Q: How can I effectively purify my final PEGylated biomolecule from unreacted starting materials?

A: The purification of PEGylated biomolecules can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted protein, excess PEG linker, and species with varying degrees of PEGylation.[20] A multi-step purification strategy is often required.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for removing smaller molecules like the unreacted PEG linker and other reagents from the much larger biomolecule conjugate.[21][]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on surface charge. Since PEGylation shields the protein's surface charges, it's possible to separate species with different numbers of attached PEG chains (e.g., mono-, di-, and multi-PEGylated forms).[20][]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful orthogonal technique to IEX, separating molecules based on hydrophobicity.[]

Quantitative Data Summary

The efficiency of the conjugation process can be quantified at various stages. The following tables summarize typical quantitative data for the conjugation of this compound to antibodies.

Table 1: Reaction Parameters and Efficiency for Amine Coupling

ParameterTypical Value/RangeMethod of Determination
Molar Ratio (Linker:Antibody)10:1 to 30:1Calculation
Reaction Time (EDC/NHS Activation)15 - 30 minutesLC-MS
Reaction Time (Amide Coupling)1 - 4 hoursHPLC
Antibody Recovery> 85%UV-Vis Spectroscopy (A280)
Conjugation Efficiency> 90%HPLC or SDS-PAGE

Data compiled from multiple sources.[5][6]

Table 2: Reaction Parameters and Efficiency for Click Chemistry (CuAAC)

ParameterTypical Value/RangeMethod of Determination
Molar Ratio (Alkyne-Payload:Azide-Antibody)3:1 to 10:1Calculation
Copper(I) Catalyst (e.g., CuSO₄)0.1 mMCalculation
Reducing Agent (e.g., Sodium Ascorbate)1 mMCalculation
Reaction Time1 - 4 hoursHPLC
Final Conjugate Purity> 95%HPLC, SEC

Data compiled from multiple sources.[5][8]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to an antibody by first activating the antibody's carboxyl groups, followed by a copper-catalyzed click chemistry reaction to attach a payload.

Step 1: Conjugation of this compound to the Antibody

  • Antibody Preparation: Exchange the antibody buffer to an amine-free buffer such as MES buffer (pH 6.0) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.[6]

  • Linker and Reagent Preparation:

    • Dissolve this compound in the same MES buffer.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in MES buffer.[6]

  • Activation of Antibody Carboxyl Groups: Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS (relative to the desired amount of linker to be conjugated) to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody. Adjust the pH to 7.2-7.4 and incubate for 1-2 hours at room temperature.[6]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[6]

  • Purification: Remove excess linker and reagents by passing the reaction mixture through a desalting column or by dialysis, exchanging into PBS (pH 7.4).[5]

Step 2: Click Chemistry Conjugation of an Alkyne-Payload

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-functionalized payload in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).[5]

  • Click Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-payload.[5]

    • Add CuSO₄ to a final concentration of 0.1 mM.[5]

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.[5]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.[5]

  • Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove excess payload and catalyst components.[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Handle Installation cluster_step2 Step 2: Click Chemistry antibody_prep Antibody Preparation (Buffer Exchange to MES, pH 6.0) activation Carboxyl Activation (EDC/Sulfo-NHS) antibody_prep->activation 15-30 min conjugation Amine Coupling (Add this compound) activation->conjugation 1-2 hours purification1 Purification 1 (Desalting/Dialysis into PBS) conjugation->purification1 azide_antibody Azide-Modified Antibody click_reaction CuAAC Reaction (Add Alkyne-Payload, CuSO4, Ascorbate) azide_antibody->click_reaction purification2 Purification 2 (Size-Exclusion Chromatography) click_reaction->purification2 1-4 hours final_conjugate Final Conjugate purification2->final_conjugate

Caption: A two-step workflow for conjugating this compound to a biomolecule.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_aggregation Aggregation Troubleshooting start Problem Observed: Low Yield or Aggregation check_reagents Check Reagent Activity (Fresh EDC/NHS, O2-free CuAAC) start->check_reagents lower_conc Lower Protein Concentration start->lower_conc optimize_ratio Optimize Molar Ratios (Increase Linker/Payload Excess) check_reagents->optimize_ratio optimize_conditions Optimize Reaction Conditions (pH, Temperature, Time) optimize_ratio->optimize_conditions end_node Problem Resolved optimize_conditions->end_node add_excipients Add Stabilizing Excipients (Arginine, Sucrose, etc.) lower_conc->add_excipients control_rate Control Reaction Rate (Lower Temp, Stepwise Addition) add_excipients->control_rate control_rate->end_node

Caption: Decision-making workflow for troubleshooting common conjugation issues.

signaling_pathway cluster_pathway MAPK/ERK Pathway adc Antibody-Drug Conjugate (Targeting EGFR) egfr EGFR Receptor adc->egfr Binds internalization Internalization egfr->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release apoptosis Apoptosis payload_release->apoptosis Induces ras Ras payload_release->ras Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Example signaling pathway targeted by an Antibody-Drug Conjugate (ADC).[5]

References

improving the stability of Azido-PEG5-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these conjugates and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound conjugates.

Storage and Handling

Q1: What are the recommended storage conditions for this compound and its conjugates?

A1: To ensure maximum stability, this compound and its conjugates should be stored at -20°C in a dry, dark environment .[1][2][3][4] It is crucial to protect the compound from moisture and light to prevent degradation. Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture into the product.[5][6] For solutions, it is best to prepare them fresh for each use. If stock solutions are necessary, they should be prepared in an anhydrous solvent such as DMSO or DMF, aliquoted to minimize freeze-thaw cycles, and stored at -20°C.[7]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of common laboratory solvents, including water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1][7] The choice of solvent can influence the stability of the conjugate, so it is important to consider the compatibility of the solvent with your specific application.

Stability and Degradation

Q3: What are the primary degradation pathways for this compound conjugates?

A3: The main points of instability in this compound conjugates are the azide (B81097) group, the amine group, and the PEG backbone itself.

  • Reduction of the Azide Group: The azide group can be reduced to a primary amine in the presence of certain reducing agents, such as some phosphines (e.g., triphenylphosphine) via the Staudinger reaction.[8] It can also be sensitive to light, especially in the presence of certain catalysts.[8]

  • Oxidative Degradation of the PEG Backbone: The ether linkages in the polyethylene (B3416737) glycol chain are susceptible to auto-oxidation, particularly in the presence of oxygen and transition metal ions.[9] This degradation can lead to chain cleavage and the formation of reactive byproducts like formaldehyde (B43269) and formic acid.[10]

  • Reactions of the Amine Group: The primary amine is a nucleophile and can react with various functional groups. The degradation products of the PEG backbone, such as formaldehyde and formic acid, can react with the amine group, leading to N-methylation or N-formylation of the amine.[10]

Q4: I am observing a loss of activity or unexpected side products in my reaction. What could be the cause?

A4: This could be due to several factors related to the stability of your this compound conjugate.

  • Check for Reducing Agents: If you are using any reagents that could act as reducing agents, they may be reducing the azide group to an amine. This would prevent your intended "click" chemistry reaction from occurring.

  • Protect from Light: If your reaction is sensitive to light, ensure your experiment is conducted in a dark environment or with protection from light sources.

  • Use High-Purity, Degassed Solvents: To minimize oxidative degradation of the PEG chain, use high-purity solvents and consider degassing them before use to remove dissolved oxygen.[9] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Control Reaction pH: The pH of your reaction can significantly impact the stability of your conjugate. For reactions involving the amine group, such as conjugation to an NHS ester, a pH range of 7.2-8.5 is generally optimal to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the ester.[11]

Troubleshooting Low Reaction Yield

Q5: My "click" chemistry reaction with the azide group has a low yield. What should I troubleshoot?

A5:

  • Confirm Azide Integrity: Before starting your reaction, you can confirm the presence of the azide group using IR spectroscopy, which shows a characteristic peak around 2100 cm⁻¹.

  • Reaction Conditions: Ensure your "click" chemistry reaction conditions are optimal. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the pH should typically be between 4 and 12.[8]

  • Reagent Quality: Verify the purity of your alkyne-containing reaction partner and other reagents.

Q6: My conjugation reaction with the amine group is inefficient. What are the likely causes?

A6:

  • Incorrect pH: The primary amine's reactivity is pH-dependent. At low pH, the amine will be protonated and less nucleophilic. Ensure your reaction buffer is in the optimal pH range for the specific chemistry you are performing (e.g., pH 7.2-8.5 for NHS ester reactions).[11]

  • Competing Amines in Buffer: Avoid using buffers that contain primary amines, such as Tris, as they will compete with your this compound for reaction with your substrate.[12] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are generally good alternatives.[11]

  • Hydrolysis of Reactive Partners: If you are using an amine-reactive reagent like an NHS ester, it is highly susceptible to hydrolysis. Ensure it is dissolved in an anhydrous solvent immediately before use and not stored in aqueous buffers.[5][12]

Quantitative Stability Data

Functional Group / LinkageConditionApproximate Half-life/StabilityReference(s)
Azide Group Physiological pH (7.4), 37°CGenerally stable[8]
Presence of reducing agents (e.g., DTT, TCEP)Can be reduced to an amine[8]
Amine Group Physiological pH (7.4), 37°CStable[13]
Presence of aldehydes/ketonesCan form Schiff bases
PEG Backbone (Ether Linkages) Physiological pH (7.4), 37°C, absence of oxidantsHighly stable[13]
Presence of oxygen and metal ionsSusceptible to oxidative degradation[9]
Amide Bond (formed by amine reaction) Physiological pH (7.4), 37°CHighly stable (hydrolysis is slow)[14]
Strong acidic or basic pHSusceptible to hydrolysis[14]

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Conjugate

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of your this compound conjugate under various stress conditions.[15][16]

Materials:

  • This compound conjugate (e.g., 1 mg/mL stock solution in a relevant buffer)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV and/or MS detector

  • pH meter

  • Incubator and/or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of your conjugate at a known concentration (e.g., 0.1 mg/mL) in different media for each stress condition:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation: PBS, pH 7.4

    • Photodegradation: PBS, pH 7.4

    • Control: PBS, pH 7.4 (stored at -20°C)

  • Incubation:

    • Hydrolysis and Oxidation: Incubate samples at 40-60°C for a defined period (e.g., 24, 48, 72 hours).

    • Thermal Degradation: Incubate the sample at a higher temperature (e.g., 70°C).

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Take time points as necessary to monitor the extent of degradation. A target degradation of 5-20% is generally recommended.[15]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of each sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and/or MS detection) to quantify the amount of remaining intact conjugate and identify any degradation products.

Protocol 2: HPLC-MS Method for Stability Analysis

This protocol provides a starting point for developing an HPLC-MS method to analyze the stability of your this compound conjugate.[17][18]

LC-MS System:

  • LC System: Reverse-Phase HPLC

  • Column: C18 or C8 column suitable for biomolecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40°C

  • MS System: ESI-Q-TOF or similar high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: Scan a wide m/z range appropriate for your conjugate and expected degradation products.

Sample Preparation:

  • Dilute your sample from the forced degradation study with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm filter before injection.

Data Analysis:

  • Identify the peak corresponding to your intact conjugate in the control sample.

  • In the stressed samples, quantify the decrease in the peak area of the intact conjugate to determine the extent of degradation.

  • Analyze the mass spectra of any new peaks that appear in the chromatograms of the stressed samples to identify potential degradation products.

Visualizations

degradation_pathways cluster_conjugate This compound Conjugate cluster_stressors Stress Factors cluster_products Degradation Products Azido-PEG5-amine_Conjugate This compound Conjugate Amine_Product Amine-PEG5-amine (Reduced Azide) Azido-PEG5-amine_Conjugate->Amine_Product Reduction PEG_Fragments PEG Chain Fragments Azido-PEG5-amine_Conjugate->PEG_Fragments Oxidation Reducing_Agents Reducing Agents (e.g., Phosphines) Reducing_Agents->Amine_Product Light Light Light->Amine_Product Oxygen_Metals Oxygen + Metal Ions Oxygen_Metals->PEG_Fragments Formaldehyde_Formic_Acid Formaldehyde & Formic Acid PEG_Fragments->Formaldehyde_Formic_Acid N_Modified_Amine N-methylated/ N-formylated Amine Formaldehyde_Formic_Acid->N_Modified_Amine Reaction with Amine

Caption: Potential degradation pathways of this compound conjugates.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Yield or Unexpected Products Check_Storage Verify Storage Conditions (-20°C, dark, dry) Start->Check_Storage Check_Reagents Assess Reagent Purity (Azide, Alkyne, etc.) Start->Check_Reagents Check_Reaction_Conditions Review Reaction Parameters (pH, Temp, Solvent) Start->Check_Reaction_Conditions Solution_Storage Use Fresh Aliquots, Equilibrate Before Use Check_Storage->Solution_Storage Solution_Reagents Use High-Purity Reagents Check_Reagents->Solution_Reagents Analyze_Product Analyze Product by HPLC/MS Check_Reaction_Conditions->Analyze_Product Solution_Conditions Optimize pH, Use Degassed Solvents, Protect from Light Check_Reaction_Conditions->Solution_Conditions Solution_Analysis Identify Degradation Products Analyze_Product->Solution_Analysis

Caption: Troubleshooting workflow for stability issues with this compound conjugates.

References

how to avoid hydrolysis of NHS esters when using Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for experiments involving the conjugation of NHS esters with Azido-PEG5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue when using NHS esters in aqueous solutions?

N-Hydroxysuccinimide (NHS) esters are prone to hydrolysis in aqueous environments, which is a significant competing reaction to the desired conjugation with primary amines.[1] This hydrolysis inactivates the NHS ester by converting it to an unreactive carboxylic acid, which can lead to low yields of the desired conjugate.[2]

Q2: What is the chemical nature of this compound?

This compound is a heterobifunctional linker. It possesses a primary amine group (-NH2) that can react with an NHS ester to form a stable amide bond.[3][4] It also contains an azide (B81097) group (-N3) that can be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media.[3]

Q3: What is the optimal pH for reacting an NHS ester with this compound?

The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the ester.[1][2] The recommended pH range is typically between 7.2 and 8.5.[2][7] At a pH below 7, the primary amine of this compound will be protonated (-NH3+), rendering it non-nucleophilic.[2] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically.[8]

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use amine-free buffers to prevent the buffer components from competing with the this compound for the NHS ester.[1] Commonly recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Bicarbonate/Carbonate buffer[9]

Buffers containing primary amines, such as Tris or glycine, must be avoided.[10]

Q5: How should I prepare and store my NHS ester and this compound?

NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[1] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation.[10] NHS esters are often not readily soluble in water and should be dissolved in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous reaction mixture.[1][2] Do not prepare aqueous stock solutions of NHS esters for storage.[1] this compound is generally more stable and can be stored as recommended by the manufacturer, often at -20°C.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Yield Hydrolysis of NHS ester: The NHS ester has been inactivated by water.- Ensure the use of an optimal pH range (7.2-8.5).[2] - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[9] - Work quickly once the NHS ester is in an aqueous solution. - Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis, though this will also slow the aminolysis reaction.[1]
Inactive NHS ester reagent: The reagent may have hydrolyzed during storage.- Purchase fresh reagent. - Store the NHS ester properly under desiccated conditions at -20°C.[10]
Suboptimal pH: The pH of the reaction buffer is too low or too high.- Verify the pH of your reaction buffer. - Adjust the pH to the optimal range of 7.2-8.5.[7]
Presence of competing nucleophiles: The buffer or other components in the reaction mixture contain primary amines.- Use an amine-free buffer such as PBS or HEPES.[10]
Protein Precipitation after Adding NHS Ester High concentration of organic solvent: Adding a large volume of the NHS ester stock solution (in DMSO or DMF) can cause the protein to precipitate.- Keep the final concentration of the organic solvent in the reaction mixture below 10%.[8]
High degree of labeling: Excessive modification of the protein's primary amines can alter its charge and solubility.- Reduce the molar excess of the NHS ester reagent.[8]

Experimental Protocols

General Protocol for Conjugating an NHS Ester to this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific NHS ester and the intended application.

1. Materials:

  • NHS ester of the molecule to be conjugated

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

2. Procedure:

  • Prepare the this compound solution: Dissolve this compound in the reaction buffer to the desired concentration.

  • Prepare the NHS ester stock solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).

  • Perform the conjugation: Add the NHS ester stock solution to the this compound solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the this compound. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubate the reaction: Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quench the reaction: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.

  • Purify the conjugate: Remove excess, unreacted reagents by a suitable method such as dialysis, size-exclusion chromatography, or HPLC.

Data Presentation

Table 1: Half-life of a Typical NHS Ester at Different pH Values and Temperatures

The stability of NHS esters is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with a rise in pH.[8]

pHTemperature (°C)Approximate Half-life
7.025Several hours[10]
8.025~30-60 minutes
8.54~2 hours
8.6410 minutes[1]
9.025A few minutes[10]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.

Visualizations

Diagram 1: Reaction Pathway of NHS Ester with this compound

This diagram illustrates the desired aminolysis reaction competing with the hydrolysis of the NHS ester.

G cluster_0 Reaction Environment cluster_1 Reaction Pathways cluster_2 Products NHS_Ester NHS Ester (Reactive) Aminolysis Aminolysis (Desired Reaction) NHS_Ester->Aminolysis pH 7.2-8.5 Hydrolysis Hydrolysis (Competing Reaction) NHS_Ester->Hydrolysis Accelerated at high pH Azido_PEG5_Amine This compound (Primary Amine) Azido_PEG5_Amine->Aminolysis H2O Water (Nucleophile) H2O->Hydrolysis Conjugate Stable Amide Bond (Conjugate) Aminolysis->Conjugate NHS_Leaving_Group NHS Leaving Group Aminolysis->NHS_Leaving_Group Inactive_Acid Carboxylic Acid (Inactive) Hydrolysis->Inactive_Acid Hydrolysis->NHS_Leaving_Group

Caption: Competing reactions of an NHS ester.

Diagram 2: Experimental Workflow for NHS Ester Conjugation

This diagram outlines the key steps in performing a successful conjugation reaction.

G Start Start Prep_Amine Prepare this compound in Amine-Free Buffer (pH 7.2-8.5) Start->Prep_Amine Prep_NHS Dissolve NHS Ester in Anhydrous DMSO/DMF (Immediately Before Use) Start->Prep_NHS Reaction Combine Reactants (Control Molar Ratio & Solvent %) Prep_Amine->Reaction Prep_NHS->Reaction Incubate Incubate (RT or 4°C) Reaction->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify Conjugate (e.g., Chromatography) Quench->Purify End End Purify->End

Caption: Key steps for NHS ester conjugation.

References

troubleshooting guide for PROTAC synthesis with Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing an Azido-PEG5-amine linker.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am seeing a low yield after the first step of my synthesis, the amide bond formation between my E3 Ligase Ligand (with a carboxylic acid) and this compound. What are the potential causes and how can I fix it?

Potential Causes & Solutions:

  • Inefficient Activation of Carboxylic Acid: The carboxylic acid on your E3 ligase ligand must be activated to react with the amine of the PEG linker. If activation is incomplete, the yield will be low.

    • Troubleshooting:

      • Choice of Coupling Reagents: Ensure you are using reliable coupling reagents. HATU and HOBt are common and effective choices.

      • Reagent Stoichiometry: Increase the equivalents of your coupling reagents (e.g., HATU, HOBt) and base (e.g., DIPEA) relative to the E3 ligand. See the table below for a comparison.

      • Reaction Time & Temperature: Ensure the activation step proceeds for a sufficient amount of time (typically 15-30 minutes at room temperature) before adding the this compound.

      • Moisture: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and all solvents are anhydrous.

  • Degradation of Reagents: Coupling reagents and the amine linker can degrade if not stored properly.

    • Troubleshooting: Use fresh bottles of coupling reagents and solvents. Store this compound under an inert atmosphere (Argon or Nitrogen) at the recommended temperature.

  • Suboptimal pH: The pH of the reaction, managed by the non-nucleophilic base (e.g., DIPEA), is critical.

    • Troubleshooting: Ensure the amount of base added is sufficient to neutralize the hydrochloride salts formed and to facilitate the reaction, typically aiming for a slightly basic environment.

Question 2: My click chemistry reaction between the Azide-PEG-E3 Ligand intermediate and the Alkyne-functionalized Target Protein Ligand is incomplete. How can I improve the reaction efficiency?

Potential Causes & Solutions:

  • Catalyst Issues (Copper(I)): The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a catalytically active Cu(I) species.

    • Troubleshooting:

      • Source of Copper(I): You can use a direct Cu(I) source like CuBr or generate it in situ. A common method is the reduction of a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent like sodium ascorbate (B8700270). Ensure the sodium ascorbate is fresh.

      • Ligand for Copper: The addition of a copper-stabilizing ligand, such as TBTA or BTTAA, can protect the Cu(I) from oxidation and improve catalytic efficiency.

      • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can oxidize the Cu(I) catalyst. Degas your solvents thoroughly (e.g., by bubbling with argon or nitrogen for 20-30 minutes) before use.

  • Poor Solubility: One or both of your reaction components may have poor solubility in the chosen solvent system, limiting the reaction rate.

    • Troubleshooting: A common solvent system is a mixture of t-butanol/water or DMSO. If solubility is an issue, try different solvent ratios or consider adding a co-solvent. Gentle heating (e.g., to 40-50 °C) can sometimes improve solubility and reaction kinetics, but monitor for degradation.

  • Insufficient Reaction Time: While often efficient, some complex substrates may require longer reaction times.

    • Troubleshooting: Monitor the reaction progress using LC-MS. If the reaction stalls, allow it to run for a longer period (e.g., 12-24 hours).

Quantitative Data Summary

Table 1: Optimizing Amide Coupling Stoichiometry

ParameterStandard ProtocolOptimized Protocol
E3 Ligand-COOH1.0 eq1.0 eq
This compound1.1 eq1.2 eq
HATU1.1 eq1.5 eq
DIPEA2.0 eq3.0 eq
Yield 45% >80%

Table 2: Click Reaction (CuAAC) Component Comparison

ParameterStandard ProtocolOptimized Protocol
Azide-PEG-Ligand1.0 eq1.0 eq
Alkyne-Target Ligand1.2 eq1.2 eq
CuSO₄·5H₂O0.1 eq0.1 eq
Sodium Ascorbate0.2 eq0.3 eq
TBTA (Ligand)None0.1 eq
Conversion (LC-MS) 60% @ 4h >95% @ 4h

Experimental Protocols

Protocol 1: Amide Coupling of E3 Ligand with this compound

  • Preparation: Under an argon atmosphere, dissolve the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 20 minutes.

  • Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation: In a flask, dissolve the Azide-PEG-E3 Ligand intermediate (1.0 eq) and the Alkyne-Target Protein Ligand (1.2 eq) in a 3:1 mixture of degassed THF and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and TBTA (0.1 eq) in degassed water.

  • Initiation: Add a freshly prepared solution of sodium ascorbate (0.3 eq) in degassed water to the main reaction flask, followed immediately by the catalyst solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the formation of the triazole product by LC-MS. The reaction is often complete in 2-6 hours.

  • Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the final PROTAC product using preparative HPLC.

Diagrams

PROTAC_Synthesis_Workflow reagent reagent intermediate intermediate final_product final_product process process E3_Ligand E3 Ligand-COOH Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling 1. HATU, DIPEA 2. DMF PEG_Linker This compound PEG_Linker->Amide_Coupling Target_Ligand Alkyne-Target Ligand Click_Chemistry Click Chemistry (CuAAC) Target_Ligand->Click_Chemistry Intermediate Azide-PEG-E3 Ligand Intermediate->Click_Chemistry CuSO4, NaAsc TBTA, THF/H2O PROTAC Final PROTAC Amide_Coupling->Intermediate Click_Chemistry->PROTAC

Caption: General workflow for PROTAC synthesis using an this compound linker.

Troubleshooting_Decision_Tree problem problem cause cause solution solution start Low Final PROTAC Yield? sub_problem1 Low Yield in Amide Coupling? start->sub_problem1 Check LC-MS of Step 1 Intermediate sub_problem2 Incomplete Click Reaction? start->sub_problem2 Check LC-MS of Final Reaction cause1a Poor Acid Activation sub_problem1->cause1a Yes cause1b Moisture/Degraded Reagents sub_problem1->cause1b Yes cause2a Inactive Cu(I) Catalyst sub_problem2->cause2a Yes cause2b Poor Solubility sub_problem2->cause2b Yes solution1a Increase HATU/DIPEA eq. Check reaction time cause1a->solution1a solution1b Use anhydrous solvents Use fresh reagents cause1b->solution1b solution2a Degas solvents Add TBTA ligand Use fresh NaAsc cause2a->solution2a solution2b Adjust solvent ratio (e.g., add DMSO) cause2b->solution2b

Caption: Decision tree for troubleshooting low-yield PROTAC synthesis.

PROTAC_MoA cluster_ub protac protac protein protein ligase ligase complex complex ub Ub process process P PROTAC Ternary Ternary Complex (E3-PROTAC-Target) P->Ternary E3 E3 Ligase E3->Ternary E3->ub1 recruits E2-Ub Target Target Protein Target->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Degradation Proteasomal Degradation Ub_Target->Degradation ub1->ub2 ub2->ub3 ub3->Ub_Target

Caption: Simplified mechanism of action for a PROTAC, inducing target protein degradation.

Technical Support Center: Nanoparticle Functionalization with Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG5-amine for nanoparticle functionalization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A1: this compound is a heterobifunctional linker molecule. It consists of a five-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances hydrophilicity and provides steric hindrance.[1] The molecule has two distinct reactive ends: a primary amine (-NH₂) and an azide (B81097) (-N₃) group.[2] The primary amine can react with carboxylic acids or activated esters (like NHS esters) to form stable amide bonds.[3][4] The azide group is used for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate molecules containing an alkyne group.[5][6]

Q2: What is the typical reaction scheme for attaching this compound to carboxylated nanoparticles?

A2: The most common method is a two-step process using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][7][8]

  • Activation: The carboxyl groups (-COOH) on the nanoparticle surface are activated by EDC to form a highly reactive O-acylisourea intermediate. NHS is added to react with this intermediate, creating a more stable amine-reactive NHS ester. This activation step is typically performed at a slightly acidic pH (around 6.0).[8]

  • Coupling: The this compound is then added to the activated nanoparticles. The primary amine of the PEG linker reacts with the NHS ester on the nanoparticle surface to form a stable amide bond. This coupling step is usually carried out at a neutral to slightly basic pH (7.2-8.0).[7]

Q3: How will the physicochemical properties of my nanoparticles change after functionalization with this compound?

A3: You can expect to see several changes in your nanoparticles' properties, which also serve as an initial confirmation of successful functionalization:

  • Increased Hydrodynamic Diameter: The addition of the PEG layer will increase the overall size of the nanoparticle, which can be measured by Dynamic Light Scattering (DLS).[1][9][10]

  • Shift in Zeta Potential: The consumption of surface carboxyl groups and the introduction of the neutral PEG chain will typically lead to a less negative (or more neutral) zeta potential.[11][12][13]

  • Confirmation of Azide Group: The presence of the azide group can be confirmed using Fourier-transform infrared spectroscopy (FTIR), which shows a characteristic peak around 2100 cm⁻¹.[14][15]

Troubleshooting Guide

Issue 1: Low Functionalization Efficiency

Q: I'm seeing a very small change in the size and zeta potential of my nanoparticles after the reaction. How can I improve the coupling efficiency?

A: Low coupling efficiency is a common problem that can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Check Reagent Quality and Handling:

    • EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and warmed to room temperature before opening to prevent condensation.

    • Always use freshly prepared solutions of EDC and NHS, as they hydrolyze in aqueous solutions.[4]

  • Optimize Reaction pH:

    • The activation of carboxyl groups with EDC/NHS is most efficient at a pH of 4.5-6.0.[8]

    • The subsequent coupling of the amine group is most efficient at a pH of 7.2-8.0. Using a two-buffer system can significantly improve efficiency.

  • Molar Ratios of Reagents:

    • Ensure you are using a sufficient molar excess of EDC/NHS relative to the carboxyl groups on the nanoparticles.

    • A molar excess of this compound relative to the surface carboxyl groups is also recommended to drive the reaction to completion.

  • Presence of Competing Nucleophiles:

    • Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the coupling step, as they will compete with the reaction. Use buffers like MES for activation and PBS or HEPES for coupling.[8]

Issue 2: Nanoparticle Aggregation

Q: My nanoparticles are aggregating during or after the functionalization process. What can I do to prevent this?

A: Nanoparticle aggregation is often caused by a temporary loss of colloidal stability during the surface chemistry modification.

  • Insufficient PEGylation: If the PEGylation is incomplete, the nanoparticles may not have sufficient steric stabilization to prevent aggregation, especially in high ionic strength buffers.

  • pH and Buffer Conditions: Drastic changes in pH or the use of inappropriate buffers can disrupt the surface charge that initially stabilizes the nanoparticles. Ensure gradual pH adjustments and use buffers that are compatible with your nanoparticle system.

  • Purification Method: Harsh centrifugation conditions (high speed or long duration) can lead to irreversible aggregation. Consider using lower centrifugation speeds or alternative purification methods like dialysis or tangential flow filtration.

  • Concentration of Nanoparticles: Working with very high concentrations of nanoparticles can increase the likelihood of aggregation. Try performing the reaction at a more dilute concentration.

Issue 3: Difficulty in Confirming Functionalization

Q: I'm not sure if the this compound has been successfully conjugated to my nanoparticles. What characterization techniques can I use?

A: A combination of techniques is recommended for thorough characterization:

  • Physicochemical Changes: As mentioned in the FAQs, an increase in hydrodynamic diameter (DLS) and a shift in zeta potential are good initial indicators.[1][11]

  • Spectroscopic Analysis:

    • FTIR: Look for the characteristic azide peak at approximately 2100 cm⁻¹.[14]

    • X-ray Photoelectron Spectroscopy (XPS): Can provide elemental analysis of the nanoparticle surface, confirming the presence of nitrogen from the azide and amine groups.

  • Quantification of Surface Groups:

    • Amine Quantification: The number of exposed amine groups (if any, depending on the reaction) can be quantified using a ninhydrin (B49086) assay.[16][17][18][19][20]

    • Azide Quantification: The surface azide groups can be quantified by reacting them with an alkyne-functionalized fluorescent dye via click chemistry, followed by fluorescence measurement.[21][22][23]

Data Presentation

The following tables summarize typical quantitative data expected before and after the functionalization of 100 nm carboxylated nanoparticles with this compound.

Table 1: Expected Changes in Physicochemical Properties

ParameterBefore FunctionalizationAfter Functionalization with this compoundTechnique
Hydrodynamic Diameter (nm) 100 ± 5110 - 120Dynamic Light Scattering (DLS)[9][11]
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)
Zeta Potential (mV) -30 to -50-10 to -25Laser Doppler Velocimetry[11]
Azide Peak (cm⁻¹) Not Present~2100FTIR Spectroscopy[14]

Table 2: Example Molar Ratios for EDC/NHS Coupling

ReagentMolar Excess Relative to Surface -COOHRecommended BufferpH
EDC 5-10xMES5.5 - 6.0
NHS/Sulfo-NHS 2-5xMES5.5 - 6.0
This compound 10-50xPBS or HEPES7.2 - 8.0

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated Nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifugal filter units or magnetic separator

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A 5-fold molar excess of EDC and 2-fold molar excess of Sulfo-NHS relative to the estimated surface carboxyl groups is a good starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing of Activated Nanoparticles:

    • Wash the activated nanoparticles twice with Coupling Buffer to remove excess EDC and Sulfo-NHS. Use centrifugation or magnetic separation.

  • Coupling of this compound:

    • Resuspend the activated nanoparticles in Coupling Buffer.

    • Add this compound to the nanoparticle suspension (10-50 fold molar excess).

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Final Washing:

    • Add Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS esters.

    • Wash the functionalized nanoparticles three times with Washing Buffer.

    • Resuspend the final this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Surface Azide Groups

This protocol outlines a general method for quantifying surface azide groups using a fluorescent alkyne probe via copper-catalyzed click chemistry (CuAAC).

Materials:

  • Azido-functionalized nanoparticles

  • Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed deionized water

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a standard curve of the alkyne-fluorophore in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, disperse a known amount of azido-functionalized nanoparticles in degassed water.

    • Add the alkyne-fluorophore (e.g., 5-10 fold molar excess to the estimated azide groups).

  • Initiate Click Reaction:

    • Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in degassed water).

    • Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio) in degassed water.

    • Add the sodium ascorbate solution to the nanoparticle/alkyne mixture (final concentration ~1 mM).

    • Add the CuSO₄/THPTA premix (final CuSO₄ concentration ~0.1 mM).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Pellet the nanoparticles by centrifugation and collect the supernatant.

  • Quantification: Measure the fluorescence of the unreacted alkyne-fluorophore in the supernatant. The amount of reacted fluorophore (and thus the number of azide groups) can be calculated by subtracting the unreacted amount from the initial amount.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification & Characterization start Carboxylated Nanoparticles add_edc_nhs Add EDC/NHS in MES Buffer (pH 6.0) start->add_edc_nhs activated_np Activated NHS-Ester Nanoparticles add_edc_nhs->activated_np add_peg Add this compound in PBS (pH 7.4) activated_np->add_peg coupled_np This compound Functionalized NP add_peg->coupled_np quench Quench with Tris coupled_np->quench wash Wash & Purify quench->wash characterize Characterize (DLS, Zeta, FTIR) wash->characterize final_product Final Product characterize->final_product

Caption: Experimental workflow for functionalizing carboxylated nanoparticles.

troubleshooting_low_efficiency cluster_reagents Reagent Quality cluster_ph Reaction pH cluster_ratio Molar Ratios start Problem: Low Functionalization Efficiency q_reagents Are EDC/NHS freshly prepared? start->q_reagents a_reagents_no Prepare fresh solutions. Store desiccated at -20°C. q_reagents->a_reagents_no No q_ph Is a two-buffer system (pH 6.0 then 7.4) used? q_reagents->q_ph Yes a_reagents_no->q_ph a_ph_no Implement two-step pH: Activation at pH 6.0, Coupling at pH 7.2-8.0. q_ph->a_ph_no No q_ratio Is there sufficient molar excess of PEG linker? q_ph->q_ratio Yes a_ph_no->q_ratio a_ratio_no Increase molar excess of this compound. q_ratio->a_ratio_no No solution Solution: Improved Efficiency q_ratio->solution Yes a_ratio_no->solution

Caption: Troubleshooting logic for low functionalization efficiency.

References

Technical Support Center: Optimizing Stoichiometry for Azido-PEG5-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction stoichiometry for the heterobifunctional linker, Azido-PEG5-amine. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure efficient and successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional PEG linker featuring two distinct reactive ends separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The key functional groups are:

  • A primary amine (-NH2) , which readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2][3]

  • An azide (B81097) group (-N3) , which is used for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to react with alkyne-containing molecules.[1][4]

The PEG spacer enhances solubility in aqueous media, provides flexibility, and can improve the pharmacokinetic properties of the final conjugate.[4][5]

Q2: My linker is "Azido-PEG5-Boc". How does that differ from this compound?

Azido-PEG5-Boc is a precursor where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[4] This protection prevents the amine from participating in unwanted side reactions.[4] The Boc group must be chemically removed, typically under acidic conditions using trifluoroacetic acid (TFA), to yield the reactive primary amine of this compound.[4][6]

Q3: What is the recommended starting stoichiometry for reacting the amine group with an NHS ester?

For reactions involving the primary amine and an NHS ester, it is common to use a molar excess of the NHS ester to drive the reaction to completion. A starting point is a 10- to 30-fold molar excess of the NHS ester reagent relative to the amine-containing molecule.[2][7] For dilute protein solutions, a greater molar excess may be required to achieve the desired level of conjugation.[2]

Q4: What is the recommended starting stoichiometry for reacting the azide group in a click chemistry (CuAAC) reaction?

The optimal stoichiometry for CuAAC reactions depends on which component carries the valuable payload.

  • When conjugating a small molecule alkyne to the this compound linker, a slight molar excess (1.1-1.5 equivalents) of the azide linker is often recommended.[4]

  • Conversely, when reacting an azide-modified molecule (like an antibody) with an alkyne-functionalized payload, a 3- to 10-fold molar excess of the alkyne payload is typically used to ensure complete labeling of the azide sites.[7]

Q5: What are the most critical factors that influence reaction efficiency besides stoichiometry?

Several factors are crucial for successful conjugation:

  • pH: For NHS ester-amine coupling, a pH range of 7.2 to 8.5 is optimal to balance amine nucleophilicity and NHS ester hydrolysis.[8][9]

  • Solvent: Use anhydrous solvents like DMSO or DMF for dissolving reagents to prevent premature hydrolysis of NHS esters.[1][2] Ensure the final concentration of organic solvent in aqueous reactions is typically below 10%.[2]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule in NHS ester reactions.[2][9] Phosphate-buffered saline (PBS) is a common choice.[2]

  • Catalyst Quality (for CuAAC): The Copper(I) catalyst is prone to oxidation to the inactive Cu(II) state.[10] Prepare the sodium ascorbate (B8700270) reducing agent solution fresh and consider performing the reaction under an inert atmosphere.[4][10]

Troubleshooting Guides

Problem: Low or No Product in Amine Coupling (with NHS Ester)
Possible Cause Recommended Solution
Hydrolysis of NHS Ester NHS esters are highly moisture-sensitive.[9] Ensure the reagent is warmed to room temperature before opening to prevent condensation.[2] Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use and do not store it in solution.[2][9]
Incorrect Reaction pH The reaction is highly pH-dependent. Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[8] Below pH 7.2, the amine is protonated and less reactive; above 8.5, NHS ester hydrolysis is rapid.[9]
Presence of Competing Amines Ensure your buffer is free of extraneous primary amines (e.g., Tris, glycine), which compete with the target for the NHS ester.[2][9] If necessary, exchange the sample into an amine-free buffer like PBS.[2]
Suboptimal Stoichiometry For dilute solutions, the required molar excess of the NHS ester may be higher. Try increasing the molar excess of the NHS ester reagent.[2]
Problem: Low Yield in Azide-Alkyne Click Chemistry (CuAAC)
Possible Cause Recommended Solution
Oxidation of Copper(I) Catalyst The Cu(I) catalyst is essential for the reaction but can oxidize to inactive Cu(II).[10] Use degassed solvents and freshly prepare the sodium ascorbate solution.[4] Consider adding a copper-coordinating ligand like THPTA to stabilize the Cu(I) state.[4][7]
Poor Reagent Quality Verify the purity of the alkyne-containing reaction partner and other reagents. Impurities can inhibit the catalyst or interfere with the reaction.[6]
Alkyne Homodimerization In the presence of copper, terminal alkynes can undergo oxidative coupling to form diynes.[10] This side reaction consumes the starting material. Ensure a reducing agent (sodium ascorbate) is present and consider an inert atmosphere.[4][10]
Incompatible Reaction Conditions Ensure the pH is within a suitable range (typically 4-12 for CuAAC).[6] The choice of solvent can also influence the reaction rate.[6]
Problem: Unintended Side Products or Product Degradation
Possible Cause Recommended Solution
Reduction of Azide Group The azide group can be reduced to a primary amine by certain reagents, such as phosphines (e.g., triphenylphosphine).[6][11] Avoid using such reagents unless this transformation is intended.[6]
PEG Backbone Cleavage High temperatures or the presence of strong oxidizing agents can cause cleavage of the C-O or C-C bonds in the PEG backbone.[6] Avoid excessive heating during reaction and purification steps.[6]
Product Aggregation High concentrations of PEG reagents or conjugates can lead to aggregation, especially in aqueous solutions.[10] Try reducing the concentration of the PEG linker, adding a co-solvent like DMSO, or adjusting the pH or ionic strength of the buffer.[10]

Quantitative Data Summary

Table 1: Recommended Stoichiometry & Reaction Parameters for Amine Coupling (NHS Ester)

ParameterTypical Value/RangeMethod of Determination
Molar Ratio (NHS Ester:Amine)10:1 to 30:1[2][7]Calculation
Reaction Time30 - 120 minutes at room temperature[2][7]HPLC or LC-MS
Reaction pH7.2 - 8.5[8]pH meter
SolventPBS or other amine-free buffer[2]-
Final DMSO/DMF Concentration< 10% (v/v)[2]Calculation

Table 2: Recommended Stoichiometry & Reaction Parameters for Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical Value/RangeMethod of Determination
Molar Ratio (Alkyne:Azide)3:1 to 10:1 (for labeling azide-biomolecule)[7]Calculation
CuSO₄ Concentration0.1 mM[7]Calculation
Ligand (e.g., THPTA) Concentration1 mM (or 5:1 Ligand:Copper ratio)[4][7]Calculation
Sodium Ascorbate Concentration1 mM[7]Calculation
Reaction Time1 - 4 hours at room temperature[4][7]HPLC or LC-MS
SolventAqueous buffer / co-solvent mixture[4]-

Experimental Protocols

Protocol 1: Boc Group Deprotection of Azido-PEG5-Boc

This protocol describes the removal of the Boc protecting group to yield the free primary amine.

Materials:

Procedure:

  • Dissolve Azido-PEG5-Boc in anhydrous DCM to a concentration of 0.1-0.2 M.[6]

  • Cool the solution to 0°C in an ice bath.[6]

  • Under an inert atmosphere, add TFA to a final concentration of 20-50% (v/v).[4][7]

  • Stir the reaction at room temperature for 30-60 minutes.[7]

  • Monitor the reaction progress by LC-MS to confirm the loss of the Boc group.[4]

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[4][6]

  • The resulting this compound (as a TFA salt) can often be used directly in the next step.[6]

Protocol 2: Amine Coupling with an NHS Ester

This protocol outlines the conjugation of this compound to an NHS ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4-8.0.[2][7]

  • Anhydrous DMSO or DMF[2]

  • Desalting column for purification[7]

Procedure:

  • Prepare a stock solution (e.g., 10 mM) of the NHS ester-activated molecule in anhydrous DMSO immediately before use.[7]

  • Dissolve the this compound in the Reaction Buffer.

  • Add a 10- to 30-fold molar excess of the NHS ester stock solution to the this compound solution. Ensure the final DMSO concentration is below 10%.[2][7]

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[7]

  • Monitor the reaction by HPLC or LC-MS.

  • Remove excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer (e.g., PBS).[7]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., product from Protocol 2)

  • Alkyne-functionalized molecule

  • Stock Solutions: 10 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (freshly prepared).[7]

Procedure:

  • In a reaction tube, combine the azide-functionalized molecule with a 3- to 10-fold molar excess of the alkyne-functionalized molecule in a suitable buffer.[7]

  • Add the THPTA stock solution to the reaction mixture to a final concentration of 1 mM.[7]

  • Add the CuSO₄ stock solution to a final concentration of 0.1 mM.[7]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.[7]

  • Incubate the reaction at room temperature for 1-4 hours, protecting it from light.[7]

  • Monitor reaction progress by LC-MS or HPLC.[4]

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove excess reagents and catalyst.[4]

Visual Workflows

G start_node Start: Synthesize Target Conjugate decision_node Which component is more sensitive or precious? start_node->decision_node amine_first_path Targeting Moiety (TM) is sensitive to CuAAC conditions decision_node->amine_first_path Targeting Moiety azide_first_path Alkyne Payload (AP) is sensitive to Boc deprotection decision_node->azide_first_path Alkyne Payload af_step1 1. Boc Deprotection (Azido-PEG5-Boc -> this compound) amine_first_path->af_step1 zf_step1 1. Click Reaction (CuAAC) (Azido-PEG5-Boc + Alkyne-Payload -> Boc-PEG5-Payload) azide_first_path->zf_step1 af_step2 2. Amine Coupling (this compound + TM-NHS -> Azido-PEG5-TM) af_step1->af_step2 af_step3 3. Click Reaction (CuAAC) (Azido-PEG5-TM + Alkyne-Payload -> Final Conjugate) af_step2->af_step3 zf_step2 2. Boc Deprotection (Boc-PEG5-Payload -> Amine-PEG5-Payload) zf_step1->zf_step2 zf_step3 3. Amine Coupling (Amine-PEG5-Payload + TM-NHS -> Final Conjugate) zf_step2->zf_step3

Caption: Logical workflow for selecting a synthetic strategy.[5]

G start_node Symptom: Low Reaction Yield decision_node Reaction Type? start_node->decision_node amine_path Amine Coupling (e.g., NHS Ester) decision_node->amine_path Amine click_path Click Chemistry (CuAAC) decision_node->click_path Azide check_ph 1. Verify Buffer pH is 7.2 - 8.5 amine_path->check_ph check_buffer 2. Ensure Buffer is Amine-Free (e.g., no Tris) check_ph->check_buffer check_reagent 3. Use Fresh NHS Ester (dissolved immediately before use) check_buffer->check_reagent check_stoich_amine 4. Increase Molar Excess of NHS Ester check_reagent->check_stoich_amine check_catalyst 1. Use Fresh Sodium Ascorbate click_path->check_catalyst check_atmosphere 2. Degas Solvents / Use Inert Atmosphere check_catalyst->check_atmosphere check_ligand 3. Ensure Presence of Cu(I) Stabilizing Ligand check_atmosphere->check_ligand

Caption: A troubleshooting workflow for low reaction yield.

References

impact of temperature on Azido-PEG5-amine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on Azido-PEG5-amine reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an azide (B81097) (-N₃) group at one end and a primary amine (-NH₂) at the other, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The azide group is used for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage.[3][4] The amine group can be conjugated to other molecules, for instance, through amide bond formation with carboxylic acids or NHS esters.[5][6] This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[4][7] The PEG spacer enhances solubility in aqueous media and provides flexibility.[3]

Q2: What is the optimal temperature for a reaction involving this compound?

There is no single optimal temperature for all reactions involving this compound. For many standard applications, both CuAAC and SPAAC reactions proceed efficiently at room temperature (20-25°C).[3][8][9] However, the ideal temperature depends on the specific substrates, their steric hindrance, and solubility.[8]

Q3: When should I consider adjusting the reaction temperature?

Adjusting the reaction temperature should be considered in the following scenarios:

  • Low Yield or Slow Reaction Rate: If you observe a slow reaction or low product yield at room temperature, modestly increasing the temperature (e.g., to 40-60°C) can enhance the reaction kinetics.[8][10]

  • Sterically Hindered Substrates: For bulky molecules where steric hindrance may be a factor, a higher temperature can provide the necessary energy to overcome the activation barrier.[8][11]

  • Sensitive Biomolecules: When working with thermally sensitive molecules like proteins, it is advisable to perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to prevent degradation.[8]

  • Substrate Solubility Issues: If your starting materials have poor solubility at room temperature, increasing the temperature may improve dissolution and reaction efficiency.[8]

Q4: Can high temperatures have a negative impact on my reaction?

Yes, excessively high temperatures can be detrimental. Potential negative impacts include:

  • Degradation of Reactants: Sensitive biomolecules or even the this compound itself can degrade at elevated temperatures.[7][8] High temperatures can cause cleavage of the C-O or C-C bonds in the PEG backbone.[7]

  • Formation of Side Products: Higher temperatures can increase the likelihood of side reactions, such as alkyne homocoupling (Glaser coupling) in CuAAC reactions.[8]

  • Catalyst Inactivation: While not directly a temperature effect on the PEG linker, high temperatures can affect the stability and activity of catalysts used in the reaction.

Q5: How does temperature affect the stability of the PEG linker in this compound?

Polyethylene glycol (PEG) chains can be susceptible to thermal and oxidative degradation. High temperatures can lead to chain cleavage, and the presence of oxygen and metal ions can accelerate oxidative degradation.[7][12] It is recommended to avoid excessive heating during reactions and purification steps.[7] For storage, PEG solutions are most stable when frozen (-20°C).[12][13]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution Citation
Suboptimal Reaction Temperature If the reaction is slow, consider increasing the temperature in increments (e.g., to 37°C or 40-60°C) to improve kinetics, especially for sterically hindered substrates. For sensitive molecules, perform the reaction at 4°C for an extended period.[8]
Catalyst (Cu(I)) Oxidation (for CuAAC) The active Cu(I) catalyst can be oxidized by oxygen. Ensure you are using degassed solvents and/or an inert atmosphere. Use a sufficient amount of a reducing agent like sodium ascorbate (B8700270).[11]
Poor Reagent Quality Verify the purity of your this compound and the corresponding alkyne substrate. Azides can be unstable; store them properly in a cool, dark place.[7][11]
Incompatible Reaction Buffer Buffers containing chelating agents (e.g., Tris) can inhibit the copper catalyst in CuAAC. Use non-coordinating buffers like PBS or HEPES.[11]
Steric Hindrance Bulky groups near the azide or alkyne can slow down the reaction. Increasing the reaction temperature or extending the reaction time may help overcome this.[8][11]
Issue 2: Presence of Multiple Side Products
Potential Cause Recommended Solution Citation
Reaction Temperature is Too High High temperatures can lead to the degradation of starting materials or products, and promote side reactions. Reduce the reaction temperature. For many applications, room temperature is sufficient.[7][8]
Alkyne Homocoupling (Glaser Coupling) in CuAAC This side reaction is promoted by the presence of oxygen. Thoroughly degas your reaction mixture and solvents and consider running the reaction under an inert atmosphere (nitrogen or argon).[8]
PEG Chain Degradation The PEG linker can undergo oxidative or thermal degradation. Avoid excessive heating and use degassed solvents. Store the linker at -20°C.[7][12]
Azide Reduction Certain reagents, like some phosphines, can reduce the azide group to an amine. Ensure no unintended reducing agents are present in your reaction mixture.[7]

Data Presentation

The following table summarizes the general effects of temperature on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction efficiency. Note that specific kinetics for this compound may vary depending on the reaction partners and conditions.

TemperatureTypical Reaction TimeReaction EfficiencyRemarksCitation
4°C12-24 hoursModerate to HighIdeal for sensitive biomolecules to prevent degradation.[8]
Room Temp (20-25°C)1-12 hoursHighStandard condition for most CuAAC reactions.[3][8]
40-50°C1-4 hoursHighMay improve rates for sterically hindered or poorly soluble substrates.[8]
60-70°C30 min - 2 hoursHighCan significantly reduce reaction times but increases the risk of side product formation and substrate degradation.[8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants: Dissolve the alkyne-functionalized molecule and this compound in the degassed reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the this compound is often recommended.[3]

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution. A 5:1 ligand to copper ratio is common.[3]

  • Add Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Reaction Incubation: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for 1-4 hours.[3] For sensitive substrates, the reaction can be performed at 4°C for a longer duration.[8] If the reaction is slow, consider gentle heating to 37-40°C.[8]

  • Monitoring: Monitor the reaction progress by an appropriate analytical method, such as LC-MS or HPLC.[3]

  • Purification: Once the reaction is complete, purify the product using a suitable method like size-exclusion chromatography (SEC) or reversed-phase HPLC to remove excess reagents and the copper catalyst.[3]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is copper-free and suitable for applications in living systems.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)

  • Reaction buffer (e.g., PBS, pH 7.4) or appropriate organic solvent (e.g., DMSO, DMF)

Procedure:

  • Preparation of Reactants: Dissolve the strained alkyne-functionalized molecule and this compound in the reaction buffer or solvent. It is common to use equimolar amounts or a slight excess of one of the components.

  • Reaction Incubation: Mix the reactants and allow the reaction to proceed at the desired temperature. These reactions are typically efficient at room temperature or 37°C and can run for 2-12 hours.[3] For sensitive biological applications, lower temperatures can be used.

  • Monitoring: Monitor the reaction progress by observing the decrease in the strained alkyne's absorbance (e.g., around 309 nm for DBCO) or by using LC-MS.[3]

  • Purification: Once the reaction is complete, the conjugate can be purified by SEC or HPLC to remove any unreacted starting materials.[3]

Mandatory Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reagents 2. Reagents cluster_reaction 3. Reaction cluster_outcome 4. Outcome azide This compound ReactionMix Reaction Mixture in Degassed Buffer azide->ReactionMix alkyne Alkyne Substrate alkyne->ReactionMix CuSO4 CuSO₄ CuSO4->ReactionMix THPTA THPTA Ligand THPTA->ReactionMix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->ReactionMix Product Triazole Product ReactionMix->Product Incubate at controlled temp (e.g., RT, 4°C, 40°C) Purification Purification (HPLC/SEC) Product->Purification

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction (Copper-Free) cluster_outcome 3. Outcome azide This compound ReactionMix Reaction Mixture in Buffer/Solvent azide->ReactionMix strained_alkyne Strained Alkyne (e.g., DBCO, BCN) strained_alkyne->ReactionMix Product Triazole Product ReactionMix->Product Incubate at controlled temp (e.g., RT, 37°C) Purification Purification (HPLC/SEC) Product->Purification

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Troubleshooting_Logic Start Low Reaction Yield? Temp Is temperature optimized? Start->Temp Yes Reagents Are reagents pure & stable? Temp->Reagents No AdjustTemp Adjust Temperature: - Increase for slow kinetics - Decrease for sensitive substrates Temp->AdjustTemp Yes Catalyst Is Cu(I) catalyst active? (for CuAAC) Reagents->Catalyst No CheckReagents Verify purity/stability of azide and alkyne. Use fresh reagents. Reagents->CheckReagents Yes Sterics Is steric hindrance an issue? Catalyst->Sterics No CheckCatalyst Degas solvents, use fresh reducing agent (ascorbate), add stabilizing ligand (THPTA). Catalyst->CheckCatalyst Yes AddressSterics Increase temperature or extend reaction time. Sterics->AddressSterics Yes Success Yield Improved Sterics->Success No AdjustTemp->Success CheckReagents->Success CheckCatalyst->Success AddressSterics->Success

Caption: A logical flowchart for troubleshooting low yield in this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Azido-PEG5-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is critical for the successful synthesis of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Azido-PEG5-amine is a heterobifunctional linker that provides a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and features an azide (B81097) group for "click chemistry" and a primary amine for amide bond formation.[1][2] Mass spectrometry is an indispensable tool for verifying the identity and purity of such linkers and their subsequent conjugates.

This guide provides a comparative analysis of mass spectrometry for the characterization of this compound, contrasts it with other analytical techniques, and presents supporting data and detailed experimental protocols.

Performance Comparison: Mass Spectrometry vs. Alternative Methods

Mass spectrometry (MS) offers high sensitivity and provides a direct measurement of the mass-to-charge ratio (m/z), allowing for accurate molecular weight confirmation.[3] However, a comprehensive characterization often involves orthogonal techniques to provide a complete picture of the molecule's identity and purity.

Analytical TechniquePrincipleAdvantages for this compoundDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and accuracy for molecular weight confirmation. Can identify impurities and side-products. Tandem MS (MS/MS) provides structural information.[3]Provides limited information on polydispersity for longer PEG chains. May require chromatographic coupling (LC-MS) for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirming the presence of functional groups (azide, amine) and the PEG backbone. Ideal for unambiguous structure elucidation and purity assessment against standards.[4]Lower sensitivity compared to MS. Requires larger sample amounts. Can be complex to interpret for mixtures.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Effective for assessing purity, detecting aggregation, and removing unreacted reagents.[5]Does not provide molecular weight information directly (unless coupled with MALS). Limited resolution for molecules of similar size.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Excellent for assessing purity and quantifying the amount of product versus impurities. Can be coupled with MS for enhanced characterization.[6]Retention time alone is not sufficient for definitive identification. Requires reference standards for quantification.

Quantitative Data Presentation: Mass Spectrometry of this compound

The molecular formula for this compound is C₁₂H₂₆N₄O₅, with a theoretical monoisotopic mass of 306.1907 Da and an average molecular weight of approximately 306.36 g/mol .[4] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, often yielding protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Table 1: Expected ESI-MS Data for this compound

AdductChemical FormulaTheoretical m/z
[M+H]⁺[C₁₂H₂₇N₄O₅]⁺307.1980
[M+Na]⁺[C₁₂H₂₆N₄O₅Na]⁺329.1799
[M+K]⁺[C₁₂H₂₆N₄O₅K]⁺345.1539

Note: The observed m/z values in an experimental setting may vary slightly due to instrument calibration and resolution.

Experimental Protocols

A detailed and robust methodology is crucial for obtaining high-quality, reproducible data. The following is a representative protocol for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: LC-MS Analysis of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient: A suitable gradient to ensure elution and separation of the compound (e.g., 5-95% B over 5 minutes).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 1-5 µL.[3]

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Capillary Voltage: 3.5 kV.[3]

  • Source Temperature: 120 °C.[3]

  • Desolvation Temperature: 350 °C.[3]

  • Mass Range: m/z 100-1000.[3]

  • Data Acquisition: Full scan mode. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest (e.g., m/z 307.2).

4. Data Analysis:

  • Extract the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

  • Generate the mass spectrum for the identified peak and compare the observed m/z values with the theoretical values for the expected adducts.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the characterization methods.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Analysis cluster_3 Orthogonal Characterization stock_solution Prepare 1 mg/mL Stock Solution working_solution Dilute to 1-10 µg/mL Working Solution stock_solution->working_solution nmr NMR Spectroscopy stock_solution->nmr hplc HPLC Purity stock_solution->hplc sec SEC Aggregation stock_solution->sec lc_separation LC Separation (C18 Column) working_solution->lc_separation ms_detection ESI-MS Detection lc_separation->ms_detection tic Extract Total Ion Chromatogram (TIC) ms_detection->tic mass_spectrum Generate Mass Spectrum tic->mass_spectrum data_comparison Compare Observed vs. Theoretical m/z mass_spectrum->data_comparison data_comparison->nmr data_comparison->hplc data_comparison->sec

Caption: Experimental workflow for the characterization of this compound.

center_node This compound Characterization ms Mass Spectrometry (Molecular Weight) center_node->ms Confirms Identity nmr NMR Spectroscopy (Structure) center_node->nmr Elucidates Structure hplc HPLC (Purity) center_node->hplc Assesses Purity sec SEC (Aggregation) center_node->sec Detects Aggregates ms->nmr Complementary Data hplc->sec Orthogonal Methods

Caption: Logical relationship of analytical methods for this compound.

References

Validating Azido-PEG5-amine Conjugation: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules is a critical step in creating advanced bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. Azido-PEG5-amine is a popular heterobifunctional linker that enables the precise connection of molecules through "click" chemistry and amidation. Verifying the successful formation of these covalent bonds is paramount for ensuring the efficacy and safety of the final product. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating this compound conjugation, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for the definitive structural confirmation of PEGylated compounds. It provides detailed atomic-level information about the chemical environment of nuclei within a molecule, allowing for the unambiguous verification of covalent bond formation. This guide will delve into the specifics of using ¹H and ¹³C NMR to validate this compound conjugation and compare its performance with other widely used analytical methods such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Performance Comparison: NMR vs. Alternatives

The choice of analytical technique for validating this compound conjugation depends on the specific information required, the nature of the conjugate, and the available instrumentation. While NMR provides unparalleled structural detail, MS offers high sensitivity for molecular weight determination, and HPLC is excellent for assessing purity.

FeatureNMR SpectroscopyMass Spectrometry (e.g., MALDI-TOF)High-Performance Liquid Chromatography (HPLC)
Primary Information Detailed structural information, confirmation of covalent bond formation, and quantification of conjugation efficiency.Precise molecular weight of the conjugate, confirmation of successful conjugation, and identification of impurities.[1]Separation and quantification of the conjugate from unreacted starting materials and byproducts.
Key Advantage Provides unambiguous structural confirmation of the covalent linkage.High sensitivity and ability to analyze complex mixtures and large molecules.[2]Excellent for purity assessment and quantification of reaction components.[3]
Key Limitation Lower sensitivity compared to MS; spectra of large conjugates can be complex.Can be destructive to the sample; interpretation of spectra for polydisperse PEGs can be challenging.Does not provide direct structural information.
Sample Requirements ~1-10 mg, soluble in a deuterated solvent.Micrograms to milligrams, depending on the ionization technique.Micrograms to milligrams.
Typical Application Precise determination of conjugation site and confirmation of successful covalent bond formation.Rapid confirmation of conjugation and determination of the degree of PEGylation.[2]Routine quality control and monitoring the progress of the conjugation reaction.[3]

Validating Conjugation with NMR Spectroscopy

The core principle behind using NMR to validate the conjugation of this compound lies in observing the disappearance of signals from the reactive ends of the linker and the appearance of new signals corresponding to the newly formed chemical bonds.

For the azide (B81097) terminus, a common reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which forms a stable triazole ring. For the amine terminus, a frequent reaction is the formation of an amide bond with a carboxylic acid.

Key Spectral Changes to Monitor:
  • Disappearance of the α-Azido Methylene (B1212753) Protons: The protons on the methylene group adjacent to the azide group in this compound typically show a characteristic triplet signal around 3.39 ppm in the ¹H NMR spectrum. Upon successful cycloaddition, this signal will shift, indicating the formation of the triazole ring.

  • Appearance of the Triazole Proton: A new singlet peak will appear in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm. This peak is characteristic of the proton on the newly formed 1,2,3-triazole ring and is a strong indicator of a successful click reaction.

  • Shift in the α-Amino Methylene Protons: The protons on the methylene group adjacent to the amine group will experience a downfield shift upon the formation of an amide bond.

  • PEG Backbone Signal: The repeating ethylene (B1197577) glycol units of the PEG chain produce a strong, sharp singlet in the ¹H NMR spectrum around 3.6 ppm, which can be used as an internal reference for comparing the integration of other signals to determine the degree of conjugation.[4]

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and a representative triazole conjugate.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compound (Expected)Triazole Conjugate (Representative)Key Differentiator
Triazole-H N/A~ 7.5 - 8.5 (s, 1H)Appearance of a new singlet in the aromatic region confirms triazole formation.
-CH₂-N₃ ~ 3.39 (t, 2H)Shifted or absentDisappearance or shift of the signal for the methylene adjacent to the azide.
PEG Backbone (-O-CH₂-CH₂-O-) ~ 3.6 (s, 20H)~ 3.6 (s, 20H)Remains as a prominent singlet, useful for integration reference.
-CH₂-NH₂ ~ 2.8 (t, 2H)Shifted (if reacted)A downfield shift indicates amide bond formation at the amine terminus.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compound (Expected)Triazole Conjugate (Representative)Key Differentiator
Triazole Carbons N/A~ 120-150Appearance of new signals in the aromatic region.
-CH₂-N₃ ~ 50.7Shifted or absentDisappearance or shift of the carbon signal adjacent to the azide.
PEG Backbone (-O-CH₂-CH₂-O-) ~ 70.5~ 70.5The main PEG backbone signal remains consistent.
-CH₂-NH₂ ~ 41.5Shifted (if reacted)A shift in this carbon signal indicates reaction at the amine terminus.

Experimental Protocols

A consistent and detailed methodology is crucial for obtaining high-quality, reproducible NMR data for validating conjugation.

Protocol for ¹H NMR Analysis of this compound Conjugation
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound starting material and the final conjugate into separate clean, dry vials.

    • Dissolve each sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent should be based on the solubility of the analyte.

    • Filter the solutions through a small plug of glass wool in a Pasteur pipette directly into clean 5 mm NMR tubes.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.

    • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover a range of at least -1 to 12 ppm.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the key signals, including the PEG backbone, the methylene protons adjacent to the azide and amine groups, and the triazole proton in the conjugate spectrum.

    • Compare the spectra of the starting material and the final product to identify the disappearance of reactant signals and the appearance of product signals.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for validating this compound conjugation using NMR and the logical process of spectral interpretation.

G cluster_0 NMR Validation Workflow A Sample Preparation (Starting Material & Conjugate) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shifts, Integration) C->D E Confirmation of Conjugation D->E

A streamlined workflow for NMR-based validation.

G Start Analyze ¹H NMR Spectrum of Reaction Product Q1 Is Triazole Proton (~7.5-8.5 ppm) Present? Start->Q1 Q2 Has -CH₂-N₃ Signal (~3.39 ppm) Shifted or Disappeared? Q1->Q2 Yes Fail Conjugation Incomplete or Failed Q1->Fail No Success Conjugation Successful Q2->Success Yes Q2->Fail No

Decision logic for confirming triazole formation.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of heterobifunctional linkers, such as Azido-PEG5-amine, is a critical parameter that directly impacts the efficacy, safety, and reproducibility of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. High-performance liquid chromatography (HPLC) is an indispensable technique for the purity assessment of these linkers. This guide provides an objective comparison of HPLC methods and other analytical techniques for determining the purity of this compound, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Assessment

While HPLC is a cornerstone for purity analysis, a comprehensive quality control strategy often involves orthogonal methods to provide a more complete purity profile. The primary methods for assessing the purity of this compound are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques.

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedTypical Purity (%)AdvantagesLimitations
RP-HPLC PolarityPurity, presence of small molecule impurities and degradation products.>98%High resolution for separating closely related impurities. Widely available.May not effectively separate oligomeric species of different PEG lengths.
SEC-HPLC Hydrodynamic volume (size)Presence of aggregates and oligomeric impurities (different PEG chain lengths).>99% (for main peak)Effective for separating molecules based on size.Lower resolution for small molecule impurities with similar sizes.
¹H NMR Nuclear magnetic resonanceStructural confirmation and purity estimation by comparing integral ratios of characteristic peaks.≥97%Provides unambiguous structural information. Can be quantitative (qNMR).Lower sensitivity for trace impurities compared to HPLC. Requires a relatively pure sample for accurate quantification.
LC-MS Mass-to-charge ratioMolecular weight confirmation of the main component and identification of impurities.Confirms identityHigh sensitivity and specificity for identifying known and unknown impurities by mass.Quantification can be challenging without appropriate standards for each impurity.

Note: The typical purity values are representative and can vary between different synthesis batches and manufacturers.

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC) for Small Molecule Impurities

This method is ideal for separating this compound from non-PEGylated precursors, by-products of synthesis, and degradation products.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV detector or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient could be 10-90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm (for amide bonds if present in impurities) or ELSD/CAD for universal detection.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

Method 2: Size-Exclusion HPLC (SEC-HPLC) for Oligomeric Impurities

This method is used to assess the presence of PEG species with different chain lengths (e.g., PEG4, PEG6) and any high molecular weight aggregates.

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector or ELSD/CAD.

  • Column: SEC column with a pore size suitable for the separation of small molecules (e.g., 7.8 x 300 mm, 5 µm particle size).

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Column Temperature: 25 °C.

  • Detection: Refractive Index (RI) or ELSD/CAD.

  • Sample Preparation: Prepare a 5 mg/mL solution of this compound in the mobile phase.

Visualizing the Experimental Workflow and Logic

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in appropriate solvent weigh->dissolve filtrate Filter (0.22 µm) dissolve->filtrate inject Inject into HPLC filtrate->inject separate Chromatographic Separation inject->separate detect Detection (UV, ELSD, RI) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: General workflow for the HPLC purity assessment of this compound.

Method_Selection start Purity Assessment Goal q1 Primary Impurity of Concern? start->q1 small_mol Small Molecule Impurities (e.g., starting materials, by-products) q1->small_mol Small Molecules oligomers Oligomeric Impurities (e.g., PEG4, PEG6) or Aggregates q1->oligomers Size Variants structure Structural Confirmation q1->structure Identity rp_hplc Use RP-HPLC small_mol->rp_hplc sec_hplc Use SEC-HPLC oligomers->sec_hplc nmr_ms Use NMR and/or MS structure->nmr_ms

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The purity of this compound is paramount for the successful development of robust and reproducible bioconjugates. A comprehensive approach to purity assessment, employing a combination of high-resolution RP-HPLC for small molecule impurities, SEC-HPLC for oligomeric species, and orthogonal techniques like NMR and MS for structural confirmation, provides the most reliable and complete characterization. The choice of the primary HPLC method should be guided by the likely impurities present based on the synthetic route of the PEG linker. For routine quality control, a validated RP-HPLC method is often sufficient to ensure batch-to-batch consistency.

A Comparative Guide: CuAAC vs. SPAAC for Azido-PEG5-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. In the realm of bioconjugation, two "click chemistry" reactions have emerged as dominant forces: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both pathways forge a stable triazole linkage between an azide (B81097), such as that on Azido-PEG5-amine, and an alkyne. However, their fundamental differences in mechanism, kinetics, and biocompatibility present a critical choice depending on the specific application. This guide provides an objective, data-driven comparison to inform the selection of the optimal bioconjugation strategy.

The foundational principle for both reactions is the Huisgen 1,3-dipolar cycloaddition.[1] However, the thermal reaction is slow and requires conditions often incompatible with biological systems. CuAAC and SPAAC represent two powerful solutions to accelerate this transformation. CuAAC employs a copper(I) catalyst to dramatically increase the reaction rate and control regioselectivity, exclusively producing the 1,4-disubstituted triazole.[1][2] In contrast, SPAAC is a catalyst-free approach that utilizes a strained cyclooctyne (B158145), which reacts readily with an azide to release ring strain, making it exceptionally well-suited for applications in living systems where copper toxicity is a concern.[2][3]

Quantitative Performance Comparison

The decision between CuAAC and SPAAC often boils down to a trade-off between reaction speed and biocompatibility.[2] The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparison of Reaction Parameters

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[4][5]High, suitable for in vivo and live-cell applications.[2]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).Generally slower than CuAAC, dependent on the cyclooctyne used.[2]
Reactant Stability Terminal alkynes are generally stable and synthetically accessible.Strained cyclooctynes can be less stable and more complex to synthesize.[2]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.[2]Typically performed under physiological conditions (neutral pH, aqueous solution, ambient temperature).[3]
Reaction Yield Often near-quantitative (>95%).[6][7]High (>90%), but can be more substrate-dependent.[6]

Table 2: Comparison of Reaction Kinetics

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC Terminal Alkyne1 - 100Rate is influenced by the ligand used to stabilize the Cu(I) catalyst.[2]
SPAAC BCN (Bicyclo[6.1.0]nonyne)~0.012 - 0.024 (with primary azides)Slower, but still effective for many applications.[2]
SPAAC DBCO (Dibenzocyclooctyne)~0.18 - 1.22 (with PEGylated azides)Significantly faster than BCN.[2][8]
SPAAC DIBAC (Dibenzoazacyclooctyne)Can be even higher than DBCO.Highly reactive cyclooctyne.[9]

Note: The reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the copper-chelating ligand used.[2]

Reaction Mechanisms

To better understand the fundamental differences between these two powerful reactions, the following diagrams illustrate their respective mechanisms.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azido_PEG This compound (R-N₃) Product 1,4-disubstituted Triazole Azido_PEG->Product Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Product Cu_I Copper(I) Catalyst Ligand Accelerating Ligand (e.g., THPTA) Cu_I->Product Catalyzes

Figure 1. CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_reactants Reactants Azido_PEG This compound (R-N₃) Product Triazole Product (Mixture of regioisomers) Azido_PEG->Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Product Spontaneous (Strain Release)

Figure 2. SPAAC Reaction Mechanism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for CuAAC and SPAAC reactions with this compound.

Protocol 1: General Procedure for CuAAC

This protocol is suitable for in vitro conjugation of an alkyne-functionalized molecule to this compound.

Materials and Reagents:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).[10]

    • Prepare a 10 mM stock solution of this compound in the same solvent.[10]

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.[10]

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water immediately before use.[11]

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.[10]

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent) from its stock solution.

    • Add the this compound stock solution (1.1-1.5 equivalents).[12]

    • Add the reaction buffer to achieve the desired final concentration (typically 1-10 mM).[12]

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[12]

  • Catalyst Addition and Reaction:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is recommended.[10]

    • Initiate the reaction by adding the catalyst premix (final concentration 50-250 µM copper) to the reaction mixture.[10]

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[10]

    • Mix the reaction thoroughly and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.[10]

  • Purification:

    • The purification of PEGylated molecules can be challenging. Size Exclusion Chromatography (SEC) is often the most effective method.[11]

    • Reverse Phase HPLC (RP-HPLC) can also be used.[11]

Protocol 2: General Procedure for SPAAC

This protocol is suitable for both in vitro and in vivo applications, particularly when copper cytotoxicity is a concern.

Materials and Reagents:

  • This compound

  • Strained cyclooctyne (e.g., DBCO, BCN) functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent (e.g., 10 mM in DMSO).[8]

    • Prepare a stock solution of this compound in the reaction buffer or a compatible co-solvent.

  • Reaction Setup:

    • In a reaction vial, dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired final concentration.

    • Add the this compound stock solution (typically 1.1-2.0 equivalents) to the reaction mixture.

    • If a co-solvent was used, ensure the final concentration is low (<10% v/v) to maintain the integrity of biomolecules if present.[8]

  • Reaction:

    • Incubate the reaction mixture at room temperature (25°C) for 2-12 hours or at 4°C for 12-24 hours. Reaction times are dependent on the specific strained cyclooctyne used.[8][13]

    • The reaction progress can be monitored by HPLC, LC-MS, or SDS-PAGE for protein conjugates.[13]

  • Purification:

    • Purify the conjugate using a suitable method such as SEC, dialysis, or affinity chromatography to remove excess reagents.[13]

Experimental Workflow Overview

Experimental_Workflow cluster_CuAAC CuAAC Specifics cluster_SPAAC SPAAC Specifics start Start prep Prepare Stock Solutions (Azide, Alkyne, Catalysts) start->prep setup Reaction Setup (Combine Reactants in Buffer) prep->setup reaction Initiate Reaction setup->reaction monitor Monitor Progress (HPLC, LC-MS) reaction->monitor degas Degas Mixture reaction->degas incubate Incubate (2-24h) reaction->incubate purify Purify Conjugate (SEC, RP-HPLC) monitor->purify analyze Characterize Product purify->analyze end End analyze->end add_catalyst Add Cu(I)/Ligand & Sodium Ascorbate degas->add_catalyst add_catalyst->monitor incubate->monitor

References

A Comparative Guide to Azido-PEG5-amine and Other Heterobifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug delivery, diagnostics, and proteomics, the precise and stable conjugation of molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools that connect two different molecular entities, enhancing the hydrophilicity, biocompatibility, and in vivo circulation time of the final conjugate. This guide provides a comparative analysis of Azido-PEG5-amine against other common heterobifunctional PEG linkers, focusing on their reaction chemistries, stability, and performance. The information is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Understanding this compound

This compound is a heterobifunctional PEG linker characterized by a primary amine (-NH2) at one end and an azide (B81097) (-N3) group at the other, separated by a five-unit polyethylene glycol chain.[1][2] This structure offers a powerful and versatile platform for bioconjugation through orthogonal chemical reactions.

  • Amine (-NH2) Reactivity : The primary amine readily reacts with activated carboxylic acids, most notably N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond.[3] This reaction is one of the most common methods for modifying proteins by targeting the side chains of lysine (B10760008) residues.[3]

  • Azide (-N3) Reactivity : The azide group is the cornerstone of "click chemistry." It reacts with alkyne-containing molecules in a highly specific and efficient manner to form a stable triazole ring.[4][5] This bioorthogonal reaction can be performed as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), the latter being particularly useful in cellular environments where copper toxicity is a concern.[6]

The PEG5 spacer enhances the water solubility of the linker and the resulting conjugate, provides flexibility, and creates spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[7]

Caption: Chemical structure of this compound.

Comparison of Key Linker Chemistries

The choice of a heterobifunctional linker is dictated by the functional groups available on the molecules to be conjugated and the desired stability of the resulting bond. This compound leverages amine and azide chemistry, while common alternatives utilize pairings like NHS esters and maleimides.

  • NHS Ester-PEG-Maleimide : This is a widely used linker that targets primary amines (lysines) via the NHS ester and sulfhydryl groups (cysteines) via the maleimide (B117702) group.[6] The maleimide-thiol reaction is very fast and selective at a pH of 6.5-7.5.[6]

  • Carboxy-PEG-Amine : These linkers offer stable functional groups that require activation before conjugation. The carboxylic acid can be activated (e.g., with EDC/NHS) to react with amines, while the amine end can react with NHS esters.[8]

The key advantage of the Azido-amine linker lies in the bioorthogonality of the click chemistry reaction. While NHS ester and maleimide reactions are highly efficient, they target naturally occurring functional groups, which can lead to a heterogeneous mixture of products if multiple lysines or cysteines are present.[6] Click chemistry allows for conjugation to a specifically introduced alkyne handle, providing superior control over the site of conjugation and the stoichiometry of the final product.[4]

G cluster_azido_amine Azido-PEG-Amine Workflow (Two-Step Orthogonal) cluster_nhs_maleimide NHS-PEG-Maleimide Workflow (Sequential) MolA1 Molecule A (e.g., Antibody) Step1 Step 1: Aminolysis (Lysine targeting) MolA1->Step1 Linker1 NHS-activated Payload Linker1->Step1 Intermediate1 Intermediate Conjugate Step1->Intermediate1 Forms stable amide bond Step2 Step 2: Click Chemistry (Bioorthogonal) Intermediate1->Step2 MolB1 Alkyne-modified Molecule B MolB1->Step2 Final1 Final Conjugate (Site-specific) Step2->Final1 Forms stable triazole ring MolA2 Molecule A (e.g., Antibody) Step3 Step 1: Aminolysis (Lysine targeting) MolA2->Step3 Linker2 NHS-PEG-Maleimide Linker2->Step3 Intermediate2 Maleimide-activated Molecule A Step3->Intermediate2 Step4 Step 2: Thiol Addition (Cysteine targeting) Intermediate2->Step4 MolB2 Thiol-containing Molecule B MolB2->Step4 Final2 Final Conjugate Step4->Final2

Caption: Comparison of bioconjugation workflows.

Quantitative Performance Comparison

The efficiency, kinetics, and stability of the formed linkage are critical metrics for evaluating linker performance. The following table summarizes quantitative data for the key chemistries employed by Azido-PEG-amine and common alternatives.

FeatureAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)Azide-Reactive (Click Chemistry)
Target Group Primary amines (-NH2)Thiols (-SH)Alkynes (-C≡CH or strained)
Resulting Bond AmideThioether1,2,3-Triazole
Reaction Kinetics Fast (30-60 min at RT)[6]Very Fast (min to hours at RT)[6]Very Fast (CuAAC: 30-60 min; SPAAC: < 1 hr)[6]
Optimal pH 7.0 - 9.0[6][9]6.5 - 7.5[6]Broad range (typically 4-11)[6]
Typical Yield Moderate to High (Variable)[4]High[10]High to Very High (Quantitative)[6]
Specificity Moderate (targets all accessible lysines)[4]High (for thiols at pH 6.5-7.5)[6]Very High (Bioorthogonal)[6]
Linkage Stability Highly Stable (Half-life of years)[8]Potentially Labile (Hours to Days). Susceptible to retro-Michael reaction and thiol exchange in vivo.[8][11]Highly Stable . Considered metabolically inert and irreversible.[6][12]

Framework for Linker Selection

Choosing the appropriate linker is a critical step in the design of a bioconjugate. The decision process involves assessing the functional groups available on the target molecules, the desired precision of conjugation, and the requirement for linker stability in the final application.

G start Start: Define Conjugation Needs q1 What functional groups are available on your biomolecule? start->q1 lysine Primary Amines (Lysines) q1->lysine cysteine Thiols (Cysteines) q1->cysteine unnatural Engineered Alkyne/ Strained Cyclooctyne q1->unnatural q2 Is precise, site-specific conjugation required? linker_nhs Use NHS-Ester based linker (e.g., NHS-PEG-Maleimide) q2->linker_nhs No (Random Lysine Labeling) linker_mal Use Maleimide based linker (e.g., NHS-PEG-Maleimide) q2->linker_mal Yes (if Cys is unique) linker_azide Use Azide-based linker (e.g., Azido-PEG-Amine) q2->linker_azide Yes (Highest Specificity) q3 Is maximum in vivo stability essential? q3->linker_azide Yes stability_check Consider next-gen maleimides for improved stability, but Amide/Triazole is safest. q3->stability_check No lysine->q2 cysteine->q2 unnatural->linker_azide Yes linker_nhs->q3 linker_mal->q3

Caption: Decision tree for selecting a heterobifunctional linker.

Experimental Protocols

Protocol 1: Two-Step Conjugation using Azido-PEG-Amine Chemistry

This protocol outlines the conjugation of an alkyne-modified drug to an antibody. It involves first activating the antibody with a bifunctional linker containing an NHS ester and an azide, followed by a click chemistry reaction.

Materials:

  • Antibody solution (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4).

  • Azido-PEG-NHS ester linker (e.g., NHS-PEG4-Azide).

  • Anhydrous DMSO.

  • Alkyne-functionalized payload.

  • Click Chemistry Reagents (if CuAAC): Copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).

  • Desalting columns.

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS (pH 7.4) using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

  • Azide-Modification of Antibody: a. Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v). c. Incubate the reaction for 1-2 hours at room temperature with gentle stirring. d. Remove excess, unreacted linker using a desalting column equilibrated with PBS (pH 7.4).

  • Click Chemistry Conjugation (CuAAC): a. To the azide-modified antibody, add a 3- to 5-fold molar excess of the alkyne-functionalized payload. b. Prepare a fresh "click cocktail" of CuSO4, ligand, and sodium ascorbate (B8700270) in water. c. Add the cocktail to the antibody-payload mixture. Typical final concentrations are 0.1 mM CuSO4, 1 mM ligand, and 1 mM sodium ascorbate. d. Incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final Antibody-Drug Conjugate (ADC) using size-exclusion chromatography (SEC) or other appropriate HPLC methods to remove the excess payload and reaction components.

Protocol 2: Quantification of Conjugation Efficiency (Average DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species for cysteine-conjugated ADCs, and can be adapted for some lysine conjugates.[13]

Methodology:

  • Instrumentation: An HPLC system with a UV detector and a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).[]

  • Procedure: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the purified ADC sample. c. Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with a higher drug load are more hydrophobic and will elute later. d. Monitor the elution profile at 280 nm.

  • Data Analysis: a. Integrate the peak areas for the unconjugated antibody (DAR=0) and each of the drug-conjugated species (DAR=2, DAR=4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[]

Conclusion

This compound stands out as a highly versatile and powerful heterobifunctional linker for creating precisely defined bioconjugates. Its key advantage lies in the bioorthogonality and stability of the click chemistry reaction, which allows for site-specific conjugation with high efficiency and yields a metabolically stable triazole linkage.[4][6] While traditional linkers like NHS-PEG-Maleimide are effective for targeting native amino acid residues, they can produce heterogeneous products and the resulting thioether bond may exhibit instability in vivo.[11] The choice between this compound and other linkers ultimately depends on the specific requirements of the application, including the availability of functional groups, the need for conjugation control, and the desired stability of the final product. For applications demanding the highest level of precision and stability, the orthogonal chemistry offered by Azido-PEG-amine linkers is the superior choice.

References

Azido-PEG5-amine vs. Homobifunctional Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the success, reproducibility, and efficacy of the resulting conjugate. For researchers, scientists, and drug development professionals, understanding the nuanced differences between linker types is paramount. This guide provides an objective, data-driven comparison of Azido-PEG5-amine, a heterobifunctional linker, with traditional homobifunctional linkers, offering insights into their respective advantages and applications.

Executive Summary

This compound, a heterobifunctional linker, offers superior control and efficiency in bioconjugation reactions compared to its homobifunctional counterparts. Its distinct reactive ends—an azide (B81097) and a primary amine—allow for a controlled, sequential two-step conjugation process. This minimizes the formation of undesirable byproducts, leading to higher yields of the target conjugate and greater purity. While homobifunctional linkers are suitable for specific applications like inducing protein polymerization, the precision and versatility of this compound make it the preferred choice for complex bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).

Fundamental Differences in Structure and Reactivity

This compound is a heterobifunctional linker characterized by two different reactive moieties at either end of a polyethylene (B3416737) glycol (PEG) spacer.[1][2]

  • Amine Group (-NH2): This primary amine readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3]

  • Azide Group (-N3): This group is unreactive towards common biological functional groups, making it bio-orthogonal. It specifically reacts with alkyne-containing molecules via "click chemistry"—either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)—to form a highly stable triazole linkage.[4][5]

  • PEG5 Spacer: The five-unit polyethylene glycol chain enhances the solubility and biocompatibility of the linker and the resulting conjugate, and provides spatial separation between the conjugated molecules.[6]

Homobifunctional Linkers , in contrast, possess two identical reactive groups.[7] Common examples include NHS esters like Disuccinimidyl suberate (B1241622) (DSS), which have an NHS ester at both ends of a spacer arm.[7] These linkers are typically employed in a one-step reaction to crosslink molecules containing the same target functional group, such as the primary amines found on lysine (B10760008) residues in proteins.[8][9]

Performance Comparison: A Quantitative Overview

The key advantages of this compound's heterobifunctional nature become evident when comparing the quantitative outcomes of conjugation reactions. The controlled, two-step process minimizes the "shotgun" effect often seen with homobifunctional linkers, where random crosslinking can lead to a heterogeneous mixture of products.[4][5]

Performance MetricThis compound (Heterobifunctional)Homobifunctional Linker (e.g., DSS)
Conjugation Strategy Two-step, sequentialOne-step
Control over Reaction HighLow
Specificity High, due to bio-orthogonal click chemistryModerate, reacts with available primary amines
Typical Yield High (>80-95%)[5]Variable, often lower due to side reactions
Product Homogeneity HighLow (mixture of monomers, dimers, polymers)
Purity of Final Conjugate HighLower, requires extensive purification
Side Reactions MinimalProne to hydrolysis and self-conjugation[5]

Note: The data presented is representative of the performance of the respective linker chemistries in bioconjugation applications and is compiled from multiple sources.

Experimental Protocols

To illustrate the practical differences in application, detailed protocols for a one-step conjugation using a homobifunctional crosslinker and a two-step conjugation using this compound are provided below.

Experimental Protocol 1: One-Step Protein-Protein Crosslinking using a Homobifunctional Crosslinker (e.g., DSS)

This protocol describes the crosslinking of two proteins (Protein A and Protein B) in a single reaction step.

Materials:

  • Protein A and Protein B in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Reaction tubes

Procedure:

  • Protein Preparation: Prepare a solution containing both Protein A and Protein B at the desired concentration in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve a final DSS concentration of 0.25-2 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.

Experimental Protocol 2: Two-Step Antibody-Drug Conjugation using this compound

This protocol details the conjugation of a drug molecule to an antibody in a controlled, two-step process. This example assumes the antibody is first modified with an alkyne group for subsequent reaction with the azide of the linker.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-PEG-NHS ester (for antibody modification)

  • This compound

  • Drug molecule with an NHS ester reactive group

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

Step 1: Antibody Modification with an Alkyne Handle

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4).

  • Alkyne-PEG-NHS Ester Preparation: Prepare a 10 mM stock solution of Alkyne-PEG-NHS ester in anhydrous DMSO.

  • Reaction: Add a 10- to 20-fold molar excess of the Alkyne-PEG-NHS ester solution to the antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS.

Step 2: Linker-Drug Conjugation and Click Chemistry

  • Linker-Drug Conjugate Preparation:

    • Dissolve this compound and the NHS-ester-functionalized drug in DMSO.

    • React the two components to form the Azido-PEG5-Drug conjugate.

    • Purify the conjugate.

  • Click Reaction:

    • Prepare stock solutions: 10 mM CuSO4 in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (freshly prepared).

    • In a reaction tube, combine the alkyne-modified antibody with a 3- to 10-fold molar excess of the Azido-PEG5-Drug conjugate.

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification and Analysis:

    • Purify the final ADC using a desalting column or size-exclusion chromatography.

    • Characterize the ADC using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental differences between the reaction workflows of homobifunctional and heterobifunctional linkers.

Homobifunctional_Workflow cluster_reactants Reactants cluster_reaction One-Step Reaction cluster_products Products (Heterogeneous Mixture) Protein A Protein A Reaction Mixture Reaction Mixture Protein A->Reaction Mixture Protein B Protein B Protein B->Reaction Mixture Homobifunctional Linker Homobifunctional Linker Homobifunctional Linker->Reaction Mixture A-Linker-B Desired Conjugate Reaction Mixture->A-Linker-B A-Linker-A Homodimer A Reaction Mixture->A-Linker-A B-Linker-B Homodimer B Reaction Mixture->B-Linker-B Polymers Polymers Reaction Mixture->Polymers

Caption: One-step conjugation with a homobifunctional linker, leading to a heterogeneous product mixture.

Heterobifunctional_Workflow cluster_step1 Step 1: First Conjugation cluster_purification1 Purification cluster_step2 Step 2: Second Conjugation (Click Chemistry) Molecule 1 Molecule 1 This compound This compound Molecule 1->this compound Amine Reaction Activated Molecule 1 Activated Molecule 1 This compound->Activated Molecule 1 Purification Step 1 Purification Step 1 Activated Molecule 1->Purification Step 1 Molecule 2 (Alkyne) Molecule 2 (Alkyne) Activated Molecule 1->Molecule 2 (Alkyne) Azide-Alkyne Reaction Final Conjugate Final Conjugate Molecule 2 (Alkyne)->Final Conjugate

Caption: Two-step conjugation with this compound, resulting in a homogenous and well-defined product.

Conclusion

The choice between this compound and a homobifunctional linker is dictated by the specific requirements of the application. For applications where a mixture of products is acceptable or even desired, such as creating protein polymers, homobifunctional linkers offer a straightforward, one-step solution. However, for applications demanding high purity, well-defined conjugates, and maximized yields, such as the development of therapeutic ADCs or specific protein-protein interaction studies, the heterobifunctional this compound is the demonstrably superior choice. Its ability to facilitate a controlled, sequential conjugation process through bio-orthogonal click chemistry provides a level of precision that is essential for the advancement of modern bioconjugate-based technologies.

References

A Comparative Guide to Selecting PEG Chain Length for Optimal Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) chain length is a critical determinant in the design and efficacy of bioconjugates. The process of covalently attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles. This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

The length of the PEG chain profoundly influences the physicochemical and biological characteristics of the resulting bioconjugate. Longer PEG chains generally increase the hydrodynamic size, which can prolong circulation half-life and reduce immunogenicity.[1] However, this may come at the cost of decreased biological activity due to steric hindrance.[1] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous where minimizing steric hindrance is crucial.[2] This guide will explore the nuanced effects of PEG chain length on key performance indicators of bioconjugates.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics such as pharmacokinetics, in vitro cytotoxicity, stability, and immunogenicity.

Table 1: Impact of PEG Chain Length on Pharmacokinetics of Affibody-Drug Conjugates [2]

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG

Table 2: Effect of PEG Chain Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates [2]

Molecule TypePEG Linker LengthKey In Vitro Cytotoxicity Finding
Affibody-Drug ConjugateNoneBaseline cytotoxicity
Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG
Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG

Table 3: Influence of PEG Chain Length on Stability of Alpha-1 Antitrypsin (AAT) [3][4][5]

Stability ParameterPEG Chain Length/StructureKey Finding
Thermodynamic StabilityVarious lengths and structuresNo significant alteration in the protein's secondary or tertiary structure.
Heat-Induced Aggregation2-armed 40 kDa PEG-ALAggregation content significantly decreased to 25.7%.
Proteolytic Resistance2-armed 40 kDa PEGGreatly improved proteolytic resistance.

Table 4: Impact of PEG Molecular Weight on Immunogenicity [6][7]

BioconjugatePEG Molecular WeightKey Immunogenicity Finding
Bovine Serum Albumin (BSA)30,000 DaInduced significantly stronger in vivo anti-PEG IgM responses compared to BSA-PEG 2000.
Ovalbumin (OVA)20,000 DaInduced significantly stronger in vivo anti-PEG IgM responses compared to OVA-PEG 5000.
General Trend< 5 kDaGenerally lower immunogenicity but may provide less effective immune shielding.
General Trend> 20 kDaAssociated with higher incidence of anti-PEG antibodies.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

Synthesis and Characterization of PEGylated Bioconjugates

This protocol outlines a general procedure for the synthesis of a PEGylated protein and its subsequent characterization.

Materials:

  • Protein of interest

  • Activated PEG (e.g., PEG-NHS ester for amine coupling, PEG-maleimide for thiol coupling)[9][10]

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)[2]

  • Quenching reagent (e.g., Tris or glycine (B1666218) for NHS chemistry, N-acetylcysteine for maleimide (B117702) chemistry)[2]

  • Size-exclusion chromatography (SEC) system[2]

  • Hydrophobic interaction chromatography (HIC) system[2]

  • Mass spectrometer[2]

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the activated PEG to the protein solution at a specific molar ratio (e.g., 1:1, 1:3, 1:5 protein to PEG).

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-2 hours or overnight).

  • Quench the reaction by adding an excess of the quenching reagent.

  • Purify the PEGylated protein from unreacted PEG and protein using SEC or HIC.

  • Characterize the purified conjugate by SEC to assess for aggregation and by mass spectrometry to determine the degree of PEGylation.

In Vivo Pharmacokinetic Analysis

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a PEGylated bioconjugate in a rodent model.

Materials:

  • PEGylated bioconjugate

  • Control (unmodified) bioconjugate

  • Laboratory animals (e.g., mice or rats)

  • Dosing vehicles (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantification of the bioconjugate in plasma (e.g., ELISA)

Procedure:

  • Administer the PEGylated bioconjugate and the control to different groups of animals via the desired route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

  • Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[2]

In Vitro Bioactivity Assay

This protocol provides a general framework for assessing the biological activity of a PEGylated bioconjugate.

Materials:

  • PEGylated bioconjugate

  • Control (unmodified) bioconjugate

  • Relevant cell line or biological system

  • Reagents for the specific bioassay (e.g., cell culture media, substrates, detection antibodies)

  • Plate reader or other appropriate detection instrument

Procedure:

  • Prepare a series of dilutions of the PEGylated bioconjugate and the control.

  • Add the diluted samples to the biological system (e.g., cells in a microplate).

  • Incubate for a specified period under appropriate conditions.

  • Measure the biological response using a suitable assay (e.g., cell proliferation assay, enzyme activity assay, receptor binding assay).

  • Plot the dose-response curves and determine the relative potency of the PEGylated bioconjugate compared to the unmodified control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative study of PEG chain lengths in bioconjugation.

PEG_Properties cluster_peg PEG Chain Length cluster_properties Bioconjugate Properties S Shorter PEG Stab Stability S->Stab May offer greater stability Activity Bioactivity S->Activity Less steric hindrance, potentially higher activity L Longer PEG Sol Solubility L->Sol Enhances solubility PK Pharmacokinetics (e.g., Half-life) L->PK Extends circulation half-life L->Activity Increased steric hindrance, potentially lower activity Immuno Immunogenicity L->Immuno May increase immunogenicity

Relationship between PEG chain length and key bioconjugate properties.

ADC_Workflow start Start: Design ADC with Varying PEG Linker Lengths synthesis Synthesis & Purification (SEC, HIC) start->synthesis characterization Characterization (Mass Spec, DAR) synthesis->characterization invitro In Vitro Evaluation (Cytotoxicity, Binding Affinity) characterization->invitro invivo In Vivo Evaluation (Pharmacokinetics, Efficacy) invitro->invivo analysis Data Analysis & Selection of Optimal Linker invivo->analysis end End: Lead Candidate analysis->end

A typical workflow for the synthesis and evaluation of ADCs.

Immunogenicity_Factors center Immunogenicity of PEGylated Bioconjugate peg_mw PEG Molecular Weight peg_mw->center peg_arch PEG Architecture (Linear vs. Branched) peg_arch->center protein_nature Nature of Conjugated Protein protein_nature->center admin_route Route of Administration admin_route->center admin_freq Frequency of Administration admin_freq->center

Interplay of factors influencing the immunogenicity of PEGylated bioconjugates.

References

Preserving Function: A Guide to Validating the Activity of Azido-PEG5-amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of proteins with labels like Azido-PEG5-amine is a powerful technique for a multitude of applications, from in vivo imaging to targeted drug delivery. However, a critical and often overlooked step is the rigorous confirmation that the labeled protein retains its biological function. This guide provides a comprehensive comparison of functional assays to validate the activity of proteins labeled with this compound, offering supporting experimental data and detailed protocols for key experiments. We also explore alternative labeling technologies and their respective functional validation strategies.

The covalent attachment of an this compound linker, a process involving PEGylation and the introduction of a bioorthogonal azide (B81097) handle, can potentially impact a protein's structure and, consequently, its function. Steric hindrance from the polyethylene (B3416737) glycol (PEG) chain can interfere with binding sites for substrates, receptors, or other interacting molecules. Therefore, a thorough functional characterization is not just recommended; it is essential for the reliable interpretation of experimental results and the successful development of protein-based therapeutics and research tools.

Comparing the Impact of Labeling on Protein Activity

The choice of functional assay is dictated by the protein's specific biological role. Below is a summary of quantitative data from studies comparing the activity of proteins before and after modification, as well as a comparison of different bioconjugation techniques.

Protein/ConjugateLabeling/ModificationAssay TypeKey MetricResultReference(s)
Antibody-Drug Conjugate (ADC)No PEG linkerIn Vitro CytotoxicityIC505.2 nM[1]
Antibody-Drug Conjugate (ADC)4 kDa Linear PEG LinkerIn Vitro CytotoxicityIC5023.4 nM[1]
Antibody-Drug Conjugate (ADC)10 kDa Linear PEG LinkerIn Vitro CytotoxicityIC50117 nM[1]
Fibroblast Growth Factor 21 (FGF21)Maleimide-PEG (internal residue)In Vitro ActivityActivity vs. UnmodifiedWithin 4-fold of unmodified FGF21[2]
Human Thyroid Stimulating Hormone (rhTSH)Maleimide-PEGReceptor BindingBinding AffinitySize-dependent decrease in receptor binding[2]
Generic ProteinNHS Ester ChemistryLabeling EfficiencyTypical Efficiency5-50%[3]
Generic ProteinMaleimide-Thiol ChemistryLabeling EfficiencyTypical Efficiency70-90%[3]
Generic ProteinClick Chemistry (CuAAC & SPAAC)Labeling EfficiencyTypical Efficiency>90%[3]
Generic ProteinSortase-Mediated LigationLabeling EfficiencyTypical Efficiency>90%[3]

Key Functional Assays to Confirm Protein Activity

A multi-faceted approach employing a combination of in vitro and cell-based assays is crucial for a comprehensive assessment of the labeled protein's functionality.

Enzyme Activity Assays

For proteins with enzymatic function, a direct measurement of their catalytic activity is the most definitive functional assay.

Experimental Protocol: General Spectrophotometric Enzyme Assay

This protocol provides a general framework for measuring the activity of an enzyme that produces a chromogenic product.

Materials:

  • Purified labeled and unlabeled (control) enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Stop solution (if required to terminate the reaction)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and buffer. The optimal concentrations should be determined empirically, but a starting point is to use a substrate concentration at or near the Michaelis constant (Km) of the enzyme.[4]

  • Assay Setup: In a clean cuvette or microplate well, combine the assay buffer and substrate solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Add a small volume of the enzyme solution (both labeled and unlabeled versions in separate reactions) to the substrate mixture to start the reaction.

  • Monitor Reaction: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the wavelength specific for the product over a set period. For a microplate reader, take readings at regular intervals. It is critical to perform these measurements within the initial linear velocity phase of the reaction.[4]

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per unit time) for both the labeled and unlabeled enzyme. The activity of the labeled enzyme can be expressed as a percentage of the unlabeled enzyme's activity.

Cell-Based Proliferation and Cytotoxicity Assays

These assays are the gold standard for assessing the biological activity of labeled proteins like growth factors, cytokines, or antibody-drug conjugates (ADCs) that elicit a cellular response.

Experimental Protocol: MTT Cytotoxicity Assay for ADCs

This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of an ADC.[5][6][7][8]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Labeled ADC and unlabeled antibody control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • ADC Treatment: Prepare serial dilutions of the labeled ADC and unlabeled antibody control in complete cell culture medium. Remove the existing medium from the cells and add the different concentrations of the test articles.[5]

  • Incubation: Incubate the plates for a period that allows for the desired biological effect, typically 72-96 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[6][7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6]

Receptor-Ligand Binding Assays

For proteins that function by binding to a specific receptor, it is crucial to determine if the labeling process has altered their binding affinity and kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general workflow for analyzing the binding of a labeled protein (analyte) to its immobilized receptor (ligand).

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Purified receptor protein (ligand)

  • Purified labeled and unlabeled protein (analytes)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface using a mixture of NHS and EDC. Inject the receptor protein solution over the activated surface to allow for covalent coupling to the dextran (B179266) matrix. Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the labeled protein (analyte) over the immobilized receptor surface at a constant flow rate. This is the association phase.

  • Dissociation Phase: Following the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte from the receptor surface, preparing it for the next injection cycle.

  • Control Experiments: Perform the same series of injections with the unlabeled protein to obtain a baseline for comparison. Also, inject the analytes over a reference flow cell without the immobilized receptor to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis: Fit the sensorgram data (a plot of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare the kinetic parameters of the labeled and unlabeled protein.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these processes, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_labeling Protein Labeling cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison start Purified Protein labeling Labeling with This compound start->labeling purification Purification of Labeled Protein labeling->purification enzyme_assay Enzyme Activity Assay purification->enzyme_assay cell_assay Cell-Based Assay (Proliferation/Cytotoxicity) purification->cell_assay binding_assay Receptor Binding Assay (e.g., SPR) purification->binding_assay comparison Compare Activity of Labeled vs. Unlabeled Protein enzyme_assay->comparison cell_assay->comparison binding_assay->comparison conclusion Confirm Protein Functionality comparison->conclusion

Workflow for confirming the activity of a labeled protein.

egfr_signaling EGF EGF (Labeled or Unlabeled) EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Stimulation

Simplified EGF Receptor signaling pathway leading to cell proliferation.

Alternative Protein Labeling Strategies

While this compound labeling followed by click chemistry offers high specificity and efficiency, several alternative methods exist, each with its own set of advantages and considerations for functional validation.

  • Maleimide-Thiol Chemistry: This method targets the sulfhydryl group of cysteine residues. It is highly specific due to the low abundance of cysteine in most proteins. However, it may require the reduction of disulfide bonds if no free cysteines are available, which could impact protein structure and function. Functional assays similar to those described for this compound labeled proteins are necessary to confirm activity.

  • NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters react with primary amines on lysine (B10760008) residues and the N-terminus of the protein. As lysine is a relatively abundant amino acid, this method can lead to heterogeneous labeling, with multiple labels attached at various positions. This heterogeneity can complicate the assessment of functional activity and may have a higher likelihood of inactivating the protein if lysines are present in the active or binding sites.

  • Sortase-Mediated Ligation: This enzymatic method allows for site-specific labeling at either the N- or C-terminus of a protein containing a specific recognition motif (e.g., LPXTG). It offers excellent control over the labeling site and stoichiometry, minimizing the risk of functional impairment.

Conclusion

The labeling of proteins with this compound is a valuable tool in modern biological research and drug development. However, the potential for this modification to alter protein function necessitates a rigorous validation process. By employing a suite of functional assays, including enzyme activity assays, cell-based assays, and receptor-binding studies, researchers can confidently confirm the biological integrity of their labeled proteins. A thorough understanding of the available labeling technologies and their potential impacts on protein function is paramount for generating reliable and reproducible data. This guide provides a framework for making informed decisions about which assays to employ and how to interpret the results, ultimately ensuring the success of downstream applications.

References

Amide vs. Triazole Linkages in Bioconjugation: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative stability of amide and triazole linkages in bioconjugates, supported by experimental data and detailed protocols.

In the field of bioconjugation, the choice of chemical linkage is paramount to the efficacy, safety, and overall success of a therapeutic or diagnostic agent. The stability of the bond connecting a payload—such as a drug, imaging agent, or polymer—to a biomolecule dictates its performance in a biological environment. This guide provides an in-depth comparison of two of the most prevalent linkages: the traditional amide bond and the increasingly popular 1,2,3-triazole linkage, often formed via "click chemistry."

Executive Summary

The 1,2,3-triazole ring is renowned for its exceptional chemical and enzymatic stability, rendering it highly resistant to cleavage under a wide range of physiological conditions.[1] In contrast, while the amide bond is also highly stable, its susceptibility to enzymatic cleavage by proteases presents a key differentiator.[1] This inherent characteristic of amide bonds can be either a liability or a strategic advantage, depending on the desired application, such as in the design of prodrugs that require controlled release.

Quantitative Stability Data

The following tables summarize the comparative stability of amide and triazole linkages under various conditions, based on available experimental data.

Table 1: General Stability Comparison of Common Bioconjugation Linkages

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing AgentsKey Considerations
1,2,3-Triazole Highly StableHighly StableHighly StableGenerally considered one of the most robust and stable bioorthogonal linkages.[1]
Amide Highly StableGenerally StableHighly StableSusceptible to cleavage by specific proteases, a factor that can be exploited for targeted release.[1]
Ester Prone to HydrolysisRapidly Cleaved by EsterasesStableOften utilized for prodrug strategies requiring controlled release.[1]
Disulfide Stable at Neutral pHCleaved by ThiolsReadily CleavedCommonly used for intracellular drug delivery, leveraging the reducing environment of the cytoplasm.[1]
Oxime Generally StableModerately StableStableStability can be dependent on pH.[1]
Thioether (from Maleimide) StableProne to Thiol ExchangeStableCan undergo retro-Michael reaction and exchange with serum proteins like albumin.[1]

Table 2: Metabolic Stability of a Minigastrin Analog and its Triazole-Containing Peptidomimetics in Human Blood Plasma

CompoundLinkage TypeMetabolic Half-life (t½) in human plasma
[¹⁷⁷Lu]Lu-1All Amide Bonds3.9 h
[¹⁷⁷Lu]Lu-5Amide bond replaced with 1,5-disubstituted 1,2,3-triazole91.1 h
[¹⁷⁷Lu]Lu-6Amide bond replaced with 1,5-disubstituted 1,2,3-triazole2.2 h
[¹⁷⁷Lu]Lu-7Amide bond replaced with 1,5-disubstituted 1,2,3-triazole6.7 h

This table illustrates that the replacement of an amide bond with a 1,5-disubstituted 1,2,3-triazole can significantly impact metabolic stability, with the effect being highly dependent on the position of the substitution within the peptide sequence.[2]

Chemical Structures and Formation

The fundamental structural differences between amide and triazole linkages underpin their distinct stability profiles.

cluster_amide Amide Linkage cluster_triazole 1,2,3-Triazole Linkage Amide R1-C(=O)NH-R2 Triazole R1-C2N3H-R2

Figure 1. Chemical structures of amide and 1,2,3-triazole linkages.

Amide bonds are typically formed through the reaction of a carboxylic acid and an amine, often facilitated by coupling agents. The 1,4-disubstituted 1,2,3-triazole linkage, a hallmark of "click chemistry," is most commonly synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]

G cluster_amide Amide Bond Formation cluster_triazole Triazole Linkage Formation (CuAAC) R1_COOH R1-COOH (Carboxylic Acid) Amide_Linkage R1-C(=O)NH-R2 (Amide Bond) R1_COOH->Amide_Linkage + H2N_R2 H2N-R2 (Amine) H2N_R2->Amide_Linkage Coupling Agents R1_N3 R1-N3 (Azide) Triazole_Linkage 1,4-disubstituted 1,2,3-Triazole R1_N3->Triazole_Linkage + HCCH_R2 HC≡C-R2 (Alkyne) HCCH_R2->Triazole_Linkage Cu(I) catalyst

Figure 2. General schemes for amide and triazole linkage formation.

Experimental Protocols for Stability Assessment

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.[1]

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the stability of the linkage in aqueous solutions at different pH values.[1][4]

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid)

Procedure:

  • Prepare stock solutions of the bioconjugate in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.

  • Quench the reaction by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the amount of intact bioconjugate remaining.

  • Calculate the half-life of the bioconjugate at each pH.

G start Prepare bioconjugate solutions in buffers (pH 5.0, 7.4, 9.0) incubate Incubate at 37°C start->incubate sample Withdraw aliquots at various time points incubate->sample quench Quench reaction sample->quench analyze Analyze by HPLC quench->analyze calculate Calculate half-life analyze->calculate

Figure 3. Workflow for hydrolytic stability assessment.
Protocol 2: Stability in Human Serum

Objective: To evaluate the stability of the linkage in a biologically relevant matrix containing enzymes and other proteins.[1]

Materials:

  • Bioconjugate of interest

  • Pooled human serum (or plasma)

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile (B52724) or methanol)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Pre-warm the human serum to 37°C.

  • Add the bioconjugate to the serum to a final concentration of 10 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum mixture.

  • Add at least 3 volumes of cold protein precipitation solution to the aliquot.

  • Vortex and incubate at -20°C for at least 30 minutes to precipitate serum proteins.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

  • Collect the supernatant and analyze by LC-MS/MS to quantify the intact bioconjugate.

  • Calculate the half-life of the bioconjugate in serum.

G start Incubate bioconjugate in human serum at 37°C sample Withdraw aliquots at various time points start->sample precipitate Precipitate proteins with cold acetonitrile/methanol sample->precipitate centrifuge Centrifuge to pellet proteins precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze by LC-MS/MS supernatant->analyze calculate Calculate serum half-life analyze->calculate

Figure 4. Workflow for assessing stability in human serum.

Discussion and Conclusion

The choice between an amide and a triazole linkage in bioconjugation is not merely a matter of synthetic convenience but a critical design decision that profoundly impacts the stability and, consequently, the biological activity of the final construct.

Triazole linkages , formed through click chemistry, offer exceptional stability against both chemical and enzymatic degradation.[1][5][6] This robustness makes them an ideal choice for applications requiring long-term stability in vivo, where the bioconjugate must remain intact to reach its target. The 1,2,3-triazole ring is resistant to hydrolysis over a wide pH range and is not recognized by proteases, thus preventing premature cleavage of the payload.[1][3]

Amide linkages , while also chemically stable, are susceptible to cleavage by proteases.[1][7] This susceptibility can be a significant drawback if a long circulation half-life is desired, as enzymatic degradation can lead to premature release of the payload. However, this characteristic can also be harnessed for specific applications. For instance, in the design of antibody-drug conjugates (ADCs), an amide bond within a linker that is cleavable by tumor-specific enzymes can enable targeted drug release at the site of action.

References

A Comparative Guide to Assessing Labeling Efficiency: Azido-PEG5-amine vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a critical step in creating next-generation diagnostics and therapeutics. Azido-PEG5-amine, a popular polyethylene (B3416737) glycol (PEG) linker, facilitates the attachment of molecules through "click chemistry," a highly efficient and specific reaction. However, concerns about the potential immunogenicity and non-biodegradability of PEG have spurred the development of alternative polymers. This guide provides an objective comparison of labeling with this compound against two promising alternatives: polysarcosine (pSar) and poly(2-oxazoline)s (POx), with a focus on methods to assess the degree of labeling.

Quantitative Comparison of Labeling Reagents

The efficiency of a bioconjugation reaction is paramount for producing well-defined and effective biomolecular conjugates. The degree of labeling (DOL), which represents the average number of polymer chains attached to a single biomolecule, is a key metric for assessing this efficiency. Below is a summary of the performance of this compound and its alternatives. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature; the data presented represents typical reported values.

FeatureThis compound (via Click Chemistry)Polysarcosine (pSar)Poly(2-oxazoline)s (POx)
Typical Labeling Efficiency High (>90-95%)[1]High, comparable to PEGylation[2][3][4]High, dependent on the chosen chemistry
Reaction Kinetics Fast (minutes to a few hours)[1]Generally slower than click chemistryVariable, dependent on reactive groups
Key Advantages Highly specific and bioorthogonal reaction, well-established protocols.[1]"Stealth" properties similar to PEG, potentially reduced immunogenicity, biodegradable.[2][3][4]Tunable properties, high stability, potentially lower immunogenicity than PEG.[5][6]
Potential Disadvantages Copper catalyst in CuAAC can be toxic to cells.[1]Slower reaction kinetics compared to click chemistry.Properties can vary based on monomer and initiator choice.
Common Functional Groups Azide (for reaction with alkynes)N-terminal amine, C-terminal carboxylic acid, or side-chain functionalities.Can be synthesized with a variety of terminal functional groups (e.g., NHS ester, maleimide).

Experimental Protocols

Accurate determination of the degree of labeling is crucial for characterizing and ensuring the quality of bioconjugates. The following are detailed protocols for commonly used methods to quantify the degree of labeling for proteins modified with this compound, polysarcosine, or poly(2-oxazoline)s.

Protocol 1: Quantification of Protein Labeling by UV-Vis Spectroscopy

This method is suitable for chromophore-labeled polymers or when the labeling process introduces a UV-active group.

Materials:

  • Labeled protein sample

  • Unlabeled protein (for baseline correction)

  • Appropriate buffer (e.g., PBS)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Protein Concentration:

    • Measure the absorbance of the unlabeled protein solution at 280 nm.

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the protein at 280 nm, c is the concentration, and l is the path length of the cuvette (typically 1 cm).[7]

  • Measure Absorbance of Labeled Protein:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A_prot) and at the maximum absorbance wavelength of the label/chromophore (A_label).

  • Calculate the Degree of Labeling (DOL):

    • Correct the absorbance at 280 nm for the contribution of the label: A_corrected = A_prot - (A_label × CF), where CF is the correction factor (absorbance of the label at 280 nm / absorbance of the label at its λ_max).

    • Calculate the concentration of the protein in the labeled sample using the corrected absorbance.

    • Calculate the concentration of the label using its molar extinction coefficient.

    • DOL = (Molar concentration of the label) / (Molar concentration of the protein).

Protocol 2: Quantification of Protein Labeling by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to separate and quantify labeled and unlabeled protein species.

Materials:

  • Labeled protein sample

  • Unlabeled protein standard

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., C4 or C18 for RP-HPLC; SEC column for SEC-HPLC)

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA for RP-HPLC)

Procedure:

  • Method Development:

    • Develop an HPLC method that achieves baseline separation of the unlabeled protein from the labeled protein species. This may involve optimizing the gradient, flow rate, and column temperature.

  • Generate a Standard Curve (Optional but Recommended):

    • Inject known concentrations of the unlabeled protein to generate a standard curve of peak area versus concentration.

  • Analyze the Labeled Sample:

    • Inject the purified labeled protein sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the unlabeled protein and the labeled species.

    • The degree of labeling can be estimated by the relative peak areas of the modified and unmodified protein. For a more accurate quantification, the response factor of the labeled protein may need to be determined. By comparing the retention times and peak areas, the extent of labeling can be determined.

Protocol 3: Quantification of Protein Labeling by Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate method to determine the mass of the conjugate and thus the number of attached polymer chains.

Materials:

  • Labeled protein sample

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)

Procedure:

  • Sample Preparation:

    • Desalt the purified labeled protein sample to remove any interfering salts or buffers.

  • Mass Analysis of Unlabeled Protein:

    • Acquire the mass spectrum of the unlabeled protein to determine its precise molecular weight.

  • Mass Analysis of Labeled Protein:

    • Acquire the mass spectrum of the labeled protein. The spectrum will show a series of peaks corresponding to the protein with different numbers of polymer chains attached.

  • Calculate the Degree of Labeling (DOL):

    • The mass difference between the peaks for the unlabeled protein and the labeled species corresponds to the mass of the attached polymer chains.

    • DOL can be calculated by dividing the average mass increase by the molecular weight of a single polymer chain.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and relationships, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Degree of Labeling Assessment cluster_results Data Analysis start Start with Target Biomolecule labeling Labeling Reaction with This compound or Alternative start->labeling purification Purification of Labeled Conjugate labeling->purification uv_vis UV-Vis Spectroscopy purification->uv_vis hplc HPLC Analysis purification->hplc ms Mass Spectrometry purification->ms dol Calculate Degree of Labeling (DOL) uv_vis->dol hplc->dol ms->dol

Caption: Experimental workflow for assessing the degree of labeling.

click_chemistry_pathway Biomolecule Biomolecule (with alkyne group) Reaction Click Reaction (Azide-Alkyne Cycloaddition) Biomolecule->Reaction Azido_PEG This compound Azido_PEG->Reaction Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Reaction Conjugate PEGylated Biomolecule Reaction->Conjugate

Caption: Simplified signaling pathway of click chemistry for labeling.

comparison_logic cluster_peg This compound cluster_psar Polysarcosine (pSar) cluster_pox Poly(2-oxazoline)s (POx) Choose_Reagent Choice of Labeling Reagent PEG_adv Advantages: - High Efficiency - Well-established Choose_Reagent->PEG_adv pSar_adv Advantages: - Reduced Immunogenicity - Biodegradable Choose_Reagent->pSar_adv POx_adv Advantages: - Tunable Properties - High Stability Choose_Reagent->POx_adv PEG_dis Disadvantages: - Potential Immunogenicity - Non-biodegradable pSar_dis Disadvantages: - Slower Kinetics POx_dis Disadvantages: - Property Variability

Caption: Logical relationship for selecting a labeling reagent.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Azido-PEG5-amine Versus Amine- and Thiol-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker for bioconjugation is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final product. Azido-PEG5-amine, a heterobifunctional linker, has gained prominence due to its versatility, enabling sequential or orthogonal conjugation strategies through "click chemistry." This guide provides an objective, data-driven comparison of this compound with other widely used PEGylation reagents, namely those featuring N-hydroxysuccinimide (NHS) esters and maleimide (B117702) groups.

This comparison will delve into the quantitative aspects of conjugation efficiency, supported by detailed experimental protocols and visualizations, to provide a comprehensive resource for making informed decisions in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Quantitative Comparison of Key Performance Metrics

The efficiency of a bioconjugation reaction is determined by several factors, including reaction kinetics, yield, specificity, and the stability of the resulting linkage. While direct head-to-head comparisons under identical conditions are limited in the literature, the following tables summarize typical performance indicators for each chemistry based on available data.

Table 1: Comparison of Reaction Parameters for Different PEGylation Chemistries

FeatureThis compound (via Click Chemistry)NHS-ester-PEGMaleimide-PEG
Target Functional Group Alkyne or CyclooctynePrimary Amines (-NH₂)Thiols (-SH)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic Acyl SubstitutionMichael Addition
Typical Reaction Yield >90-95%[1]Generally high, but can be variableHigh, but can be affected by side reactions
Reaction Kinetics CuAAC: Fast (minutes to hours)[1]; SPAAC: Moderate (hours)[1]Fast (30-60 minutes at room temperature)Very fast (minutes to a few hours at room temperature)
Optimal pH Range 4-11 (generally insensitive)7.2-8.56.5-7.5
Biocompatibility CuAAC: Catalyst toxicity is a concern for live cells[1]; SPAAC: High biocompatibilityGoodGood

Table 2: Stability and Specificity of the Resulting Conjugates

FeatureThis compound (via Click Chemistry)NHS-ester-PEGMaleimide-PEG
Linkage Formed TriazoleAmideThioether
Linkage Stability Highly stable and considered irreversibleStableCan be unstable and reversible (retro-Michael reaction)[2]
Specificity Highly specific and bioorthogonalReacts with multiple primary amines (e.g., lysine (B10760008) residues), potentially leading to a heterogeneous mixtureHighly selective for thiols within the optimal pH range
Stoichiometry Control High, leading to well-defined productsCan be difficult to control, often resulting in a distribution of speciesCan be controlled with careful optimization

Visualizing the Conjugation Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms for each conjugation strategy.

G cluster_0 This compound Conjugation (CuAAC) This compound This compound Triazole Linkage Triazole Linkage This compound->Triazole Linkage R-N₃ Alkyne-functionalized Molecule Alkyne-functionalized Molecule Alkyne-functionalized Molecule->Triazole Linkage R'-C≡CH Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Linkage accelerates

This compound conjugation via CuAAC click chemistry.

G cluster_1 NHS-ester-PEG Conjugation NHS-ester-PEG NHS-ester-PEG Amide Bond Formation Amide Bond Formation NHS-ester-PEG->Amide Bond Formation R-CO-NHS Protein (with primary amines) Protein (with primary amines) Protein (with primary amines)->Amide Bond Formation Protein-NH₂ NHS byproduct NHS byproduct Amide Bond Formation->NHS byproduct releases

NHS-ester-PEG conjugation to primary amines on a protein.

G cluster_2 Maleimide-PEG Conjugation Maleimide-PEG Maleimide-PEG Thioether Bond Formation Thioether Bond Formation Maleimide-PEG->Thioether Bond Formation R-Maleimide Protein (with thiols) Protein (with thiols) Protein (with thiols)->Thioether Bond Formation Protein-SH

Maleimide-PEG conjugation to thiol groups on a protein.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal conjugation efficiency. Below are methodologies for the key chemistries discussed.

Protocol 1: Conjugation of this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein (1-5 mg/mL in PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. In a separate tube, prepare a catalyst premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Reaction Initiation: In a microcentrifuge tube, add the protein solution. Add a 10- to 20-fold molar excess of the this compound stock solution. Add the catalyst premix to a final CuSO₄ concentration of 100-250 µM. Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Purification: Purify the PEGylated protein using a desalting column to remove excess reagents.

  • Analysis: Analyze the labeling efficiency using SDS-PAGE, SEC-HPLC, or mass spectrometry.

Protocol 2: Conjugation of NHS-ester-PEG to a Protein

This protocol outlines the conjugation of an NHS-ester-activated PEG to primary amines on a protein.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-ester-PEG

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester-PEG in anhydrous DMSO or DMF.

  • Reaction Initiation: Add a 10- to 50-fold molar excess of the dissolved NHS-ester-PEG to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column.

  • Analysis: Assess the conjugation efficiency by SDS-PAGE, SEC-HPLC, or mass spectrometry.

Protocol 3: Conjugation of Maleimide-PEG to a Thiol-Containing Protein

This protocol describes the conjugation of a maleimide-activated PEG to a protein with a free thiol group.

Materials:

  • Thiol-containing protein (1-5 mg/mL in PBS with 5 mM EDTA, pH 7.2)

  • Maleimide-PEG

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in PBS with EDTA. If the protein does not have a free thiol, it may need to be reduced with a reagent like TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Dissolve the Maleimide-PEG in the same buffer as the protein.

  • Reaction Initiation: Add a 5- to 10-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours.

  • Purification: Purify the conjugated protein using a desalting column.

  • Analysis: Determine the conjugation efficiency using appropriate analytical methods such as SDS-PAGE or mass spectrometry.

Experimental Workflow for Comparison

A systematic approach is necessary to obtain a meaningful comparison of conjugation efficiencies. The following workflow outlines the key steps.

G Start Start Protein Preparation Prepare Protein Stock (Consistent Buffer and Concentration) Start->Protein Preparation Parallel Reactions Set up Parallel Conjugation Reactions (this compound, NHS-ester-PEG, Maleimide-PEG) Protein Preparation->Parallel Reactions Purification Purify Conjugates (e.g., SEC) Parallel Reactions->Purification Characterization Characterize Conjugates Purification->Characterization SDS_PAGE SDS-PAGE (Qualitative Assessment) Characterization->SDS_PAGE SEC_HPLC SEC-HPLC (Quantitative Purity and Aggregation) Characterization->SEC_HPLC Mass_Spec Mass Spectrometry (Degree of Labeling) Characterization->Mass_Spec Data_Analysis Compare Conjugation Efficiency, Yield, and Purity SDS_PAGE->Data_Analysis SEC_HPLC->Data_Analysis Mass_Spec->Data_Analysis End End Data_Analysis->End

Workflow for comparing conjugation efficiencies.

Conclusion

The choice of conjugation chemistry is a critical decision in the development of bioconjugates. This compound, utilized in click chemistry reactions, offers high specificity, yield, and the formation of a highly stable triazole linkage. The biocompatibility of the SPAAC reaction makes it particularly suitable for applications in living systems.

NHS-ester and maleimide chemistries are well-established and effective methods for targeting primary amines and thiols, respectively. However, NHS-ester chemistry can lead to product heterogeneity, and the stability of the maleimide-thiol linkage can be a concern in certain biological environments.

Ultimately, the optimal choice of linker depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. This guide provides the foundational data and protocols to enable a rational and evidence-based approach to selecting the most appropriate conjugation strategy.

References

Navigating the Maze: A Comparative Guide to the In Vivo Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a Proteolysis Targeting Chimera (PROTAC) from a promising candidate to a viable therapeutic is fraught with challenges, a primary one being its stability within a biological system. The linker, the often-overlooked bridge between the target protein binder and the E3 ligase recruiter, plays a pivotal role in determining the in vivo fate of these heterobifunctional molecules.[1] An ideal linker not only facilitates the formation of a stable and productive ternary complex but also imparts favorable pharmacokinetic properties to the molecule.[2] This guide provides an objective comparison of different PROTAC linker types, supported by experimental data, to inform the rational design of more stable and effective protein degraders.

The chemical nature of the linker significantly influences a PROTAC's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3] An unstable linker can lead to premature cleavage of the PROTAC, rendering it inactive and potentially generating metabolites that compete with the intact molecule for target engagement, thereby reducing its efficacy.[1][4]

The Great Divide: Flexible vs. Rigid Linkers

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between these architectures has profound implications for a PROTAC's conformational dynamics, physicochemical properties, and, crucially, its metabolic stability.[1][5]

Flexible Linkers: The Double-Edged Sword of Conformational Freedom

The most commonly employed flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][5][6][7][8] Their primary advantage lies in their synthetic tractability and the conformational flexibility they impart to the PROTAC molecule, which can facilitate the formation of a productive ternary complex.[1][8]

  • Alkyl Chains: These simple hydrocarbon chains are synthetically accessible and chemically stable.[5] However, they tend to be hydrophobic, which can limit aqueous solubility.[5][9] While their hydrophobicity can sometimes improve cell permeability, it may also lead to non-specific binding.[9] Longer alkyl chains can be more susceptible to oxidative metabolism.[3][10]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of PROTACs.[5][9][11][] This can be advantageous for administration and bioavailability.[9] However, compared to alkyl linkers, PEG linkers may exhibit reduced metabolic stability in vivo and can be more challenging to synthesize.[5][9]

Rigid Linkers: A Strategy for Enhanced Stability

To overcome the metabolic liabilities of flexible linkers, there is a clear trend towards incorporating rigid motifs.[2] These linkers often contain cyclic structures like piperidine (B6355638), piperazine (B1678402), or triazole rings, which can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.[6][][13]

  • Cycloalkane-Based Linkers: Incorporating structures like piperazine or piperidine can shield the PROTAC from metabolic enzymes, leading to lower clearance and a longer half-life.[3] These fragments can also enhance water solubility and help maintain structural integrity in biological systems, improving overall pharmacokinetics.[5]

  • Triazole-Based Linkers: Often synthesized via "click chemistry," the resulting triazole moiety is metabolically stable and helps to reduce oxidative degradation in vivo, making it a favorable choice for therapeutic applications.[5][14]

Quantitative Data on PROTAC Linker Stability

The following table summarizes quantitative data from various studies, highlighting the impact of linker composition on the in vivo and in vitro stability of PROTACs. It is important to note that direct comparisons across different studies can be challenging due to variations in the target protein, E3 ligase, and experimental conditions.[1][2][6]

PROTAC NameLinker Type/CompositionTargetE3 LigaseSpecies/SystemKey Stability Parameter(s)Key Findings & Reference
ARV-110 Rigid (piperidine-piperazine)Androgen Receptor (AR)VHLRatt½: ~7.5 h (IV), Oral Bioavailability: ~20%Demonstrates that rigid linkers can lead to favorable in vivo properties, including oral bioavailability.[3]
ARV-471 Rigid (piperidine-piperazine)Estrogen Receptor (ER)CRBNRatt½: ~10.4 h (IV), Oral Bioavailability: ~38%Another example of a clinically advanced PROTAC with a rigid linker showing good stability and bioavailability.[3]
BETd-1 Flexible (Alkyl chain)BETCRBNHuman Hepatocytest½: 121 minShows moderate metabolic stability with a flexible linker.[6]
BETd-2 Flexible (Longer Alkyl chain)BETCRBNHuman Hepatocytest½: <15 minIncreasing the flexible alkyl chain length led to a significant decrease in metabolic stability compared to BETd-1.[6]
BTK PROTAC Rigid LinkerBTKNot SpecifiedHuman Liver Microsomest½: >145 minutesA rigid linker significantly improved the metabolic half-life compared to its flexible counterpart.[2]
AR-targeting PROTACs Not SpecifiedARNot SpecifiedMouset½: > 4 hoursShowed good stability but had poor oral absorption.[6]

Mandatory Visualizations

PROTAC_Mechanism

Workflow

Linker_Logic

Experimental Protocols

A thorough evaluation of a PROTAC's in vivo stability involves a combination of in vitro and in vivo experiments.[1]

Liver Microsomal Stability Assay
  • Objective: To determine the intrinsic clearance of a PROTAC by drug-metabolizing enzymes (e.g., Cytochrome P450s) present in liver microsomes.[1]

  • Methodology:

    • A stock solution of the test PROTAC is prepared, typically in DMSO.[1]

    • The PROTAC is incubated with pooled liver microsomes (from species of interest like human, mouse, or rat) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[1]

    • The metabolic reaction is initiated by adding an NADPH regenerating system.[1]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.[1]

  • Data Analysis: The percentage of the remaining parent PROTAC is plotted against time. The half-life (t½) and intrinsic clearance are calculated from the slope of the natural log of the concentration-time curve.

Plasma Stability Assay
  • Objective: To assess the stability of a PROTAC against hydrolytic enzymes present in plasma.[1]

  • Methodology:

    • The test PROTAC is spiked into plasma from the species of interest.[1]

    • The mixture is incubated at 37°C.[1]

    • Samples are collected at different time points, and the reaction is quenched by protein precipitation with an organic solvent.[1]

    • The amount of remaining parent PROTAC is quantified by LC-MS/MS.[1]

  • Data Analysis: Similar to the microsomal assay, the half-life in plasma is determined by monitoring the disappearance of the parent compound over time.

In Vivo Pharmacokinetic (PK) Study
  • Objective: To understand the complete ADME profile of a PROTAC in a living organism.[1]

  • Methodology:

    • Animal Dosing: The PROTAC is formulated in a suitable vehicle and administered to animal models (e.g., rats or mice) via intravenous (IV) and/or oral (PO) routes.[15][16]

    • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[15]

    • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[15]

    • Bioanalysis: The concentration of the PROTAC in plasma samples is quantified using a validated LC-MS/MS method.[15]

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[1][15][16]

Metabolite Identification
  • Objective: To identify the metabolic "soft spots" on the PROTAC molecule, particularly on the linker.[1]

  • Methodology: Samples from in vitro metabolism assays or in vivo studies (e.g., plasma, urine, feces) are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS).[1][16] The mass spectra are analyzed to detect potential metabolites by looking for mass shifts corresponding to common metabolic reactions like oxidation, hydrolysis, or N-dealkylation.[1][13][16]

  • Data Analysis: The identified metabolic pathways can inform rational chemical modifications to block sites of metabolism and improve stability.[16]

Conclusion

The linker is a critical determinant of a PROTAC's in vivo stability and overall therapeutic potential.[1] While flexible linkers like PEG and alkyl chains offer synthetic convenience, the incorporation of rigid moieties is an emerging and often superior strategy for enhancing metabolic stability and improving pharmacokinetic profiles.[1][2][6] A comprehensive evaluation using the experimental protocols outlined in this guide is crucial for the rational design of next-generation protein degraders with improved in vivo performance.

References

Validating Target Engagement for Azido-PEG5-amine Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of target engagement is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). The linker component, which connects the target-binding warhead and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and physicochemical properties. This guide provides a comprehensive comparison of methodologies for validating target engagement of PROTACs, with a specific focus on those incorporating the hydrophilic Azido-PEG5-amine linker. We present a comparative analysis against other common linker types, supported by experimental data and detailed protocols for key validation assays.

The this compound linker, a polyethylene (B3416737) glycol (PEG)-based linker, is frequently utilized in PROTAC design.[1][2][3][4] Its PEG nature generally enhances the aqueous solubility of the PROTAC molecule, a common challenge for these large molecules.[5][6][7][8] The terminal azide (B81097) group also allows for facile and efficient synthesis of PROTACs via "click chemistry".[1][2]

Comparative Analysis of Linker Performance

The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[9][10][11]

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with PEG linkers against those with alkyl chain linkers. While direct head-to-head data for the this compound linker is not always available for every target, the data presented for other PEG linkers provides a strong indication of the expected performance characteristics.

Table 1: Comparison of BRD4 Degraders with PEG vs. Alkyl Linkers [12][13]

Linker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Alkyl Chain15>901.2
PEG28>950.8
PEG425>900.5

Illustrative data compiled from various sources. DC50 and Dmax values are cell-line dependent.

Table 2: Comparison of BTK Degraders with PEG vs. Alkyl Linkers [12]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl1025~85
Alkyl1310>90
PEG125>95

This data suggests that for BTK degradation, a PEG linker can lead to improved potency compared to an alkyl linker of similar length.

Signaling Pathway and Experimental Workflows

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[14][15][16][17]

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ternary->PROTAC Recycled Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

A typical experimental workflow to validate target engagement involves a series of biochemical and cell-based assays.

Experimental_Workflow cluster_workflow PROTAC Target Engagement Validation Workflow A PROTAC Synthesis (with this compound linker) B Biochemical Assays (e.g., Fluorescence Polarization) A->B Ternary Complex Formation C Cell-Based Assays (e.g., NanoBRET, HiBiT) B->C Cellular Target Engagement D Protein Degradation Quantification (e.g., Western Blot) C->D Degradation Confirmation E Data Analysis (DC50, Dmax) D->E

Experimental workflow for PROTAC validation.

Key Experimental Protocols

Accurate and reproducible methodologies are essential for evaluating PROTAC performance. The following are detailed protocols for key assays.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[13]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.[11]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a PROTAC to its target protein.[9][18][19]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid expressing the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare a solution of the fluorescent NanoBRET™ tracer specific for the target protein.

    • Prepare serial dilutions of the test PROTAC.

  • Treatment and Measurement:

    • Add the tracer and PROTAC solutions to the cells.

    • Incubate for 2 hours at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (450 nm) and acceptor (610 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target by the PROTAC.

HiBiT Assay for Protein Degradation

The HiBiT assay provides a quantitative method to measure the degradation of a target protein in real-time.[20][21][22][23][24]

  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the 11-amino acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

    • Establish a clonal cell line that stably expresses the LgBiT protein.

  • Live-Cell Degradation Assay:

    • Plate the HiBiT-tagged cells in a white, opaque 96-well plate.

    • Add the Nano-Glo® Endurazine™ Live Cell Substrate and incubate to allow the substrate to equilibrate.

    • Add serial dilutions of the PROTAC to the wells.

    • Measure luminescence at regular intervals over a time course (e.g., 0-24 hours) in a luminometer.

  • Lytic Endpoint Assay:

    • After treating cells with the PROTAC for a fixed time, add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and substrate).

    • Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.

    • Measure the luminescence.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle control. A decrease in signal indicates degradation of the HiBiT-tagged protein.

    • Calculate DC50 and Dmax from the dose-response data.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

The FP assay can be used to measure the formation of the ternary complex in a biochemical setting.[25][26][27]

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer that binds to either the target protein or the E3 ligase.

    • Prepare purified target protein and E3 ligase.

    • Prepare serial dilutions of the PROTAC.

  • Ternary Complex Binding Assay:

    • In a microplate, combine the purified target protein, E3 ligase, and the fluorescent tracer at fixed concentrations.

    • Add the PROTAC at varying concentrations.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization using a plate reader.

    • An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex).

    • Data is often plotted as fluorescence polarization versus PROTAC concentration, which can result in a characteristic bell-shaped curve, indicative of ternary complex formation at optimal concentrations and disruption by the "hook effect" at higher concentrations.[28]

References

Safety Operating Guide

Proper Disposal of Azido-PEG5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Azido-PEG5-amine, a bifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The primary hazard associated with this compound is its azide (B81097) functional group, which necessitates specific handling and disposal methods to mitigate risks of toxicity and potential explosivity.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protective EquipmentSpecificationPurpose
Eye ProtectionSafety glasses or gogglesProtects eyes from splashes or contact with the chemical.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact.[1]
Body ProtectionLaboratory coatProvides a barrier against accidental spills.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.

Core Hazards of the Azide Functional Group

The disposal procedures outlined below are primarily driven by the reactive and toxic nature of the azide group. Key hazards include:

  • Toxicity : Azide compounds can be acutely toxic if inhaled, ingested, or absorbed through the skin. Some classifications identify this compound as harmful if swallowed.[2]

  • Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[3][4]

  • Formation of Explosive Metal Azides : A critical concern is the potential for azides to react with heavy metals such as lead, copper, silver, and mercury, which may be present in plumbing systems. These reactions can form highly shock-sensitive and explosive metal azides.[3][4][5] For this reason, azide-containing compounds should never be flushed down the drain .[5]

  • Incompatible Materials : Avoid contact with oxidizing agents, strong acids and alkalis, and halogenated solvents.[1][4][6]

Experimental Protocol: Step-by-Step Disposal Procedures

The appropriate disposal route for this compound depends on its concentration and the nature of the waste stream (solid, liquid, or contaminated materials). The following workflow provides a decision-making framework for its proper disposal.

DisposalWorkflow start Start: this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in a labeled, non-metal hazardous waste container solid_waste->collect_solid check_concentration Is the concentration >5%? liquid_waste->check_concentration store_solid Store in a designated, ventilated area away from incompatibles collect_solid->store_solid dispose_solid Arrange for disposal by a licensed hazardous waste contractor store_solid->dispose_solid high_concentration High Concentration (>5%) or Organic Solvent check_concentration->high_concentration Yes low_concentration Dilute Aqueous Solution (<=5%) check_concentration->low_concentration No collect_liquid Collect in a labeled, non-metal hazardous waste container high_concentration->collect_liquid deactivate Chemical Deactivation of Azide low_concentration->deactivate store_liquid Store in a designated, ventilated area away from incompatibles collect_liquid->store_liquid dispose_liquid Arrange for disposal by a licensed hazardous waste contractor store_liquid->dispose_liquid neutralize Neutralize and dispose of as non-hazardous aqueous waste (check local regulations) deactivate->neutralize

Caption: Decision workflow for the proper disposal of this compound.

Solid waste, including unused or expired product and contaminated materials (e.g., pipette tips, weighing boats, gloves), and concentrated liquid waste should be treated as hazardous waste.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated non-metal hazardous waste container (e.g., polyethylene) with a secure, leak-proof lid.[4]

  • Hazardous waste label.

Steps:

  • Segregation : Collect all solid and concentrated liquid waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[3] Do not mix with other waste streams, especially acidic or heavy metal waste.

  • Labeling : Immediately label the hazardous waste container with a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all contents, including any solvents and their approximate concentrations.

    • The associated hazards (e.g., "Toxic," "Reacts with acids to form toxic gas").

    • The date of waste accumulation.

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation. The storage area should be secure, well-ventilated, and away from incompatible materials.[3]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7] Follow all institutional procedures for requesting a hazardous waste pickup.

For dilute aqueous solutions, chemical deactivation of the azide group is a viable option to render the waste non-hazardous before disposal.[3] This procedure must be performed in a chemical fume hood.[4][5]

Materials:

  • Personal Protective Equipment (PPE).

  • Three-necked flask equipped with a stirrer and a dropping funnel.

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂).

  • 20% aqueous solution of sulfuric acid (H₂SO₄).

  • Litmus paper or pH meter.

  • Sodium hydroxide (B78521) (NaOH) for neutralization.

Steps:

  • Setup : Place the dilute aqueous solution containing no more than 5% this compound into the three-necked flask within a chemical fume hood.

  • Sodium Nitrite Addition : While stirring, slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 times the molar equivalent of sodium nitrite to the azide.

  • Acidification : Slowly add the 20% sulfuric acid solution via the dropping funnel until the solution is acidic (pH < 4).[3] Caution : This reaction generates nitric oxide gas, so efficient ventilation is crucial.[5] The order of addition is critical.

  • Reaction Time : Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.[3]

  • Verification (Optional but Recommended) : Test for the presence of residual azide using a ferric chloride spot test.

  • Neutralization and Final Disposal : Once the azide is fully deactivated, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8.[3] This neutralized solution may then be disposed of as regular aqueous waste, in accordance with local and institutional regulations.

Spill Response

In case of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material such as sand or vermiculite.

  • Collect the absorbed material using non-metal tools and place it in a sealed, labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the material to enter drains or water courses.[1]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can safely manage and dispose of this compound, ensuring a secure laboratory environment and regulatory compliance.

References

Personal protective equipment for handling Azido-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Azido-PEG5-amine. Adherence to these procedures is essential for ensuring a safe laboratory environment and mitigating potential hazards associated with this azide-containing compound.

I. Understanding the Hazards

This compound contains an azide (B81097) functional group, which classifies it as an energetic compound. Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1][2] While the risk is reduced in molecules with a higher carbon-to-nitrogen ratio, all azide-containing compounds must be handled with caution.[1] The azide group also contributes to toxicity, comparable to cyanides.[1] Exposure can cause symptoms such as rapid breathing, dizziness, and headaches.[2]

II. Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound in various laboratory settings.

TaskRequired PPEAdditional Recommendations
Receiving and Unpacking - Safety glasses- Nitrile gloves- Lab coat- Inspect the container for any signs of damage or leakage in a well-ventilated area.
Weighing and Aliquoting (Solid/Liquid) - Safety glasses or goggles- Face shield- Nitrile gloves (double-gloving recommended)- Lab coat- Mandatory use of a chemical fume hood.- Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1][2]- A blast shield is recommended, especially when handling larger quantities.[1][3]
Solution Preparation and Handling - Safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat- Work within a certified chemical fume hood.[2]- Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, which can form highly explosive di- and tri-azidomethane.[1]- Do not use ground glass joints, which can create friction.[1]
Waste Disposal - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat- Handle all waste in a designated and well-ventilated area, preferably within a fume hood.
Spill Cleanup - Safety goggles- Face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection may be necessary depending on the spill size and ventilation.- Have a spill kit appropriate for azide-containing compounds readily available.

III. Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound during routine laboratory use.

1. Preparation and Work Area Setup:

  • Designate a specific area within a certified chemical fume hood for handling the compound.[2]

  • Ensure the work area is clean and free of incompatible materials, particularly acids, heavy metals, and halogenated solvents.[2]

  • Post a sign on the fume hood indicating that an azide experiment is in progress.[2]

  • Have all necessary equipment, reagents, quenching solutions, and designated non-metal waste containers readily available.[1][2]

2. Handling and Weighing:

  • Equilibrate the container of this compound to room temperature before opening.

  • Perform all manipulations, including weighing, within the chemical fume hood.

  • Use only non-metal spatulas (e.g., plastic or ceramic) to handle the compound to prevent the formation of shock-sensitive metal azides.[1][2]

  • Weigh the smallest amount necessary for the experiment.

3. Solution Preparation:

  • Slowly add the this compound to the solvent.

  • Use anhydrous solvents such as DMF or DMSO for dissolution.[4]

  • Avoid solvents that are incompatible with azides, such as halogenated solvents.[1]

4. Reaction Conditions:

  • Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place (e.g., blast shield, small scale).[1]

  • Ensure reactions are conducted in a system that avoids the use of ground glass joints.[1]

5. Post-Reaction Work-up:

  • Quench any residual azide if necessary, following established laboratory procedures for azide deactivation.

  • Clean all non-disposable equipment thoroughly in the fume hood.

IV. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[1][2]

  • Aqueous Waste:

    • NEVER pour azide-containing solutions down the drain.[1][2] This can lead to the formation of highly explosive lead or copper azides in the pipes.[1][2]

    • Collect all aqueous waste in a designated, sealed, and clearly labeled non-metal container.[1]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and clearly labeled plastic bag or container.[1]

  • Decontamination:

    • Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol), ensuring all residues are wiped up and disposed of as solid waste.[5]

  • Waste Pickup:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

V. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[8] Seek medical attention.[8]

  • Inhalation: Remove to fresh air.[8] If symptoms persist, seek medical attention.[8]

  • Ingestion: Wash out the mouth with water.[8] Do not induce vomiting. Seek immediate medical attention.[9]

  • Spill:

    • Small Spill (in fume hood): Use an inert absorbent material to clean up the spill. Collect the absorbed material in a sealed, labeled, non-metal container for hazardous waste disposal. Clean the spill area with soap and water.[1]

    • Large Spill (or spill outside a fume hood): Evacuate the laboratory immediately. Alert your supervisor and the institutional safety office.[1] Prevent entry to the contaminated area.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Assemble Equipment & Waste Containers prep2->prep3 weigh Weigh Compound (Non-Metal Spatula) prep3->weigh Proceed to Handling dissolve Prepare Solution (Avoid Halogenated Solvents) weigh->dissolve react Perform Reaction (Avoid Heat & Friction) dissolve->react collect_solid Collect Solid Waste (Non-Metal Container) react->collect_solid Dispose of Solid Waste collect_liquid Collect Liquid Waste (Non-Metal Container) react->collect_liquid Dispose of Liquid Waste decontaminate Decontaminate Work Area react->decontaminate Post-Experiment dispose Arrange for EHS Pickup collect_solid->dispose collect_liquid->dispose decontaminate->dispose spill Spill Occurs evacuate Evacuate & Alert Supervisor spill->evacuate cleanup Use Spill Kit spill->cleanup exposure Personal Exposure skin_contact Wash for 15 min exposure->skin_contact eye_contact Flush for 15 min exposure->eye_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG5-amine
Reactant of Route 2
Reactant of Route 2
Azido-PEG5-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.